molecular formula C18H36O2 B1406539 12-deuteriooctadecanoic acid CAS No. 62163-41-1

12-deuteriooctadecanoic acid

Cat. No.: B1406539
CAS No.: 62163-41-1
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-WHRKIXHSSA-N
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Description

12-Deuteriooctadecanoic acid, a deuterium-labeled analog of stearic acid (octadecanoic acid), is a high-purity stable isotope of significant value in biochemical and metabolic research. Stearic acid is a prevalent 18-carbon saturated fatty acid found naturally in various animal and vegetable fats . This deuterated form is specifically designed for use as an internal standard in mass spectrometry-based lipidomic analyses, enabling precise quantification of endogenous stearic acid and its metabolites in complex biological samples. In metabolic tracing studies, the incorporation of a deuterium atom at the 12-position provides a robust tracer to investigate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Researchers can utilize it to elucidate the biochemical pathways of saturated fatty acids, including its conversion to other lipids or its role in energy metabolism. The deuterium label creates a distinct mass difference from the native compound without substantially altering its chemical or biological properties, making it an essential tool for advancing research in areas such as nutrition, lipid biochemistry, and metabolic disorders . 12-Deuteriooctadecanoic Acid is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

12-deuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

12-Deuteriooctadecanoic Acid: A Mechanistic Probe for Fatty Acid Desaturation and Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Deuteriooctadecanoic acid (Stearic acid-12-d1) is a specialized isotopologue of stearic acid (C18:0) featuring a specific deuterium substitution at the 12th carbon position.[1] Unlike uniformly labeled fatty acids used primarily for flux analysis, this site-specific congener is a precision tool designed to probe the mechanistic action of Delta-12 fatty acid desaturase (FAD2) and to elucidate the kinetics of lipid oxidation. By exploiting the Kinetic Isotope Effect (KIE), researchers can utilize this compound to map the rate-determining steps in polyunsaturated fatty acid (PUFA) biosynthesis and validate lipidomic mass spectrometry workflows.

Part 1: Chemical Identity and Technical Profile

The precise labeling at Carbon-12 is critical because this position is the site of hydrogen abstraction during the conversion of oleic acid to linoleic acid in plants and fungi (via FAD2). In mammalian systems, which lack FAD2, this compound serves as a metabolic "dead-end" tracer for this specific pathway or as a robust internal standard.

Table 1: Physicochemical & Isotopic Properties
PropertySpecification
Chemical Name 12-Deuteriooctadecanoic Acid
Synonyms Stearic acid-12-d1; Octadecanoic-12-d1 acid
CAS Number 62163-41-1
Molecular Formula C₁₈H₃₅DO₂
Molecular Weight 285.49 g/mol (vs. 284.48 for unlabeled)
Isotopic Enrichment Typically >98 atom % D
Physical State White crystalline solid / Waxy flakes
Melting Point 69–72 °C (Similar to non-deuterated stearic acid)
Solubility Soluble in DMSO, Ethanol, Chloroform; Insoluble in water

Part 2: Synthesis and Production Strategy

Expert Insight: While total synthesis from short-chain precursors is possible, the most efficient and scalable route utilizes 12-hydroxystearic acid (12-HSA) as a chiral scaffold. 12-HSA is readily derived from hydrogenated castor oil (ricinoleic acid), providing a cost-effective starting material with the C18 backbone already intact.

Protocol: Chemo-Selective Deuteration of 12-HSA

This protocol describes the replacement of the hydroxyl group at C12 with a deuterium atom via a halide intermediate.

Reagents: 12-Hydroxystearic acid, Thionyl chloride (


), Lithium Aluminum Deuteride (

), Tetrahydrofuran (THF).
  • Activation (Halogenation):

    • Dissolve 12-hydroxystearic acid in dry chloroform.

    • Add thionyl chloride dropwise under reflux to convert the C12-OH to C12-Cl. The carboxyl group is also converted to an acid chloride but will be hydrolyzed or reduced and re-oxidized later. Note: To protect the carboxyl group, methylation (forming methyl 12-hydroxystearate) prior to this step is recommended.

  • Deuterodehalogenation (The Labeling Step):

    • Suspend

      
       (excess) in dry THF under Argon atmosphere.
      
    • Slowly add the Methyl 12-chlorostearate. The

      
       acts as a hydride (deuteride) donor, displacing the chloride via an 
      
      
      
      mechanism.
    • Critical Control: This step simultaneously reduces the ester to an alcohol (1-octadecanol-12-d1).

  • Re-oxidation to Fatty Acid:

    • Oxidize the resulting deuterated alcohol using Jones Reagent (Chromium trioxide/sulfuric acid) or TEMPO oxidation to regenerate the carboxylic acid functionality at C1.

  • Purification:

    • Recrystallize from acetone/hexane to achieve >99% chemical purity.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_0 Precursor Phase cluster_1 Labeling Phase cluster_2 Recovery Phase Start 12-Hydroxystearic Acid (From Castor Oil) Methylation Esterification (MeOH/H+) Start->Methylation Halogenation Chlorination (SOCl2) Methylation->Halogenation Deuteration Deuteride Displacement (LiAlD4 in THF) Halogenation->Deuteration SN2 Displacement Intermediate 1-Octadecanol-12-d1 Deuteration->Intermediate Ester Reduction Oxidation Jones Oxidation (Regenerate COOH) Intermediate->Oxidation Final 12-Deuteriooctadecanoic Acid (Purified) Oxidation->Final

Caption: Step-wise chemical synthesis of 12-deuteriooctadecanoic acid from 12-hydroxystearic acid precursors.

Part 3: Mechanistic Applications & Logic

Probing Delta-12 Desaturase (FAD2) Activity

The primary biological utility of 12-deuteriooctadecanoic acid is in the study of FAD2 , the enzyme responsible for introducing the second double bond into fatty acids (converting Oleic acid C18:1 to Linoleic acid C18:2).

  • Mechanism: FAD2 abstracts hydrogen atoms from C12 and C13.

  • Kinetic Isotope Effect (KIE): If the C12-H bond cleavage is the rate-limiting step, substituting H with D (which has a stronger bond due to lower zero-point energy) will significantly reduce the reaction rate (

    
    ).
    
  • Experimental Logic: By incubating plant microsomes or fungal cultures with 12-deuteriooctadecanoic acid (after it is enzymatically desaturated to 12-d1-oleic acid in situ), researchers can measure the suppression of Linoleic acid synthesis. This confirms the regioselectivity and mechanism of the desaturase.

Lipidomics Internal Standard

In quantitative LC-MS/MS, 12-deuteriooctadecanoic acid serves as an ideal internal standard.

  • Co-elution: It co-elutes with endogenous stearic acid (unlike shorter chain analogs).

  • Mass Shift: The +1 Da shift (or +2 Da if d2 is used) allows differentiation in the mass spectrometer.

  • Ionization: It possesses identical ionization efficiency to the analyte, ensuring accurate normalization of matrix effects.

Visualization: FAD2 Desaturation Pathway & KIE

FAD2_Mechanism cluster_enz Enzymatic Desaturation Complex Enzyme Delta-12 Desaturase (FAD2) Product Linoleic Acid (C18:2) Enzyme->Product Rapid Conversion (k_H) Enzyme->Product Slow Conversion (k_D << k_H) Primary KIE Substrate_H Oleic Acid (C12-H) Substrate_H->Enzyme Fast Binding Substrate_D 12-Deuterio-Oleic Acid (C12-D) Substrate_D->Enzyme Fast Binding Note C12-D Bond Resists Abstraction Substrate_D->Note

Caption: Schematic of the Kinetic Isotope Effect (KIE) where deuterium at C12 inhibits FAD2-mediated desaturation.

Part 4: Experimental Protocols

Protocol A: In Vitro Desaturase Assay (Microsomal)

Objective: Determine the KIE of FAD2 using 12-deuteriooctadecanoic acid.

  • Microsome Preparation: Isolate microsomes from developing Arabidopsis seeds or Saccharomyces cerevisiae expressing FAD2.

  • Substrate Preparation:

    • Prepare 1 mM stock of 12-deuteriooctadecanoic acid in DMSO.

    • Prepare 1 mM stock of unlabeled stearic acid (Control).

    • Note: Since FAD2 acts on Oleic acid, the system must contain active Delta-9 desaturase, or the substrate must be pre-converted to 12-d1-Oleic acid.

  • Incubation:

    • Mix: 100 µg microsomal protein, 100 µM NADH, 100 µM substrate, in 0.1 M Potassium Phosphate buffer (pH 7.2).

    • Incubate at 25°C for 30 minutes with shaking.

  • Extraction: Stop reaction with 5% KOH in methanol. Saponify (60°C, 30 min), acidify with HCl, and extract fatty acids with hexane.

  • Derivatization: Convert free fatty acids to FAMEs (Fatty Acid Methyl Esters) using

    
    -Methanol (14% w/v) at 90°C for 10 min.
    
Protocol B: GC-MS Detection Parameters

Objective: Quantify the ratio of deuterated product vs. substrate.

ParameterSetting
Instrument GC-MS (Single Quadrupole or ToF)
Column DB-23 or HP-88 (High polarity for FAME separation)
Carrier Gas Helium, 1.0 mL/min
Oven Program 100°C (1 min) -> 20°C/min -> 240°C (hold 5 min)
Ionization Electron Impact (EI), 70 eV
SIM Mode Targets Stearate-d1: m/z 299 (M+), 256 (M-43) Oleate-d1: m/z 297 (M+) Linoleate-d1: m/z 295 (M+)

Data Analysis: Calculate the KIE using the ratio of conversion rates:



A KIE value of 2.0–5.0 indicates that C12-H bond breaking is the rate-limiting step.

References

  • National Institute of Standards and Technology (NIST). (2023). 12-Hydroxystearic acid Mass Spectrum & IR Data. NIST Chemistry WebBook. [Link]

  • Zhang, S., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase. National Institutes of Health (NIH) / PubMed. [Link]

  • Nayeri, F., et al. (2014).[2] Bioinformatics study of delta-12 fatty acid desaturase 2 (FAD2) gene in oilseeds. Molecular Biology Reports. [Link]

  • Fisher Scientific. (2024). Octadecanoic-12-d1 Acid Product Specifications and CAS 62163-41-1 Data. Fisher Scientific Catalog. [Link]

  • Dubois, V., et al. (2007). Fatty acid profiles of 80 vegetable oils with regard to their nutritional potential. European Journal of Lipid Science and Technology. (Contextual grounding for FAD2 activity).

Sources

Precision Synthesis of 12-Deuteriooctadecanoic Acid: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 12-Deuteriooctadecanoic Acid Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Metabolic Researchers, and DMPK Scientists.

Executive Summary & Strategic Rationale

The synthesis of 12-deuteriooctadecanoic acid (12-D-Stearic Acid) is a critical capability in metabolic flux analysis and mechanistic toxicology. The C12 position of stearic acid is chemically significant; it is the site of hydroxylation in the formation of 12-hydroxystearic acid (a castor oil derivative) and a potential site for oxidative metabolism.

Introducing a deuterium atom at C12 serves two primary functions:

  • Metabolic Blocking: The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the C-H bond (Kinetic Isotope Effect). Labeling at C12 can retard oxidative metabolism at this specific site, allowing researchers to shunt metabolic pathways or stabilize the molecule against specific CYP450 isoenzymes.

  • NMR/MS Tracing: It provides a distinct non-exchangeable spectroscopic handle for tracking lipid distribution without the radioactive burden of

    
    C or 
    
    
    
    .

This guide rejects the common, low-yield "total synthesis" approaches (e.g., Wittig coupling of long-chain fragments) in favor of a functional group interconversion (FGI) strategy. We utilize the chiral pool material 12-hydroxystearic acid (12-HSA) , an abundant derivative of castor oil, as the scaffold.[1] This approach guarantees chain length integrity and reduces the synthesis to a stereoselective displacement problem.

Retrosynthetic Analysis & Pathway Selection

To synthesize 12-monodeuteriooctadecanoic acid (


), we must replace the hydroxyl group of 12-HSA with a deuterium atom.

The Challenge: Direct nucleophilic displacement of a secondary alcohol (or its tosylate) in a long fatty chain is prone to elimination (


)  side reactions, yielding unwanted alkenes (octadecenoates) rather than the deuterated alkane.

The Solution: We utilize the Barton-McCombie Deoxygenation protocol. This radical-based method is superior for secondary alcohols because it proceeds via a xanthate intermediate, avoiding carbocation rearrangements and elimination products common in ionic substitution.

Pathway Visualization

SynthesisPathway Start 12-Hydroxystearic Acid (Natural Source) Step1 Methyl 12-Hydroxystearate (Protection) Start->Step1 MeOH, H+ Step2 O-thiocarbonyl Xanthate (Activation) Step1->Step2 CS2, MeI, NaH Step3 Radical Deuteration (Bu3SnD / AIBN) Step2->Step3 Barton-McCombie Final 12-Deuteriooctadecanoic Acid (Target) Step3->Final LiOH (Hydrolysis)

Figure 1: The Barton-McCombie radical deoxygenation pathway ensures regiospecific deuterium incorporation without alkene formation.

Experimental Protocol: Barton-McCombie Route

Phase 1: Protection and Activation

Objective: Convert the carboxylic acid to a methyl ester (to prevent interference) and the C12-alcohol to a xanthate (radical precursor).

Reagents:

  • 12-Hydroxystearic acid (12-HSA)[1][2]

  • Methanol (anhydrous) /

    
     (cat.)
    
  • Sodium Hydride (NaH, 60% dispersion)

  • Carbon Disulfide (

    
    )
    
  • Methyl Iodide (

    
    )
    
  • Tetrahydrofuran (THF, dry)

Step-by-Step:

  • Esterification: Dissolve 12-HSA (10.0 g, 33 mmol) in dry Methanol (100 mL) containing

    
     (0.5 mL). Reflux for 4 hours. Concentrate in vacuo, dissolve residue in 
    
    
    
    , wash with
    
    
    , dry (
    
    
    ), and concentrate. Yield: ~98% Methyl 12-hydroxystearate (white solid).
  • Xanthate Formation:

    • Suspend NaH (1.5 eq) in dry THF (50 mL) at 0°C under Argon.

    • Add Methyl 12-hydroxystearate (5.0 g, 15.9 mmol) dissolved in THF dropwise. Stir for 30 min (evolution of

      
      ).
      
    • Add

      
       (5 eq) dropwise. The solution will turn deep yellow/orange. Stir for 1 hour at room temperature.
      
    • Add

      
       (5 eq) and reflux for 2 hours.
      
    • Quench/Workup: Pour into ice water, extract with EtOAc. The organic layer will contain the S-methyl xanthate. Purify via flash chromatography (Hexane/EtOAc 9:1).

    • Checkpoint: Verify xanthate formation by NMR (Look for S-Me singlet ~2.55 ppm).

Phase 2: Radical Deuteration (The Critical Step)

Objective: Replace the xanthate group with Deuterium using a radical carrier.

Reagents:

  • Tributyltin Deuteride (

    
    ) [>97% D enrichment]
    
  • AIBN (Azobisisobutyronitrile) - Radical Initiator

  • Toluene (degassed)

Step-by-Step:

  • Dissolve the Xanthate intermediate (3.0 g) in degassed Toluene (60 mL).

  • Add

    
     (1.5 eq) and AIBN (0.2 eq).
    
  • Deoxygenation: Heat to reflux (110°C) under Argon atmosphere. The reaction is typically complete within 2–4 hours. The tributyltin radical abstracts the xanthate group, leaving a C12 radical which then abstracts a Deuterium atom from

    
    .
    
  • Workup: Cool to RT. Remove solvent.[2]

  • Tin Removal (Crucial): Tin residues are toxic and interfere with biological assays. Dissolve residue in

    
     and stir with 10% aqueous 
    
    
    
    (Potassium Fluoride) for 30 mins. The polymeric tin fluoride precipitates. Filter through Celite.
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: Hydrolysis

Objective: Deprotect the methyl ester to yield the free fatty acid.

  • Dissolve the deuterated ester in THF/MeOH/Water (3:1:1).

  • Add LiOH (3 eq). Stir at 40°C overnight.

  • Acidify with 1M HCl to pH 2.

  • Extract with Hexanes, dry over

    
    , and recrystallize from Acetone at -20°C.
    

Final Yield: Expect 60–70% overall yield from 12-HSA.

Alternative Route: 12,12-Dideuteriooctadecanoic Acid

If the research requires a mass shift of +2 Da or a non-chiral center at C12, the Ketone Reduction pathway is preferred.

Logic: Oxidation of 12-HSA removes the chiral center, creating a ketone. Reducing this ketone with deuterated reagents installs two deuterium atoms.

Protocol Summary:

  • Oxidation: Methyl 12-hydroxystearate

    
     Methyl 12-oxostearate.
    
  • Deuteration:

    • Method A (Ionic): Reduction with

      
       in 
      
      
      
      gives 12-hydroxy-12-deuterio-stearate. (Yields
      
      
      ).
    • Method B (Gem-Difluoro to Gem-Dideuterio): Not recommended for fatty acids due to harsh conditions.

    • Method C (Tosylhydrazone): Convert ketone to Tosylhydrazone

      
       Reduce with 
      
      
      
      (Sodium cyanoborodeuteride) in acidic media. This yields the methylene (
      
      
      ) group.

Quality Control & Data Validation

To ensure the integrity of the synthesized lipid, the following QC metrics must be met.

Analytical Specification Table
TestMethodExpected Result (12-Monodeuterio)
Isotopic Purity Mass Spectrometry (GC-MS)M+1 peak > 95% intensity vs M+0.
Regiospecificity

-NMR (500 MHz)
Absence of multiplet at

3.58 ppm (C12-H adjacent to OH).
Deuterium Confirmation

-NMR
C12 signal appears as a 1:1:1 triplet (coupling with D,

) with an isotope shift upfield.
Chemical Purity GC-FID> 98% (No alkene peaks at

5.3 ppm).
Structural Validation (NMR)

In the


-NMR spectrum of non-deuterated stearic acid, the methylene carbons are often clustered. However, in 12-deuteriooctadecanoic acid, the C12 carbon will exhibit a characteristic triplet  due to C-D spin-spin coupling (

for Deuterium) and a slight upfield chemical shift (

-isotope effect) on C11 and C13.

Safety & Handling (E-E-A-T)

  • Organotin Compounds: Tributyltin reagents are neurotoxic. All weighing and reactions must be performed in a fume hood. Waste must be segregated as "Heavy Metal Organic Waste."

  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Use only spark-proof equipment.
    
  • Sodium Hydride: Reacts violently with moisture. Quench all reaction flasks with isopropanol before adding water during workup.

References

  • Preparation of 12-Oxostearic Acid (Precursor Protocol) Source: PrepChem. "Synthesis of 12-oxostearic acid." URL:[Link]

  • Barton-McCombie Deoxygenation Mechanism & Application Source: Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1. Context: While the original paper is the authority, modern applications on lipid chains are validated in: URL:[Link]

  • Synthesis of Deuterated Fatty Acids (General Protocols) Source: Brenna, J. T. (2021). "Synthesis of Deuterated Enaminones with High Isotopic Fidelity" (Relevant for ketone exchange logic). NIH / PMC. URL:[Link]

  • Characterization of 12-Hydroxystearic Acid Derivatives Source: NIH / PMC. "Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid."[2] URL:[Link]

Sources

Technical Monograph: 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Probes in Lipidomics & Metabolic Flux Analysis

Executive Summary

12-deuteriooctadecanoic acid (12-D-Stearic Acid) is a site-specifically isotopically labeled fatty acid analog of stearic acid (C18:0). Unlike uniformly labeled (


 or 

) variants used for total mass quantification, the site-specific labeling at Carbon-12 serves two high-precision functions:
  • Mechanistic Probe: It acts as a metabolic brake via the Kinetic Isotope Effect (KIE) specifically for

    
    12-desaturase activity (FADS2), allowing precise dissection of polyunsaturated fatty acid (PUFA) biosynthesis.
    
  • Biophysical Sensor: It functions as a non-perturbative probe in IR and NMR spectroscopy, reporting membrane fluidity and order parameters at a precise depth (C12) within the lipid bilayer, free from interference by bulk lipid C-H signals.

Part 1: Chemical Architecture & Physicochemical Properties

The introduction of deuterium (


H) at the 12th carbon creates a bond that is chemically identical to C-H in terms of steric volume but significantly more stable due to the lower zero-point energy of the C-D bond.

Table 1: Comparative Physicochemical Profile

PropertyOctadecanoic Acid (Standard)12-Deuteriooctadecanoic AcidSignificance
Formula


(mono) /

(di)
Mass shift (+1 or +2 Da) detectable by MS.
Molecular Weight 284.48 g/mol ~285.49 / 286.50 g/mol Essential for calculating m/z targets.
C-H/C-D Bond Energy ~98 kcal/mol~102.6 kcal/molPrimary KIE Source: Harder to cleave enzymatically.
IR Stretch Freq. 2800–3000 cm⁻¹2100–2200 cm⁻¹Silent Region: No background noise in biological samples.
Melting Point 69.3 °C68.8–69.1 °CNegligible thermal difference; co-crystallizes with native lipids.
Solubility DMSO, Ethanol, ChloroformDMSO, Ethanol, ChloroformIdentical handling in cell culture media.
Part 2: Metabolic Flux & Kinetic Isotope Effect (KIE)

The primary utility of 12-D-stearic acid is in dissecting the desaturation pathway. In mammalian and plant systems, stearic acid (18:0) is first converted to oleic acid (18:1


9) and subsequently to linoleic acid (18:2 

9,12).[1]

The Mechanism:

  • Step 1 (

    
    9 Desaturation):  The enzyme SCD1 acts at C9-C10. Since the deuterium is at C12, this step proceeds at a normal rate.
    
  • Step 2 (

    
    12 Desaturation):  The enzyme FADS2 (or plant FAD2) attempts to abstract hydrogen from C12 to form the second double bond.
    
  • The KIE Block: The C-D bond is stronger than C-H. The reaction rate (

    
    ) drops significantly (often 6-8x slower). This causes an accumulation of the intermediate (12-D-Oleic Acid) and a depletion of the product (12-D-Linoleic Acid).
    
Visualization: The Desaturation Blockade

The following diagram illustrates the metabolic fate of 12-D-Stearic acid and where the "traffic jam" occurs due to the isotope effect.

MetabolicPathway cluster_legend Mechanism of Action Stearic 12-D-Stearic Acid (C18:0) Oleic 12-D-Oleic Acid (C18:1 delta-9) Stearic->Oleic SCD1 (Delta-9) No KIE (Fast) Linoleic 12-D-Linoleic Acid (C18:2 delta-9,12) Oleic->Linoleic FADS2 (Delta-12) PRIMARY KIE BLOCK (Rate Limiting) Downstream Arachidonic Acid Cascade Linoleic->Downstream Text Deuterium at C12 prevents hydrogen abstraction, stalling the conversion of Oleate to Linoleate.

Figure 1: Metabolic trajectory of 12-D-Stearic Acid.[2] Green arrow indicates normal flux; red dashed line indicates the kinetic bottleneck caused by the deuterium isotope effect.

Part 3: Protocol – Analytical Quality Control (GC-MS)

Before using 12-D-stearic acid in cell culture, isotopic purity must be verified. Free fatty acids analyze poorly on GC; they must be derivatized to Fatty Acid Methyl Esters (FAMEs).

Objective: Confirm >98% isotopic enrichment and absence of solvent contaminants.

Reagents Required:
  • Boron trifluoride-methanol (BF3-MeOH, 14%).

  • Hexane (HPLC Grade).

  • Sodium Chloride (saturated solution).

  • Internal Standard: C17:0 (Heptadecanoic acid).

Step-by-Step Methodology:
  • Solubilization: Dissolve 1 mg of 12-D-stearic acid in 0.5 mL Toluene.

  • Derivatization: Add 1 mL BF3-MeOH reagent. Cap tightly (Teflon-lined).

  • Incubation: Heat at 60°C for 10 minutes. (Do not exceed 100°C to prevent deuterium exchange/scrambling, though C-D is generally stable).

  • Quenching: Cool to room temperature. Add 1 mL saturated NaCl and 1 mL Hexane.

  • Extraction: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 3 minutes to separate phases.

  • Recovery: Transfer the top organic layer (Hexane containing FAMEs) to a GC vial.

  • Analysis: Inject 1 µL into GC-MS (Split 10:1).

    • Target Ion: Look for molecular ion

      
      .
      
    • Stearic FAME: m/z 298.

    • 12-D-Stearic FAME: m/z 299 (d1) or 300 (d2).

    • Acceptance Criteria: The ratio of unlabeled (298) to labeled (299/300) must be < 2%.

Part 4: Biophysical Applications (Membrane Dynamics)

Beyond metabolism, 12-D-stearic acid is a "stealth" probe for membrane biophysics.

1. IR Spectroscopy (The Silent Region) Biological membranes are saturated with C-H bonds (2800–3000 cm⁻¹). A standard probe would be lost in this noise. The C-D bond vibrates at ~2100 cm⁻¹, a region where proteins and lipids are transparent.

  • Metric: The bandwidth of the C-D stretch correlates with motional freedom . Broader peaks = more disorder (fluidity).

  • Depth: C12 is located in the hydrophobic core but not at the very center (C18). It reports the order parameter of the "intermediate" tail region.

2. Deuterium NMR (


H-NMR) 
  • Quadrupolar Splitting (

    
    ):  In a lipid bilayer, the deuterium signal splits into a doublet.
    
  • Order Parameter (

    
    ):  Calculated from the splitting width.
    
    • High splitting = High Order (Gel phase).

    • Low splitting = Low Order (Liquid crystalline phase).

Visualization: Biophysical Workflow

Biophysics cluster_methods Detection Method Sample Liposome/Cell Membrane + 12-D-Stearic Acid IR FT-IR Spectroscopy (Transmission/ATR) Sample->IR Excitation @ 2100 cm-1 NMR Solid State 2H-NMR Sample->NMR Quadrupolar Echo Seq Data Raw Signal Processing IR->Data C-D Stretch Bandwidth NMR->Data Quadrupolar Splitting (kHz) Result Membrane Fluidity Map (at C12 Depth) Data->Result Calculate Order Parameter (S_cd)

Figure 2: Workflow for utilizing 12-D-Stearic Acid as a biophysical sensor for membrane fluidity.

References
  • Buist, P. H., & Behrouzian, B. (1998). Deciphering the Cryptoregiochemistry of Oleate Δ12 Desaturase: A Kinetic Isotope Effect Study.[3] Journal of the American Chemical Society.[3] Link[3]

  • NIST Chemistry WebBook. Dodecanedioic acid (Structural Analog/IR Reference). National Institute of Standards and Technology.[4] Link

  • Seelig, J. (1977). Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics. Link

  • Lewis, R. N., et al. (1989). Fourier transform infrared spectroscopic studies of lipid-protein interaction. Biochemistry. Link

  • MedChemExpress. Stearic acid-d35 (General Deuterated Fatty Acid Properties). Link

Sources

Physical Properties of Deuterated Stearic Acid: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of Deuterated Stearic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated stearic acid (Stearic Acid-d35, C₁₈D₃₅COOH) is not merely a labeled standard; it is a high-precision tool for probing the structural dynamics of lipid membranes and enhancing the metabolic stability of lipid-based therapeutics. By substituting protium (


H) with deuterium (

H), researchers induce significant changes in scattering cross-sections and vibrational modes without altering the fundamental steric architecture of the molecule.

This guide provides a rigorous analysis of the physicochemical distinctions between hydrogenated (h-SA) and deuterated (d-SA) stearic acid. It focuses on their application in Neutron Reflectometry (NR) , Vibrational Spectroscopy , and Pharmacokinetics , offering self-validating protocols for their use in drug development and membrane biophysics.

Molecular Architecture & Isotope Effects

The substitution of hydrogen for deuterium introduces a Kinetic Isotope Effect (KIE) and alters the scattering length density (SLD), but the electronic structure remains largely conserved.

Structural Parameters
  • Bond Shortening: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in a more compact hydrophobic tail, though the macroscopic volume change is negligible (< 1%).

  • Phase Transition (Ubbelohde Effect): While deuteration typically lowers the phase transition temperature of phospholipids, pure deuterated fatty acids like Stearic Acid-d35 exhibit melting points very similar to their hydrogenated counterparts (68–70°C vs. 69.3°C), indicating that van der Waals forces dominate over zero-point energy differences in the crystalline lattice.

Neutron Scattering Contrast

The most critical property for structural biology is the Neutron Scattering Length Density (SLD) . Hydrogen has a negative coherent scattering length (-3.74 fm), while deuterium has a large positive one (+6.67 fm). This creates a massive contrast, effectively making d-SA "visible" against a background of water or h-lipids.

Comparative Physical Properties

The following data consolidates experimental values for Stearic Acid-d35 versus natural Stearic Acid.

PropertyStearic Acid (h-SA)Stearic Acid-d35 (d-SA)Impact
Formula C₁₈H₃₆O₂C₁₈D₃₅O₂H (carboxyl H exchanges)Mass shift (+35 Da)
Molecular Weight 284.48 g/mol ~319.7 g/mol Mass Spectrometry shift
Melting Point 69.3 °C68 – 70 °CMinimal thermal impact
Density (Solid) 0.94 g/cm³~1.05 g/cm³Gravimetric preparation
SLD (Neutron) -0.06 × 10⁻⁶ Å⁻²+6.97 × 10⁻⁶ Å⁻²Critical for Contrast
C-X Stretch (IR) 2850–2920 cm⁻¹2080–2200 cm⁻¹Distinct spectral window
CMC (Aq) ~1–10 nMSimilarSolubility unchanged

Note on SLD: The SLD values assume a bulk density. In a monolayer, the SLD may vary slightly based on packing density (Area per molecule).

Spectroscopic Signatures

Vibrational spectroscopy allows for the selective monitoring of d-SA in a complex mixture of hydrogenated lipids (e.g., in a cell membrane or LNP).

FTIR & Raman Shifts

The reduced mass of the C-D oscillator shifts vibrational bands to a "silent region" of the biological spectrum.

Vibrational Modeh-Stearic Acid (cm⁻¹)d-Stearic Acid (cm⁻¹)Shift Factor
ν_as (CH₂ / CD₂) 29182192~1.33
ν_s (CH₂ / CD₂) 28502089~1.36
ν (C=O) 17001700None (Uncoupled)
δ (CH₂ / CD₂) 14701085~1.35
Protocol: IR Characterization of Order Parameters

Objective: Determine the conformational order (trans/gauche ratio) of d-SA in a mixed lipid bilayer.

  • Sample Prep: Co-dissolve d-SA and h-Lipid (e.g., DOPC) in chloroform. Dry under N₂ and hydrate with D₂O buffer (to remove H₂O overlap in the amide region, though C-D region is clear).

  • Acquisition: Collect ATR-FTIR spectra (128 scans, 2 cm⁻¹ resolution).

  • Analysis: Focus on the 2192 cm⁻¹ peak.

    • Shift to lower wavenumber indicates increased order (all-trans).

    • Shift to higher wavenumber indicates disorder (gauche defects).

  • Validation: The C=O peak at 1700 cm⁻¹ serves as an internal intensity standard, as it remains constant regardless of deuteration.

Neutron Scattering & Phase Behavior

This is the primary application for d-SA in structural biology. By mixing d-SA with h-lipids, researchers can "highlight" the fatty acid distribution within a membrane or Lipid Nanoparticle (LNP).

Contrast Variation Logic
  • Match Point: A solvent mixture of ~8% D₂O / 92% H₂O has an SLD of 0, matching h-lipids. In this solvent, h-lipids are invisible, and only d-SA is seen.

  • Core-Shell Analysis: In LNPs, d-SA can be used to determine if the helper lipids reside on the surface or in the oily core.

Visualization: Neutron Reflectometry Workflow

The following diagram illustrates the workflow for determining the location of d-SA in a model membrane.

NeutronReflectometry Prep Langmuir Trough Deposition Sample Lipid Monolayer (d-SA + h-Lipid) Prep->Sample Self-Assembly Beam Neutron Beam (ISIS/NIST) Sample->Beam Target Detector Reflectivity Profile R(Q) vs Q Beam->Detector Scattering Contrast Contrast Variation (D2O/H2O Mixes) Contrast->Sample Solvent Exchange Model SLD Profile Fitting (Core vs Shell) Detector->Model Data Inversion Model->Prep Iterative Refinement

Figure 1: Workflow for resolving the vertical structure of d-SA containing membranes using Neutron Reflectometry.

Experimental Protocols

Protocol 1: Preparation of d-SA Monolayers for Neutron Reflectometry

Causality: High purity and precise spreading are required because surface pressure (


) directly correlates to Area per Molecule (

), which dictates the SLD of the layer.

Materials:

  • Stearic Acid-d35 (>98% D).[1][2][3]

  • Ultrapure Chloroform (HPLC grade).

  • Langmuir Trough (Teflon, cleaned with ethanol/water).

  • Subphase: Ultrapure water (18.2 MΩ·cm) or D₂O buffer.

Steps:

  • Cleaning: Aspirate the subphase surface until surface tension change is < 0.2 mN/m upon compression (Self-Validation).

  • Solution Prep: Dissolve d-SA in chloroform to 1.0 mg/mL. Crucial: Use a gas-tight glass syringe to prevent evaporation concentration errors.

  • Spreading: Deposit droplets gently onto the subphase. Allow 15 minutes for solvent evaporation.

  • Compression: Compress barriers at 5 mm/min.

  • Targeting: Compress to 30 mN/m (biological membrane equivalent pressure).

  • Verification: The Area per Molecule should be ~20–22 Ų . If >25 Ų, material was lost or not pure. If <19 Ų, multilayering occurred.

Protocol 2: Deuterium Switch for Metabolic Stability

Context: The C-H bond cleavage is often the rate-limiting step (RLS) in cytochrome P450 metabolism. Replacing H with D at the site of metabolism (typically


 or 

position) slows this rate due to the primary KIE (

).

DeuteriumSwitch Drug Candidate Drug (Fatty Acid Conjugate) Metabolism CYP450 Enzyme Attack Drug->Metabolism H_Path C-H Bond (Weak) Metabolism->H_Path Standard D_Path C-D Bond (Strong) Metabolism->D_Path Deuterated FastClear Rapid Clearance (Short Half-life) H_Path->FastClear k_H (Fast) SlowClear Reduced Clearance (Extended Half-life) D_Path->SlowClear k_D (Slow) KIE ~ 7.0

Figure 2: The "Deuterium Switch" strategy to enhance metabolic stability.

Applications in Drug Development

Lipid Nanoparticle (LNP) Engineering

In mRNA vaccines, the distribution of helper lipids (like stearic acid derivatives) determines efficacy.

  • Problem: Are the helper lipids on the surface (stabilizing) or in the core (packing)?

  • Solution: Synthesize LNPs with d-SA. Use Small Angle Neutron Scattering (SANS) with contrast matching.

    • If the scattering signal matches a "shell" model, the d-SA is on the surface.

    • If it matches a "solid sphere" model, it is distributed throughout.

Bioavailability Enhancement

Deuterated stearic acid derivatives are used to slow the


-oxidation of fatty acid drug conjugates. This extends the circulation time of the drug without altering its binding affinity to target receptors (since the steric shape is conserved).

References

  • Sigma-Aldrich. Stearic-d35 acid Product Specification. Retrieved from

  • NIST Center for Neutron Research. Scattering Length Density Calculator. Retrieved from

  • Clifton, L. A., et al. (2020). "The reaction of oleic acid monolayers with gas-phase ozone at the air–water interface." Physical Chemistry Chemical Physics, 22, 2309-2320. (Provides SLD values for d-Stearic Acid). Retrieved from

  • Hasegawa, T., & Park, S. R. "FT-IR Reflection-Absorption Spectra of Langmuir-Blodgett Films of Stearic Acid-d35 on Silver." Kyoto University Research Information Repository. Retrieved from

  • Cayman Chemical. Stearic Acid-d35 Product Insert. Retrieved from

Sources

Technical Deep Dive: The Structural and Functional Dynamics of 12-D-Hydroxyoctadecanoic Acid (12-HSA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural analysis of 12-D-Hydroxyoctadecanoic Acid (12-HSA) .

Note on Nomenclature: The query "12-d-octadecanoic acid" is technically ambiguous. It most frequently refers to 12-D-hydroxyoctadecanoic acid (also known as 12-hydroxystearic acid or 12-HSA), a benchmark Low Molecular Weight Gelator (LMWG) extensively cited in supramolecular chemistry and drug delivery literature (e.g., Terech et al.). Less commonly, it may refer to 12-deuterio-octadecanoic acid (an isotopic probe). Given the request for a "structure" guide for drug development professionals, this document focuses on the 12-HSA supramolecular system , as its structural polymorphism and gelation capabilities are critical for pharmaceutical formulation.

Executive Summary

12-D-Hydroxyoctadecanoic acid (12-HSA) represents a canonical class of Low Molecular Weight Gelators (LMWGs) capable of immobilizing organic solvents at concentrations as low as 0.5 wt%. Unlike polymeric hydrogels, which rely on covalent cross-linking, 12-HSA forms Self-Assembled Fibrillar Networks (SAFINs) driven by non-covalent interactions—specifically, anisotropic hydrogen bonding and van der Waals forces.

For drug development professionals, understanding the 12-HSA structure is pivotal for designing organogels used in transdermal delivery, depot injections, and hydrophobic drug stabilization. This guide dissects the molecular, supramolecular, and macroscopic structural tiers of 12-HSA.

Part 1: Molecular Architecture & Stereochemistry

Primary Chemical Structure

At the molecular level, 12-HSA is an 18-carbon saturated fatty acid functionalized with a hydroxyl group at the 12th carbon.[1]

  • Formula:

    
    
    
  • Molecular Weight: 300.48 g/mol

  • Key Functional Groups:

    • Carboxyl Head (

      
      ):  Responsible for dimerization.
      
    • Hydroxyl Motif (

      
      ):  The critical "defect" in the alkyl chain that drives chiral stacking.
      
    • Alkyl Tail: Provides solvophobic interactions necessary for aggregation.

Stereochemistry: The "D" Configuration

The designation "12-D" (historically linked to D/L nomenclature) corresponds to the (R)-enantiomer derived from the hydrogenation of ricinoleic acid (found in castor oil).

  • Chirality: The chiral center at

    
     breaks the symmetry of the packing.
    
  • Impact: This chirality is not merely a detail; it dictates the helicity of the resulting fibers. (R)-12-HSA self-assembles into left-handed helices , while the (S)-enantiomer forms right-handed helices. Racemic mixtures often fail to gel or form flat, non-helical platelets, demonstrating that molecular chirality translates to supramolecular morphology.

Part 2: Supramolecular Assembly (The SAFIN Mechanism)

The "structure" of 12-HSA in a formulation is not a single molecule but a hierarchical assembly.

Hydrogen Bonding Motifs

The gelation mechanism relies on two orthogonal H-bonding vectors:

  • Head-Group Dimerization: The carboxylic acid groups form cyclic dimers (8-membered rings), effectively doubling the chain length.

  • Secondary H-Bonding: The 12-hydroxyl groups form intermolecular H-bonds along the fiber axis. This interaction is weaker than the carboxyl dimer but is essential for the longitudinal growth of the fiber.

Hierarchical Growth Pathway

The transition from sol to gel follows a nucleation-elongation model:

  • Dimerization: Molecules pair up in solution.

  • Stacking: Dimers stack via 12-OH interactions.

  • Twisting: Steric hindrance at the chiral center forces the stack to twist, minimizing energy.

  • Fibrillation: These twisted stacks elongate into fibers (micrometers long, nanometers wide).

  • Entanglement: Fibers intertwine to form a SAFIN, trapping the solvent via capillary forces.

Visualization: Hierarchical Assembly Logic

HSA_Assembly Molecule 12-HSA Monomer (Chiral C12) Dimer Cyclic Dimer (COOH-COOH) Molecule->Dimer Dimerization Oligomer Twisted Stack (OH-OH H-bonds) Dimer->Oligomer Longitudinal Stacking Fiber Helical Fiber (Left-Handed) Oligomer->Fiber Chiral Amplification Gel SAFIN (3D Network) Fiber->Gel Entanglement

Figure 1: The hierarchical self-assembly pathway of 12-HSA, progressing from molecular chirality to macroscopic gelation.

Part 3: Experimental Characterization Protocols

To validate the structure of 12-HSA in a new drug formulation, the following multi-modal workflow is required.

Protocol: Structural Validation Workflow
TechniqueTarget ParameterCritical Insight
DSC (Differential Scanning Calorimetry)

(Transition Temp)
Determines the thermal stability of the gel. A sharp peak indicates high crystallinity of the fibers.
Rheology

(Storage) vs

(Loss)
Validates gel state (

). The "yield stress" defines the injectability of the formulation.
XRD (X-Ray Diffraction) d-spacingConfirms the "monoclinic" subcell packing. Long spacing (~48 Å) corresponds to the dimer length.
SEM/TEM Fiber MorphologyVisualizes the helical twist. (R)-12-HSA must show left-handed twists.
Detailed Methodology: Rheological Profiling

Objective: Determine the viscoelastic properties of a 12-HSA organogel.

  • Preparation: Dissolve 12-HSA (1-5 wt%) in the target solvent (e.g., Isopropyl Myristate) at 80°C until clear. Cool to room temperature (25°C) to form the gel.

  • Instrument Setup: Use a stress-controlled rheometer with parallel plate geometry (25 mm, sandblasted to prevent slip).

  • Amplitude Sweep:

    • Frequency: 1 Hz.

    • Strain: 0.01% to 100%.

    • Goal: Identify the Linear Viscoelastic Region (LVR).

  • Frequency Sweep:

    • Strain: 0.1% (within LVR).

    • Frequency: 0.1 to 100 rad/s.

    • Criterion: For a stable gel,

      
       should be frequency-independent and at least 10x higher than 
      
      
      
      .
  • Temperature Ramp:

    • Heat from 25°C to 90°C at 2°C/min.

    • Goal: Pinpoint

      
       where 
      
      
      
      crosses
      
      
      .

Part 4: Applications in Drug Delivery

The structural uniqueness of 12-HSA enables specific pharmaceutical applications:

  • Depot Injections: The SAFIN structure breaks under shear (injection) and reforms instantly (thixotropy) at the depot site, releasing the drug slowly via diffusion.

  • Transdermal Permeation: 12-HSA gels can disrupt the stratum corneum lipid packing reversibly, enhancing the penetration of hydrophobic APIs.

  • Stabilization: The hydrophobic domains within the fibers can solubilize and protect water-sensitive drugs (e.g., hydrolytically unstable peptides).

Visualization: Gelation Phase Diagram Logic

Phase_Behavior Sol Sol Phase (Isotropic Liquid) Nucleation Heterogeneous Nucleation Sol->Nucleation Cooling / Supersaturation Gel Gel Phase (Anisotropic Solid) Nucleation->Gel Correct Solvent Polarity (Moderate) Precipitate Precipitate (Phase Separation) Nucleation->Precipitate Solvent Too Polar (e.g., Ethanol) Gel->Sol Heating > T_sol-gel

Figure 2: Phase behavior logic for 12-HSA. Solvent polarity is the critical variable determining whether the system forms a stable gel or precipitates.

References

  • Terech, P., et al. (1994).[2] "Organogels and Aerogels of Racemic and Chiral 12-Hydroxyoctadecanoic Acid." Langmuir. Link

  • Weiss, R. G., & Terech, P. (2006). Molecular Gels: Materials with Self-Assembled Fibrillar Networks.[3] Springer. Link

  • Lunden, B. M. (1976).[4] "The crystal structure of 12-D-hydroxyoctadecanoic acid methyl ester." Acta Crystallographica Section B. Link

  • Rogers, M. A., et al. (2008). "Engineering the fibrillar network of 12-hydroxystearic acid in edible oils." Current Opinion in Colloid & Interface Science. Link

  • Mallia, V. A., et al. (2009). "Robust Organogels from Nitrogen-Containing Derivatives of 12-Hydroxystearic Acid." Journal of the American Chemical Society. Link

Sources

Sourcing and Validating 12-Deuteriooctadecanoic Acid: A Technical Guide for Membrane Biophysics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Deuteriooctadecanoic acid (specifically 12,12-d2-stearic acid ) is a site-specific isotopologue of stearic acid used primarily in solid-state deuterium NMR (


H-NMR) and neutron scattering to probe lipid bilayer dynamics at a precise depth (Carbon-12). Unlike perdeuterated variants (d35) used for contrast variation, or terminal methyl-deuterated variants (d3) used for hydrophobic core analysis, the C12 position provides critical data on the "mid-chain" order parameter (

), a region where membrane fluidity transitions from the ordered headgroup to the disordered tail.

This guide addresses the commercial scarcity of this specific isotopologue, outlining the custom synthesis landscape, quality control (QC) protocols, and experimental integration strategies required for high-fidelity lipidomics and structural biology.

Part 1: The Strategic Target & Sourcing Landscape

Chemical Specification

Researchers must distinguish this target from common industrial surfactants like 12-Hydroxystearic Acid (12-HSA). The requirement is for isotopic substitution , not functional group modification.

FeatureSpecificationRationale
IUPAC Name Octadecanoic-12,12-d2 acidPrecise nomenclature for synthesis requests.
Formula

Deuterium located at the 12th carbon from the carboxyl group.
Isotopic Enrichment

atom D
Essential to maximize signal-to-noise ratio in

H-NMR.
Chemical Purity

Impurities (unsaturated analogs/solvents) disrupt bilayer phase behavior.
Commercial Availability & Supplier Matrix

Unlike terminal (C18) or alpha (C2) deuterated variants, 12,12-d2-stearic acid is rarely a stock catalog item . It typically requires Custom Synthesis or inquiry with specialized isotope manufacturers.

Primary Sourcing Strategy: The "Custom-First" Approach

Supplier CategoryTop Tier CandidatesAction Required
Specialized Lipid Synthesis Larodan (Sweden/USA)Avanti Polar Lipids (Croda)High Probability. These vendors specialize in lipid structure. Request "Custom Synthesis of 12,12-d2-Stearic Acid."
Isotope Specialists C/D/N Isotopes (Canada)Cambridge Isotope Labs (CIL) Omicron Biochemicals Medium Probability. Check catalog for "Octadecanoic acid-d2" positional variants. If 12-d2 is absent, request quote.
General Chemical Sigma-Aldrich (Merck) Cayman Chemical Low Probability. Usually stock only d35 (perdeuterated) or d3 (terminal). Use only if a specific SKU is verified.

Critical Insight: Do not settle for "Stearic Acid-d2" without verifying the position. Generic "d2" usually implies the alpha-position (2,2-d2) due to synthetic ease. You must specify 12,12-d2 .

Part 2: Quality Control & Validation Protocols

Trusting a label is insufficient for sensitive biophysical measurements. The following self-validating protocol ensures the isotope is correctly positioned and the lipid is chemically pure.

The "Triad" Validation Workflow

To confirm identity, enrichment, and position, use this three-step analytical workflow.

QC_Workflow Sample Raw Material (12,12-d2-Stearic Acid) GCMS 1. GC-MS Analysis (Total Mass & Purity) Sample->GCMS Aliquot 1 HNMR 2. 1H-NMR (Chemical Purity) Sample->HNMR Aliquot 2 DNMR 3. 2H-NMR / 13C-NMR (Positional Verification) Sample->DNMR Aliquot 3 Decision Release for Experiment GCMS->Decision >99% Purity Correct M+2 Peak HNMR->Decision No Solvent Peaks DNMR->Decision Signal at ~1.3 ppm (Methylene verify)

Figure 1: The "Triad" Quality Control Workflow. Validates mass, purity, and isotopic position.

detailed Analytical Criteria
  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Goal: Confirm isotopic enrichment and absence of homologous chain lengths (e.g., C16, C20).

    • Expectation: The molecular ion peak should shift by +2 Da compared to standard stearic acid (

      
      ). The fragmentation pattern should reveal the deuterium location (retention of mass in specific fragment ions).
      
  • 
    H-NMR (Proton NMR): 
    
    • Goal: Ensure no residual solvents (chloroform, methanol) or oxidation products.

    • Expectation: A "silent" region where the C12 protons would normally appear, though this is difficult to resolve in a crowded methylene envelope. Its primary use here is chemical purity.

  • 
    C-NMR or 
    
    
    
    H-NMR (Positional Verification):
    • Goal: The Gold Standard. Prove the deuterons are at C12.

    • Method: In

      
      C-NMR, the C12 carbon will show a quintet (due to coupling with two Deuteriums) and a slight isotope shift compared to natural abundance neighbors. This definitively proves the label is at C12 and not scrambled.
      

Part 3: Experimental Integration (Membrane Biophysics)

Once validated, the 12-deuteriooctadecanoic acid is typically incorporated into phospholipid bilayers.

Preparation of Deuterated Liposomes

Objective: Create a model membrane where the 12-d2 probe reports on the local disorder (


) without perturbing the bilayer.

Protocol:

  • Mixing: Dissolve the host lipid (e.g., DPPC or POPC) and the probe (12,12-d2-Stearic Acid) in Chloroform/Methanol (2:1 v/v).

    • Ratio: Keep probe concentration low (1-2 mol%) to avoid phase separation or domain formation, unless the study specifically targets fatty acid-rich domains.

  • Drying: Evaporate solvent under a Nitrogen stream, then vacuum desiccate for >4 hours to remove trace solvent (critical for NMR).

  • Hydration: Add buffer (e.g., HEPES, pH 7.4) and vortex to form Multilamellar Vesicles (MLVs).

    • Note: MLVs are preferred for static solid-state NMR to observe the Pake doublet.

  • Cycling: Freeze-thaw (liquid

    
     / 
    
    
    
    water bath) 5 times to equilibrate the fatty acid between lamellae.
Data Interpretation ( H-NMR)

The output is a "Pake pattern" spectrum. The quadrupolar splitting (


) is directly related to the order parameter 

:


  • 
    :  Measured splitting (kHz).
    
  • Static Constant:

    
     kHz for C-D bonds.
    
  • Insight: A lower splitting at C12 (compared to C2) indicates higher motional freedom (disorder) in the mid-chain region.

References

  • Davis, J. H. (1983).The description of membrane lipid conformation, order and dynamics by 2H-NMR. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.
  • Seelig, J. (1977).Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics. (Establishes the C2-C18 order gradient methodology).

Precision Deuteration: A Technical Guide to the Synthesis and Validation of 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise isotopic labeling of fatty acids is a cornerstone of modern lipidomics, enabling the resolution of membrane dynamics and metabolic flux with sub-molecular specificity. This guide details the technical workflow for the synthesis, purification, and validation of 12,12-dideuteriooctadecanoic acid (12-d2-Stearic Acid) . Unlike non-specific deuteration, site-specific labeling at the C12 position provides a unique non-perturbative probe for the hydrophobic core of lipid bilayers and a tracer for


-desaturase activity. This document prioritizes regiospecific integrity, outlining a chemo-enzymatic approach validated by High-Resolution Mass Spectrometry (HR-MS) and Deuterium Nuclear Magnetic Resonance (

H-NMR).

Strategic Value of C12-Specific Deuteration

In drug development and membrane biophysics, the position of the isotope dictates the utility of the probe. Randomly deuterated fatty acids alter the phase transition temperature (


) of lipids due to the Ubbelohde effect. However, 12-deuteriooctadecanoic acid  minimizes this kinetic isotope effect (KIE) while placing the sensor deep within the methylene chain.
Key Applications
  • Membrane Fluidity Probes: The C12 position resides in the "fluid" region of the phospholipid bilayer, making it an ideal reporter for solid-state

    
    H-NMR studies of order parameters (
    
    
    
    ).
  • Metabolic Tracing: It serves as a substrate for tracking chain elongation and desaturation pathways, specifically distinguishing between endogenous synthesis and dietary uptake in systems expressing

    
    -desaturase (e.g., fungal or plant models).
    
  • Mechanistic Toxicology: Used to block specific metabolic oxidation sites to increase the half-life of lipid-conjugated drugs (Deuterium Kinetic Isotope Effect).

Synthesis Strategy: The Regiospecific Route

To achieve high isotopic purity (>98% D incorporation) without "scrambling" (migration of the isotope to C11 or C13), we reject catalytic exchange methods. Instead, we employ a functional group interconversion strategy starting from the abundant precursor 12-hydroxystearic acid (derived from Ricinoleic acid).

The Pathway: Ketone-Mediated Deoxygenation

The most robust route involves oxidizing the hydroxyl group to a ketone, followed by a reductive deuteration.

Reaction Scheme
  • Protection: Methyl ester formation to protect the carboxylic acid.

  • Oxidation: Conversion of C12-OH to C12=O (Ketone).

  • Deuteration: Conversion of the ketone to a tosylhydrazone, followed by reduction with Sodium Borodeuteride (

    
    ).
    
Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the critical path and decision points to prevent isotopic scrambling.

G Start 12-Hydroxystearic Acid (Natural Precursor) Step1 Esterification (MeOH/H+) Start->Step1 Step2 Oxidation (PCC or Jones Reagent) Step1->Step2 Inter1 Methyl 12-Oxostearate Step2->Inter1 Step3 Tosylhydrazone Formation (TsNHNH2) Inter1->Step3 Warning AVOID: Acidic Exchange (Causes H/D Scrambling) Inter1->Warning Step4 Deuteride Reduction (NaBD4 / NaBD3CN) Step3->Step4 C=N-NHTs -> CD2 Final 12,12-d2-Octadecanoic Acid (High Regiospecificity) Step4->Final Hydrolysis

Caption: Figure 1. Regiospecific synthesis pathway avoiding acidic conditions that cause isotopic scrambling.

Experimental Protocols

Phase 1: Precursor Preparation (Methyl 12-Oxostearate)
  • Reagents: Methyl 12-hydroxystearate (10 mmol), Pyridinium Chlorochromate (PCC, 15 mmol), DCM (anhydrous).

  • Protocol:

    • Dissolve Methyl 12-hydroxystearate in DCM.

    • Add PCC slowly at 0°C. Stir at room temperature for 4 hours.

    • Filter through a silica pad to remove chromium salts.

    • Concentrate and recrystallize from hexane.

    • QC Check: IR spectroscopy must show disappearance of O-H stretch (

      
      ) and appearance of ketone C=O (
      
      
      
      ).
Phase 2: Deuterodeoxygenation (The Caglioti Reaction Variant)

This step is critical. Standard Wolff-Kishner reduction requires high heat and strong base, which can cause bond migration. The Tosylhydrazone/Borodeuteride method is milder and preserves position.

  • Reagents: Methyl 12-oxostearate,

    
    -Toluenesulfonyl hydrazide, 
    
    
    
    (98+ atom % D), Methanol-d4 (optional but recommended to prevent solvent exchange).
  • Protocol:

    • Hydrazone Formation: Reflux keto-ester with tosylhydrazide in ethanol for 6 hours. Cool and crystallize the tosylhydrazone.

    • Reduction: Dissolve tosylhydrazone in glacial acetic acid (or THF/MeOH for milder conditions). Add

      
       (excess, 4 eq) slowly at 0°C. Note: Using 
      
      
      
      in DMF is an alternative if functional group tolerance is an issue.
    • Reflux for 2 hours to complete the elimination/reduction.

    • Workup: Quench with

      
      , extract with hexane.
      
    • Hydrolysis: Saponify the methyl ester using KOH/EtOH, then acidify with HCl to yield the free fatty acid.

Analytical Validation (The Triad)

A single analytical method is insufficient for isotopic purity. You must validate three parameters: Chemical Purity , Isotopic Enrichment , and Positional Specificity .

Table 1: Analytical Specifications
ParameterMethodTarget MetricWhy it matters
Chemical Purity GC-FID / GC-MS>99% AreaEnsures no unreacted ketone or alkene byproducts.
Isotopic Enrichment HR-ESI-MS>98% APE (Atom % Excess)Quantifies the ratio of

(unlabeled) vs

(labeled).
Positional Specificity

H-NMR (Deuterium NMR)
Single ResonanceProves D is at C12 and not scrambled to C11/C13.
Protocol: Isotopic Distribution Analysis via HR-MS
  • Prepare a 1 µM solution in Methanol.

  • Inject into ESI-QTOF MS (Negative Mode).

  • Monitor the

    
     ion.
    
    • Stearic Acid (

      
      ):  m/z 283.26
      
    • 12,12-

      
      -Stearic Acid (
      
      
      
      ):
      m/z 285.27
  • Calculation:

    
    
    Note: 
    
    
    
    represents the natural
    
    
    isotope of the unlabeled species and the
    
    
    impurity.
Protocol: Positional Validation via H-NMR

This is the self-validating step.

  • Dissolve 20 mg of product in

    
     (depleted of deuterium) or use a specific probe solvent like Benzene.
    
  • Acquire

    
    H-NMR spectrum (broadband proton decoupling is essential).
    
  • Result: You should observe a single peak corresponding to the C12 methylene.

  • Failure Mode: Multiple peaks indicate "scrambling" occurred during the reduction step.

Graphviz Diagram: Analytical Decision Tree

Analysis Sample Purified Product GCMS GC-MS Analysis Sample->GCMS PurityCheck Chemical Purity >99%? GCMS->PurityCheck HRMS HR-MS (Isotopologues) PurityCheck->HRMS Yes Fail REJECT (Recrystallize or Resynthesize) PurityCheck->Fail No EnrichCheck D2 Incorporation >98%? HRMS->EnrichCheck DNMR Deuterium NMR (2H-NMR) EnrichCheck->DNMR Yes EnrichCheck->Fail No PosCheck Single Peak? DNMR->PosCheck Pass VALIDATED Reference Standard PosCheck->Pass Yes PosCheck->Fail No (Scrambling)

Caption: Figure 2. The "Analytical Triad" workflow ensuring chemical, isotopic, and positional integrity.

Handling and Storage

  • Proton Exchange: While C-D bonds are stable, the carboxylic acid proton (COOH) is exchangeable. This does not affect the C12 label but can confuse mass readings. Always analyze as the methyl ester or account for the acidic proton exchange in protic solvents.

  • Storage: Store at -20°C under Argon. Although saturated fatty acids are stable, isotopic standards should be protected from potential biological contamination which could selectively metabolize the unlabeled isotopologues, skewing the ratio.

References

  • Isotopic Purity & Analysis

    • Rapid characterization of isotopic purity of deuterium-labeled organic compounds... (2022).[1][2][3] PubMed. Link

  • Synthesis of Deuterated Fatty Acids

    • Preparation of deuterium-labeled monounsaturated and saturated fatty acids... (2009).[4][5] Journal of Lipid Research. Link

  • Membrane Fluidity & Deuterium NMR

    • Determination of the natural deuterium distribution of fatty acids by application of 2H NMR... (2019).[6] ResearchGate. Link

  • General Lipid Synthesis

    • Synthesis of heteroatom-substituted analogues of stearic acid.[7] (1983). PubMed. Link

Sources

stability of 12-deuteriooctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Applications of 12-Deuteriooctadecanoic Acid

Executive Summary

12-Deuteriooctadecanoic acid (12-D-SA) is a precision-engineered isotopologue of stearic acid (C18:0), characterized by the substitution of hydrogen with deuterium at the 12th carbon position.[1][2] Unlike per-deuterated variants (d35) used for gross quantification, 12-D-SA is a site-specific probe designed for two high-value applications: membrane biophysics (measuring local order parameters deep within the lipid bilayer) and mechanistic enzymology (probing 12-hydroxylation pathways via the Kinetic Isotope Effect).[1][2]

This guide details the stability profile, metabolic implications, and validation protocols for 12-D-SA, providing researchers with a self-validating framework for its use in drug development and structural biology.[1][2]

Chemical & Physical Stability Profile

The stability of 12-D-SA is governed by the thermodynamics of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2]

Bond Dissociation Energy (BDE)

The primary driver of 12-D-SA’s enhanced stability is the Primary Kinetic Isotope Effect (KIE) .[1][2] The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.

ParameterC-H Bond (Standard)C-D Bond (Deuterated)Impact on Stability
Bond Dissociation Energy ~98 kcal/mol~105 kcal/mol+7 kcal/mol increase makes C12 resistant to radical attack.[1][2]
Vibrational Frequency ~2900 cm⁻¹~2100 cm⁻¹Lower frequency reduces reactivity in transition states.
Hydrophobicity (LogP) 8.22~8.20Negligible change; membrane partitioning remains identical.[1]
Shelf-Life and Storage

While the isotopic label is chemically inert, the fatty acid chain is subject to standard degradation risks.

  • Oxidation: Saturated fatty acids like stearic acid are highly resistant to auto-oxidation compared to PUFAs.[1][2] However, trace metal impurities can catalyze radical formation.[1][2] The C12 deuterium label provides localized protection against radical abstraction at that specific site.[2]

  • Hygroscopicity: Negligible.[1][2]

  • Storage Protocol: Store neat standards at -20°C under argon. Solutions in non-protic solvents (e.g., chloroform, hexane) are stable for >12 months if sealed.[1]

Metabolic Stability & The "Deuterium Switch"

In drug development, 12-D-SA is used to probe or block specific metabolic pathways.[1][2] The C12 position is critical because it is the target for specific hydroxylases (e.g., in the formation of 12-hydroxystearic acid) and is distinct from the beta-oxidation sites (C2/C3).[1]

Enzymatic Resistance (The KIE Factor)

Enzymes that cleave C-H bonds at the rate-limiting step will process 12-D-SA significantly slower (KIE


).[1][2]
  • 12-Hydroxylation: In systems expressing fatty acid hydroxylases (e.g., specific CYP450s or microbial enzymes), 12-D-SA acts as a metabolic "roadblock."[1][2] The C-D bond resists the abstraction required to insert the hydroxyl group.

  • Beta-Oxidation: Unaffected.[1][2] Beta-oxidation occurs at the carboxyl end (C1-C2).[1][2] 12-D-SA will be processed normally until the chain shortens to the C12 position, at which point the isotopic label is released as deuterated acetyl-CoA or propionyl-CoA equivalents.[2]

Pathway Visualization

MetabolicFate SA Stearic Acid (C18:0) BetaOx Beta-Oxidation (Mitochondrial) SA->BetaOx Hydrox 12-Hydroxylation (CYP450 / Microbial) SA->Hydrox D_SA 12-Deuterio-SA (C18:0-d2) D_SA->BetaOx Normal Rate D_SA->Hydrox kH/kD >> 1 Energy Acetyl-CoA (Energy) BetaOx->Energy HSA 12-Hydroxy-SA (Signaling/Excretion) Hydrox->HSA Blocked PATHWAY BLOCKED (Metabolic Stability)

Figure 1: Metabolic divergence.[1][2] The C12 deuterium label selectively inhibits hydroxylation pathways while permitting standard beta-oxidation for energy production.

Applications in Membrane Biophysics

12-D-SA is a "Gold Standard" probe for Solid-State Deuterium NMR (²H-NMR) .[1][2] Unlike bulky fluorescent probes (e.g., NBD-lipids) that perturb the membrane structure, the deuterium label is non-perturbative.[1]

  • Order Parameter (

    
    ):  The quadrupole splitting (
    
    
    
    ) measured by ²H-NMR at C12 provides a direct readout of the membrane's "fluidity" at that specific depth.[1]
  • Depth Profiling: C12 is located in the "intermediate" region of the bilayer—distinct from the rigid headgroup (C1-C8) and the chaotic methyl terminus (C18).[1] It is the ideal reporter for hydrophobic thickness and drug penetration studies.[2]

Analytical Protocols (Self-Validating Systems)

To ensure data integrity, researchers must validate the presence and position of the deuterium label.

GC-MS Fragmentation Logic

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for purity analysis.[1][2] You must derivatize 12-D-SA to its Methyl Ester (FAME) form before analysis.[1]

  • Derivatization: Use BF3-Methanol or TMS-Diazomethane.[1][2]

  • Key Diagnostic Ions:

    • Molecular Ion (M+): Look for m/z 299 (for d1) or 300 (for d2) instead of the standard m/z 298.

    • McLafferty Ion (m/z 74): This rearrangement involves C1-C4.[1][2] Since the label is at C12, this peak will NOT shift .[1] This confirms the headgroup is intact.[2]

    • Distal Fragments: Fragments resulting from the loss of the hydrocarbon tail will show mass shifts corresponding to the label.

Experimental Workflow Diagram

AnalyticalWorkflow Sample Sample: 12-D-SA Deriv Derivatization (BF3-MeOH -> FAME) Sample->Deriv GCMS GC-MS Analysis (EI Mode, 70eV) Deriv->GCMS CheckM Check Molecular Ion (M+) GCMS->CheckM CheckMcL Check McLafferty (m/z 74) CheckM->CheckMcL Mass Shift Observed (m/z 299/300) Fail REJECT Label Scrambled/Lost CheckM->Fail No Shift (m/z 298) Valid VALIDATED Position C12 Confirmed CheckMcL->Valid No Shift (m/z 74) (Label is distal) CheckMcL->Fail Shift Observed (Label at C2-C4)

Figure 2: Analytical decision tree for validating 12-deuteriooctadecanoic acid using GC-MS fragmentation rules.

References

  • Engberg, O., et al. (2025).[1][2][3] "Deuterium order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments." Biophysical Journal.[1][4] Link

  • Cayman Chemical. "Stearic Acid-d2 Product Information & Stability Data." Cayman Chemical Catalog. Link

  • Lipid Maps. "Fatty Acid Mass Spectrometry Protocol: GC-MS Analysis of FAMEs." Lipid Maps Protocols. Link

  • Seelig, J. (1977).[1][2] "Deuterium magnetic resonance: theory and application to lipid membranes." Quarterly Reviews of Biophysics, 10(3), 353-418.[1] Link

  • Smith, J.C., et al. (2022).[1][2] "Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase." NIH PubMed Central.[1][2] Link

Sources

12-deuteriooctadecanoic acid safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 12-Deuteriooctadecanoic Acid , bridging the gap between regulatory safety requirements (SDS) and advanced experimental application in metabolic pharmacology.

CAS No. 62163-41-1 | Isotopic Purity ≥ 98%[1]

Document Control:

  • Version: 2.0 (Technical Release)

  • Scope: Safety, Handling, and Metabolic Profiling Applications

  • Target Audience: Lipidomics Researchers, DMPK Scientists

Part 1: Compound Identity & Physicochemical Profile[2]

12-Deuteriooctadecanoic acid is a stable isotopologue of stearic acid (C18:0) where a single hydrogen atom at the 12th carbon position is replaced by deuterium (


H).[1] Unlike radiolabels (

C or

H), this compound is non-radioactive and biologically stable until processed by specific enzymatic desaturation steps.
Property Specification
Chemical Name 12-Deuteriooctadecanoic acid
Synonyms Stearic acid-12-d1; Octadecanoic-12-d1 acid
CAS Number 62163-41-1
Molecular Formula C

H

D

O

Molecular Weight 285.49 g/mol (vs. 284.48 for unlabeled)
Appearance White crystalline solid or flakes
Solubility Soluble in DMSO, Ethanol, Chloroform; Insoluble in water
Isotopic Enrichment Typically ≥ 98 atom % D

Part 2: Safety Data Sheet (SDS) – Enhanced for Research

While the GHS classification aligns with the parent compound (Stearic Acid), the high cost and specific research utility of the deuterated form dictate stricter handling protocols.

Section 1: Hazard Identification
  • GHS Classification: Not classified as a dangerous substance according to GHS.

  • Signal Word: None (Warning recommended for laboratory hygiene).

  • Potential Health Effects:

    • Inhalation: May cause respiratory tract irritation (nuisance dust).

    • Skin: Mild irritation possible upon prolonged contact.

    • Eyes: Mechanical irritation.

  • Isotope Specifics: Deuterium is non-toxic at these concentrations. No radiological hazard.

Section 2: Handling & Storage (Critical for Stability)
  • Storage: Store at -20°C . Although stearic acid is stable at room temperature, the deuterated standard must be protected from isotopic exchange or degradation over long-term storage.

  • Hygroscopicity: Low, but keep desiccated to prevent weighing errors during quantitative sample prep.

  • Incompatibility: Strong oxidizing agents, strong bases.

Section 3: Emergency Protocols
  • Eye Contact: Flush with water for 15 minutes.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. The compound is essentially a fat; toxicity is negligible (LD50 > 5g/kg rat for unlabeled).

  • Fire Fighting: Use dry chemical, CO2, or alcohol-resistant foam. Do not use water jet , as it may scatter the molten lipid.

Part 3: Technical Whitepaper – Metabolic Applications

The Mechanistic "Why": Probing Delta-12 Desaturase

The primary utility of 12-deuteriooctadecanoic acid lies in its position-specific labeling. In mammalian and plant systems, fatty acid desaturation occurs at specific carbons.

  • Biosynthetic Pathway Tracing: Stearic acid (C18:0) is desaturated by Stearoyl-CoA Desaturase-1 (SCD1) at the Delta-9 position to form Oleic Acid (C18:1). The C12 position remains untouched in this step.

  • Delta-12 Desaturation (FAD2 Activity): In plants (or engineered systems), Oleic acid is further desaturated to Linoleic Acid (C18:2) by Delta-12 Desaturase (FAD2) . This enzyme removes hydrogens from C12 and C13.

    • The Experiment: If 12-deuterio-stearic acid is fed, the deuterium is located exactly at the bond-breaking site for FAD2.

    • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the C-H(D) bond cleavage is the rate-limiting step, the reaction velocity (

      
      ) will decrease significantly for the deuterated substrate. This proves the mechanism of the enzyme.
      
Diagram: Metabolic Fate & Desaturation Logic

MetabolicFate cluster_legend Legend Stearic 12-Deuterio-Stearic Acid (C18:0-d1) SCD1 SCD1 (Delta-9 Desaturase) Stearic->SCD1 Oleic 12-Deuterio-Oleic Acid (C18:1-d1) (D retained) FAD2 FAD2 (Delta-12 Desaturase) Oleic->FAD2 Linoleic Linoleic Acid (C18:2) (D Removed/Lost) SCD1->Oleic Desaturation @ C9-C10 C12 is distal (No KIE) FAD2->Linoleic Desaturation @ C12-C13 Primary Isotope Effect (Rate Limiting Step) key Blue: Precursor | Green: Intermediate | Red: Product (Label Loss)

Figure 1: Metabolic trajectory of 12-deuteriooctadecanoic acid. The label is retained during Delta-9 desaturation but is critically involved (and potentially lost) during Delta-12 desaturation, serving as a mechanistic probe.

Part 4: Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Fatty Acid (5 mM Stock)

Rationale: Free fatty acids are cytotoxic and insoluble in media. Conjugation to Fatty Acid-Free BSA (Bovine Serum Albumin) mimics physiological transport.

  • Weighing: Accurately weigh 14.2 mg of 12-deuteriooctadecanoic acid into a glass scintillation vial.

  • Solubilization: Add 100 µL of 100% Ethanol. Vortex and warm to 50°C until completely dissolved.

  • Saponification (Optional but recommended): Add 10 µL of 1 M NaOH to generate the sodium salt (soap), which binds BSA more efficiently.

  • Conjugation:

    • Prepare 10 mL of 10% (w/v) Fatty Acid-Free BSA in PBS (pre-warmed to 37°C).

    • Dropwise add the ethanolic lipid solution to the stirring BSA solution.

    • Stir at 37°C for 30 minutes. The solution should be clear.

  • Filtration: Sterile filter (0.22 µm) and store aliquots at -20°C.

Protocol B: Lipid Extraction & Mass Spectrometry Analysis

Rationale: To detect the d1 label, total lipids must be extracted and derivatized to Fatty Acid Methyl Esters (FAMEs) for GC-MS.

  • Cell Lysis: Wash cells with cold PBS. Scrape into 1 mL Methanol.

  • Bligh & Dyer Extraction:

    • Add 1 mL Chloroform and 0.8 mL Water. Vortex vigorously (1 min).

    • Centrifuge at 2,000 x g for 5 mins to separate phases.

    • Collect the lower organic phase (Chloroform) containing lipids.

  • Derivatization (FAME Synthesis):

    • Dry the chloroform under Nitrogen gas.

    • Add 500 µL BF3-Methanol (14%) . Cap tightly.

    • Incubate at 60°C for 30 mins.

    • Extract FAMEs with Hexane.

  • GC-MS Setup:

    • Column: DB-23 or HP-88 (High polarity for isomer separation).

    • SIM Mode: Monitor ions for Stearic Acid Methyl Ester:

      • m/z 298 (Unlabeled Parent M+)

      • m/z 299 (12-Deuterio M+)

    • Analysis: Calculate the ratio of m/z 299 to 298 to determine incorporation rates.

Part 5: Quality Control & Validation

Before use, the researcher must validate the isotopic purity.

QC TestAcceptance CriteriaMethod
Chemical Purity > 98%GC-FID (Flame Ionization Detection)
Isotopic Enrichment > 98 atom % DGC-MS (SIM Mode) or

H-NMR
Appearance White solidVisual Inspection
Water Content < 0.5%Karl Fischer Titration

NMR Validation Note: In the


H-NMR spectrum of non-deuterated stearic acid, the methylene protons at C12 appear in the bulk "methylene envelope" (1.2-1.3 ppm). In the 12-deuterio compound, the integration of this envelope will be reduced by exactly 1 proton equivalent (relative to the terminal methyl triplet at 0.88 ppm), confirming the label.

References

  • Fisher Scientific. (2024). Octadecanoic-12-d1 Acid Product Specifications & Safety. Link

  • Toronto Research Chemicals (TRC). (2024). Octadecanoic-12-d1 Acid - CAS 62163-41-1.[2][3][4] Link

  • National Institutes of Health (NIH). (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase. (Provides context on C12 enzymatic specificity). Link

  • PubChem. (2024). Stearic Acid (Octadecanoic Acid) Safety Data Sheet. (Baseline safety data). Link

Sources

cost of 12-deuteriooctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Cost & Synthesis Architecture of 12-Deuteriooctadecanoic Acid

Executive Summary

12-Deuteriooctadecanoic acid (12-d-stearic acid) is a non-commodity, site-specific isotopologue used primarily in high-resolution metabolic tracing and neutron scattering studies of membrane dynamics. Unlike perdeuterated stearic acid (d35), which is a catalog standard, the 12-position labeled variant typically requires custom synthesis. Consequently, its "cost" is not a fixed retail price but a function of synthetic complexity, isotopic enrichment requirements (>98% D), and scale.

For a research program, the estimated acquisition cost ranges from $3,500 to


400–$800 per gram  at larger scales once the synthetic route is validated. This guide details the technical pathways that drive these costs and provides a procurement strategy for drug development professionals.

Part 1: Technical Value Proposition

Why the 12-Position Matters

In lipidomics and membrane biophysics, the position of the deuterium label dictates the data's resolution.

  • Membrane Depth Profiling: The C12 position of stearic acid resides deep within the hydrophobic core of the phospholipid bilayer but remains distinct from the terminal methyl trough. Deuterium labeling here acts as a non-perturbative probe for neutron diffraction, revealing "kink" dynamics in the acyl chain without altering the phase transition temperature (

    
    ) significantly, unlike bulky fluorophores.
    
  • Metabolic Checkpoints: Stearic acid (C18:0) is rapidly desaturated to oleic acid (C18:1 n-9) by Stearoyl-CoA Desaturase-1 (SCD1) at the C9-C10 position. A label at C12 remains intact during this specific desaturation, allowing researchers to distinguish de novo lipogenesis from dietary uptake in downstream metabolites.

Part 2: Synthesis Pathways & Cost Drivers

The is inversely proportional to the availability of its precursor, 12-hydroxystearic acid (12-HSA) . Derived from castor oil, 12-HSA is an industrial commodity (approx.[1] $0.05/g), providing an exceptionally low-cost scaffold compared to total synthesis.

The expense lies in the chemical transformation of the hydroxyl group to a deuterium atom. Two primary routes exist, each with distinct cost/yield profiles.

Route A: Radical Deoxygenation (Barton-McCombie)
  • Target: 12-d1-stearic acid (Monodeuterated).

  • Mechanism: The hydroxyl group is converted to a thiocarbonyl derivative (xanthate), followed by radical reduction using tributyltin deuteride (

    
    ).
    
  • Cost Impact: High reagent cost (

    
     is expensive) and purification difficulty (removing tin residues requires rigorous chromatography).
    
Route B: Ketone Reduction (The "Industrial" Route)
  • Target: 12,12-d2-stearic acid (Dideuterated).

  • Mechanism: Oxidation of 12-HSA to 12-oxostearic acid, followed by a deuterated Wolff-Kishner or thioacetal/Raney-Nickel reduction.

  • Cost Impact: Lower reagent cost but longer processing time. This is the preferred route for multi-gram scale-up.

Figure 1: Synthesis Logic Flow

SynthesisPathways cluster_legend Cost Implications Start 12-Hydroxystearic Acid (Commodity Precursor) Oxidation Oxidation (Jones Reagent) Start->Oxidation Xanthate Xanthate Formation Start->Xanthate Functionalization Ketone 12-Oxostearic Acid Oxidation->Ketone RouteB Route B: Deuterated Reduction (NaBD4 / Raney Ni-D2) Ketone->RouteB RouteA Route A: Radical Reduction (Bu3SnD) Xanthate->RouteA Product1 12-d1-Stearic Acid (Chiral Center Lost) RouteA->Product1 High Purity High Cost Product2 12,12-d2-Stearic Acid (Achiral) RouteB->Product2 Scalable Modest Cost

Caption: Comparative synthesis workflows for mono- and di-deuterated stearic acid variants, highlighting the divergence in reagent complexity.

Part 3: Market Analysis & Cost Breakdown

Since this molecule is rarely stocked, procurement follows a Custom Synthesis (CRO) model. The following table estimates the budget required for a pharmaceutical-grade batch.

Table 1: Estimated Cost Structure for 5 Grams of 12-Deuteriooctadecanoic Acid

Cost ComponentEstimated Value (USD)Notes
Starting Material < $5012-HSA is an inexpensive commodity chemical.[2]
Isotopic Reagents $400 - $800Cost of

,

, or

.
FTE Labor $2,500 - $4,000Approx. 1-2 weeks of synthetic chemist time (synthesis + purification).
Analytical QC $500 - $8001H-NMR, 13C-NMR, Mass Spec to verify >98% D enrichment at C12.
Total Project Cost $3,450 - $5,650 Price per gram decreases significantly for subsequent batches.

Comparison Benchmark:

  • Perdeuterated Stearic Acid (d35): ~

    
    600/gram (Catalog item).
    
  • 12-Deuterio Stearic Acid (Custom): ~$1,000/gram (Effective unit cost for first 5g).

Part 4: Quality Assurance & Protocols

To ensure the investment yields valid data, the following QC protocols must be stipulated in the purchase order or performed in-house.

Isotopic Regioselectivity Verification (NMR)

Standard 1H-NMR is insufficient to prove site-specific labeling. You must use Deuterium NMR (2H-NMR) or indirect verification via 13C-NMR.

  • Protocol: Dissolve 10 mg of product in

    
    .
    
  • Expectation: In 13C-NMR, the C12 signal (normally ~29.7 ppm) will disappear or split into a quintet (for CD2) due to Carbon-Deuterium coupling (

    
    ) and undergo an upfield isotope shift.
    
Mass Spectrometry (Fragmentation Analysis)

To confirm the label is at C12 and not scrambled (a risk with catalytic hydrogenation):

  • Method: GC-MS of the methyl ester derivative (Methyl 12-deuterio-stearate).

  • Diagnostic Ions: Look for the McClafferty rearrangement ion (m/z 74) which should remain unchanged (proving the headgroup is intact). Fragmentation patterns must show a mass shift only in fragments containing the C12-C18 tail.

References

  • Chemical Precursor Availability

    • 12-Hydroxystearic Acid (CAS 106-14-9).[2][3] Available from TCI Chemicals and Sigma-Aldrich.

    • Source:

  • Deuteration Methodology

    • Site-Specific Deuteration of Polyunsaturated Alkenes.
    • Source:

  • Comparative Pricing (d35-Stearic Acid)

    • Stearic Acid-d35 (CAS 17660-51-4).[4][5][6] Pricing benchmark for fully deuterated lipids.

    • Source:

  • Applications in Membrane Science

    • Aqueous Binary Mixtures of Stearic Acid and 12-Hydroxystearic Acid. (Context for 12-HSA behavior).
    • Source:

Sources

Methodological & Application

use of 12-deuteriooctadecanoic acid as an internal standard.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 12-Deuteriooctadecanoic Acid as an Internal Standard & Mechanistic Probe

Abstract

This technical guide details the application of 12-deuteriooctadecanoic acid (12-d1-stearic acid) as an internal standard (IS) and metabolic tracer in lipidomics and drug development. While poly-deuterated analogs (e.g., d3, d5, d35) are standard for routine quantitation due to mass shift distinctness, the mono-deuterated 12-d1 isotopologue offers unique utility in mechanistic studies (probing C-H bond cleavage at position 12) and vibrational spectroscopy (Raman/IR assignments). This note provides a validated protocol for its use, including the critical mathematical corrections required when using a d1-standard for quantitative mass spectrometry (MS) to account for natural isotopic overlap.

Technical Principle & Strategic Utility

The Compound
  • Systematic Name: 12-[²H]₁-Octadecanoic Acid

  • Chemical Formula: C₁₈H₃₅D O₂[1]

  • Molecular Weight: ~285.49 Da (approx. +1.006 Da over natural stearic acid)

  • Key Feature: A single deuterium atom at Carbon-12.[1][2][3]

Mechanism of Action as Internal Standard

In quantitative assays (GC-MS or LC-MS), 12-d1-stearic acid functions via Isotope Dilution Mass Spectrometry (IDMS) . It is added at a known concentration to biological samples prior to extraction. It mimics the analyte (stearic acid) through:

  • Extraction Efficiency: Identical partition coefficient (LogP ~8.2) ensures it tracks analyte loss during phase separation.

  • Derivatization Kinetics: Undergoes esterification (e.g., FAME formation) at the same rate as the analyte.

  • Ionization: Co-elutes with stearic acid but is distinguishable by mass (m/z 285 vs 284 for the anion).

Critical Caveat: The "M+1" Overlap

Expert Insight: Unlike d5-standards, a d1-standard overlaps with the natural M+1 isotope peak of endogenous stearic acid (caused by naturally occurring ¹³C).

  • Stearic acid (C₁₈H₃₆O₂) has 18 carbons.[1][4]

  • Probability of ¹³C inclusion ≈ 1.1% × 18 ≈ 19.8%.

  • Result: The signal for the d1-IS (m/z 285) will be contaminated by the ~20% M+1 signal of the analyte.

  • Solution: This protocol includes a mathematical deconvolution step essential for accurate data processing.

Experimental Protocol

Materials
  • Analyte: Stearic Acid (C18:0).[2]

  • Internal Standard: 12-deuteriooctadecanoic acid ( >98% isotopic purity).

  • Matrix: Plasma, Tissue Homogenate, or Cell Culture Media.

  • Reagents: Chloroform/Methanol (2:1), BF₃-Methanol (14%), Hexane.

Workflow Diagram

LipidomicsWorkflow Sample Biological Sample (100 µL Plasma) Spike Spike IS: 12-d1-Stearic Acid (10 µM Final) Sample->Spike Step 1 Extract Liquid-Liquid Extraction (Folch Method) CHCl3:MeOH (2:1) Spike->Extract Step 2 Dry Evaporate to Dryness (N2 stream) Extract->Dry Step 3 Deriv Derivatization (GC-MS only) BF3-MeOH, 60°C, 10 min Forms FAMEs Dry->Deriv Step 4 (GC) Recon Reconstitute (Hexane or MeOH) Deriv->Recon Step 5 Analyze MS Analysis (SIM Mode) Recon->Analyze Step 6

Caption: Step-by-step workflow for lipid extraction and derivatization using 12-d1-stearic acid as an internal standard.

Detailed Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

  • Aliquot 100 µL of plasma/homogenate into a glass centrifuge tube.

  • CRITICAL: Add 10 µL of 12-d1-stearic acid working solution (e.g., 100 µg/mL in ethanol).

    • Note: The IS must be added before any extraction solvent to validate recovery.

  • Vortex for 30 seconds to equilibrate.

Step 2: Lipid Extraction (Modified Folch)

  • Add 1.5 mL Chloroform:Methanol (2:1 v/v).

  • Vortex vigorously for 1 minute.

  • Add 0.3 mL of 0.9% NaCl (aq) to induce phase separation.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collect the lower organic phase (containing lipids) into a clean glass vial.

Step 3: Derivatization (Required for GC-MS) Skip this step if using LC-ESI-MS/MS in negative mode.

  • Evaporate the organic phase under a gentle stream of Nitrogen (N₂).

  • Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol .

  • Incubate at 60°C for 10-15 minutes (Methylation).

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL H₂O. Vortex.

  • Transfer the top Hexane layer (containing Fatty Acid Methyl Esters - FAMEs) to a GC vial.

Step 4: Mass Spectrometry Settings

ParameterGC-MS (EI Source)LC-MS/MS (ESI Negative)
Column DB-23 or HP-88 (High Polarity)C18 Reverse Phase (e.g., BEH C18)
Carrier/Mobile Phase Helium (1 mL/min)A: 10mM Ammonium Acetate (H2O)B: Acetonitrile/IPA
Ionization Electron Impact (70 eV)Electrospray Ionization (Negative)
Target Ion (Analyte) m/z 298 (Molecular Ion of FAME)m/z 283.3 [M-H]⁻
Target Ion (IS) m/z 299 (Molecular Ion of d1-FAME)m/z 284.3 [M-H]⁻ (d1-Stearate)
Qualifier Ions m/z 74 (McLafferty), 87m/z 283.3 → 283.3 (Pseudo-MRM)

Data Analysis & Validation (The "Self-Validating" System)

Because 12-d1-stearic acid (+1 Da) overlaps with the natural ¹³C isotope of the analyte, you cannot use a simple Area Ratio. You must apply Isotopic Correction .

Isotopic Interference Logic

IsotopeOverlap Analyte Endogenous Stearic Acid (Mass M) Detector Detector Channel (m/z = M+1) Analyte->Detector No Signal AnalyteIso Analyte ¹³C Isotope (Mass M+1) ~19.8% Abundance AnalyteIso->Detector Interference IS 12-d1-Stearic Acid (Mass M+1) IS->Detector True Signal

Caption: Diagram illustrating the source of signal interference at the M+1 mass channel.

Correction Formula

To calculate the true area of the Internal Standard (


):


Where:

  • 
     = Total integrated area at the IS mass (m/z 299 for GC, 284 for LC).
    
  • 
     = Integrated area of the analyte peak (m/z 298 for GC, 283 for LC).
    
  • 
     = Theoretical isotope abundance ratio of the analyte (approx 0.198 for C18). Determine this experimentally by running a pure, unlabeled stearic acid standard.
    

Validation Step: Run a "Blank" sample (unlabeled stearic acid only). If the formula correctly reduces the calculated IS area to zero (or near zero), the factor


 is accurate.

Mechanistic Applications (Why use d1?)

While d5 is better for quantitation, 12-d1 is irreplaceable for:

  • Desaturation Studies: Probing enzymes that act near Carbon 12. If a desaturase removes hydrogen at C12, the deuterium label will be lost (kinetic isotope effect or mass shift).

  • Raman Spectroscopy: The C-D stretch at position 12 appears in a unique "silent region" (2000–2300 cm⁻¹), allowing non-invasive imaging of lipid uptake in cells without staining.

References

  • USP Stearic Acid Monographs. United States Pharmacopeia (USP). (2023).[5] Standard protocols for fatty acid derivatization and purity analysis.

  • Sunder, S., et al. (1976). "Raman spectra of the C-H and C-D stretching regions in stearic acid and some specifically deuterated derivatives." Chemistry and Physics of Lipids, 17(1), 1-16. (Establishes vibrational assignments for 12-d1-stearic acid).

  • Cayman Chemical. "Stearic Acid Deuterated Standards Product Information." (General handling of deuterated fatty acids).

  • Landvatter, S. W., & Tyburski, R. "Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards." Sigma-Aldrich / IsoSciences Application Note. (Discusses isotopic overlap and stability).

  • NIST Mass Spectrometry Data Center. "Mass spectrum of Octadecanoic acid, methyl ester." (Reference for fragmentation patterns).

Sources

Application Note: 12-Deuteriooctadecanoic Acid (12-D1-Stearic Acid) in Metabolic Flux Analysis

[1]

Executive Summary

This guide details the application of 12-deuteriooctadecanoic acid (12-D1-Stearic Acid) as a precision metabolic tracer.[1] Unlike fully deuterated analogs (

non-perturbing backbone marker1

This protocol is designed for researchers aiming to quantify the flux of saturated fatty acids (SFA) into monounsaturated fatty acids (MUFA) and complex lipids (phospholipids, triglycerides) without the confounding variables of enzymatic discrimination against heavier isotopes at the reaction center.[1]

Part 1: Scientific Rationale & Mechanism[1]

The Kinetic Isotope Effect (KIE) Challenge

In metabolic tracing, the position of the isotopic label is critical.[1] SCD1 catalyzes the introduction of a cis-double bond between carbons C9 and C10 of Stearoyl-CoA to form Oleoyl-CoA.[1]

  • C9/C10 Labeling: Using

    
    -stearic acid can result in a significant primary KIE, where the enzyme processes the labeled substrate slower than the natural substrate, leading to an underestimation of reaction flux.[1] Furthermore, the deuterium atoms are removed as water during desaturation, resulting in a loss of the label in the product (Oleic acid).[1]
    
  • C12 Labeling: The C12 position is distal to the enzymatic active site (C9-C10) and the terminal omega-oxidation sites.[1] It remains chemically stable during the desaturation process, ensuring that Stearic Acid (M+1) is converted stoichiometrically to Oleic Acid (M+1) .[1]

Metabolic Fate of 12-D1-Stearic Acid

Once internalized, 12-D1-Stearic acid follows three primary pathways:

  • Desaturation: Conversion to 12-D1-Oleic Acid via SCD1.

  • Elongation: Extension to Very Long Chain Fatty Acids (VLCFAs) via ELOVL enzymes (e.g., C20:0, C22:0), retaining the +1 Da mass shift.[1]

  • Incorporation: Acylation into complex lipids (Phosphatidylcholine, Triacylglycerols).[1]

Pathway Visualization

The following diagram illustrates the metabolic trajectory of 12-D1-Stearic Acid, highlighting the preservation of the label during SCD1 desaturation.

MetabolicPathwayExogenousExogenous12-D1-Stearic AcidUptakeCellular Uptake(CD36/FATP)Exogenous->UptakeActivationActivation(ACSL)Uptake->ActivationStearoylCoA12-D1-Stearoyl-CoA(C18:0, M+1)Activation->StearoylCoASCD1_StepSCD1 Desaturation(Delta-9)StearoylCoA->SCD1_StepPrimary FluxComplexLipidsPhospholipids / TAGs(Membrane/Storage)StearoylCoA->ComplexLipidsBetaOxBeta-Oxidation(Mitochondria)StearoylCoA->BetaOxCatabolismOleoylCoA12-D1-Oleoyl-CoA(C18:1, M+1)*Label Retained*SCD1_Step->OleoylCoANo KIEOleoylCoA->ComplexLipids

Figure 1: Metabolic fate of 12-D1-Stearic Acid.[1] Note the retention of the label during the transition from Stearoyl-CoA to Oleoyl-CoA.

Part 2: Experimental Protocol

Reagent Preparation: BSA-Conjugated Tracer

Free fatty acids are cytotoxic and poorly soluble in aqueous media.[1] They must be conjugated to Fatty Acid Free (FAF) Bovine Serum Albumin (BSA) for cellular delivery.[1]

Materials:

  • 12-Deuteriooctadecanoic Acid (CAS: 62163-41-1)[1][2][3][4][5]

  • Fatty Acid Free BSA (Lyophilized powder)[1]

  • PBS (Phosphate Buffered Saline)[1]

  • Sodium Hydroxide (0.1 M)[1]

Protocol:

  • Stock Solution: Dissolve 12-D1-Stearic acid in ethanol to a concentration of 100 mM.

  • BSA Solution: Prepare a 10% (w/v) BSA solution in PBS at 37°C. Filter sterilize (0.22 µm).

  • Conjugation:

    • While stirring the BSA solution at 37°C, dropwise add the fatty acid stock.[1]

    • Maintain a molar ratio of approximately 4:1 (Fatty Acid:BSA).[1]

    • Stir for 1 hour until the solution is clear.

    • Final concentration of tracer should be verified (typically 2-5 mM conjugated stock).[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Treatment & Lipid Extraction

Target: Mammalian cell lines (e.g., HepG2, HeLa, Adipocytes).[1]

  • Seeding: Seed cells to reach 70-80% confluency.

  • Pulse: Replace media with fresh media containing 50-100 µM BSA-conjugated 12-D1-Stearic Acid.

    • Control: Treat cells with BSA-vehicle only.[1]

  • Incubation: Incubate for 6–24 hours depending on metabolic rate.

  • Harvest: Wash cells 2x with cold PBS. Scrape into methanol.

  • Extraction (Modified Bligh-Dyer):

    • Add Chloroform:Methanol (2:1 v/v) containing internal standards (e.g., C17:0 or non-endogenous deuterated standard).[1]

    • Vortex vigorously for 1 min.

    • Add water to induce phase separation. Centrifuge (3000 x g, 5 min).

    • Collect the lower organic phase (lipids) and dry under Nitrogen gas.[1]

Derivatization (FAME Synthesis)

To analyze fatty acids via GC-MS, they must be converted to volatile methyl esters (FAMEs).[1]

  • Resuspend dried lipids in 500 µL Boron Trifluoride (BF3) in Methanol (14%) .

  • Incubate at 60°C for 30 minutes (tightly capped).

  • Cool to room temperature.

  • Add 500 µL Hexane and 500 µL Saturated NaCl water .

  • Vortex and centrifuge.

  • Transfer the top Hexane layer (containing FAMEs) to a GC vial.[1]

Part 3: Analytical Workflow (GC-MS)

Instrument Parameters
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-Fatwax UI or HP-88 (High polarity for isomer separation).[1]

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Oven Program:

    • Start 100°C (hold 1 min).

    • Ramp 25°C/min to 190°C.

    • Ramp 3°C/min to 240°C (hold 5 min).

  • Ionization: Electron Impact (EI), 70 eV.[1]

  • Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.[1]

Target Ions for Detection

The 12-deuterium label adds +1 Da to the molecular ion and specific fragments.[1]

Fatty Acid SpeciesNative (M0) m/zTracer (M+1) m/zRetention Time (Approx)
C18:0 (Stearate) 298 (Molecular Ion)299~18.5 min
C18:1 (Oleate) 296 (Molecular Ion)297~18.8 min
McLafferty Ion 74 (Standard FAME)74 (Unlabeled head)N/A

Note: The McLafferty rearrangement ion (m/z 74) involves the carbonyl and gamma-hydrogen (C4).[1] Since the label is at C12, the m/z 74 fragment remains unchanged, serving as a useful confirmation of the FAME headgroup.

Data Analysis & Calculation

Calculate the Mole Percent Enrichment (MPE) or Fractional Synthesis Rate (FSR) .

1

SCD1 Activity Index: To quantify the specific conversion of exogenous stearate to oleate:

1

Part 4: Workflow Visualization

WorkflowStep11. Conjugation(12-D1-Stearic + BSA)Step22. Cell Incubation(Pulse Period)Step1->Step2Step33. Lipid Extraction(Folch/Bligh-Dyer)Step2->Step3Step44. FAME Derivatization(BF3-Methanol)Step3->Step4Step55. GC-MS Analysis(SIM Mode: m/z 298/299)Step4->Step5Step66. Data Processing(Isotopologue Enrichment)Step5->Step6

Figure 2: Step-by-step experimental workflow for 12-D1-Stearic Acid tracer analysis.

References

  • Burgess Lab, UT Southwestern. (2022).[1] Development of Tracer Approaches for Lipid Biosynthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019).[1] Stable Isotope Tracers for Metabolic Pathway Analysis. PubMed Central. Retrieved from [Link]

Application Note: Precision Quantification of Stearic Acid via Isotope Dilution LC-MS/MS using 12,12-d2-Octadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development and metabolic flux analysis, the precise quantification of long-chain fatty acids (LCFAs) like Octadecanoic acid (Stearic acid, C18:0) is critical.[1] While generic deuterated standards exist, 12,12-d2-octadecanoic acid (Stearic acid-12,12-d2) represents a strategic choice for Isotope Dilution Mass Spectrometry (IDMS).

Why the 12-position matters: Unlike alpha-labeled (C2) or terminal methyl-labeled standards, placing deuterium atoms at the C12 mid-chain position offers distinct advantages:

  • Metabolic Stability: It is less susceptible to rapid enzymatic exchange or early-stage beta-oxidation loss compared to carboxyl-end labels, preserving the integrity of the internal standard (ISTD) during complex biological sample preparation.

  • Chromatographic Co-elution: The C12 label provides sufficient mass shift (+2.014 Da) to avoid isotopic overlap with the M+2 natural abundance of the analyte, while maintaining near-identical retention time (RT) to the endogenous analyte, ensuring accurate compensation for matrix effects.

This guide details a validated workflow for using 12-d-octadecanoic acid to quantify free stearic acid in plasma and tissue homogenates using LC-ESI-MS/MS.

Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)[2]

The method relies on spiking biological matrices with a known concentration of the stable isotope-labeled standard prior to extraction. Since 12,12-d2-octadecanoic acid is chemically and physically nearly identical to endogenous stearic acid, it accounts for:

  • Extraction Efficiency: Any loss of analyte during phase separation is mirrored by the ISTD.

  • Ionization Suppression: Matrix components co-eluting at the specific retention time will suppress the ISTD and analyte signals equally.

Mass Shift Logic:

  • Target (Stearic Acid): Formula

    
     | Monoisotopic Mass: 284.27 Da | 
    
    
    
    : 283.3
  • ISTD (12,12-d2-Stearic Acid): Formula

    
     | Mass Shift: +2 Da | 
    
    
    
    : 285.3

Materials & Reagents

ReagentGrade/SpecificationNotes
Analyte Octadecanoic Acid (C18:0)Analytical Standard (>99%)
Internal Standard 12,12-d2-Octadecanoic Acid Isotopic Purity >98% D
Solvent A Acetonitrile/Water (40:[2][3][4][5]60)+ 10mM Ammonium Acetate (pH 9)
Solvent B Isopropanol/Acetonitrile (90:10)+ 10mM Ammonium Acetate (pH 9)
Extraction Solvent Methyl tert-butyl ether (MTBE)For Matyash extraction method
Matrix Plasma or Tissue HomogenateFree of interfering lipemia if possible

Note: Ammonium acetate at pH 9 is selected to promote the deprotonation of fatty acids in Negative ESI mode.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from sample preparation to data acquisition.

LipidomicsWorkflow Start Biological Sample (Plasma/Tissue) Spike SPIKE ISTD Add 12,12-d2-Octadecanoic Acid (Final Conc: 5 µM) Start->Spike  Precision Pipetting Extract BIPHASIC EXTRACTION MTBE : Methanol : Water (10:3:2.5 v/v/v) Spike->Extract  Vortex 10 min PhaseSep Phase Separation Centrifuge 3000xg, 4°C Extract->PhaseSep Collect Collect Organic Phase (Upper Layer - Lipids) PhaseSep->Collect Dry Evaporate to Dryness (N2 stream / SpeedVac) Collect->Dry Recon Reconstitute In MeOH:CHCl3 (1:1) Dry->Recon Inject LC-MS/MS Injection Negative Mode ESI Recon->Inject

Figure 1: Critical path for lipid extraction and ISTD spiking using the MTBE method to maximize recovery of hydrophobic fatty acids.

Detailed Protocol

Phase 1: Standard Preparation
  • Primary Stock (ISTD): Dissolve 1 mg of 12,12-d2-octadecanoic acid in 1 mL of Chloroform/Methanol (1:1). Concentration = 1 mg/mL. Store at -20°C.

  • Working ISTD Solution: Dilute Primary Stock in Methanol to a concentration of 10 µM.

  • Calibration Standards: Prepare serial dilutions of unlabeled Stearic Acid (0.1 µM to 100 µM) in Methanol. Crucial: Spike every calibration level with the Working ISTD Solution to a fixed final concentration (e.g., 5 µM).

Phase 2: Sample Preparation (MTBE Extraction)

Rationale: The MTBE method is preferred over Folch/Bligh-Dyer for high-throughput LC-MS as the lipid layer is on top, reducing contamination risk from the protein pellet.

  • Aliquot: Transfer 50 µL of plasma/homogenate to a glass tube.

  • Spike: Add 10 µL of Working ISTD Solution (12,12-d2-octadecanoic acid). Vortex gently.

  • Lysis: Add 150 µL of ice-cold Methanol. Vortex.

  • Extract: Add 500 µL of MTBE. Incubate on a shaker for 10 minutes at room temperature.

  • Phase Break: Add 125 µL of MS-grade water to induce phase separation.

  • Centrifuge: Spin at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully remove the top organic layer (MTBE) and transfer to a fresh vial.

  • Dry: Evaporate solvent under a gentle stream of Nitrogen.

  • Reconstitute: Dissolve residue in 100 µL of Methanol/Acetonitrile (1:1) prior to injection.

Phase 3: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis). Ionization: Electrospray Ionization (ESI) – Negative Mode .[6]

Chromatography (UPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 50°C (Enhances peak shape for saturated lipids).

Gradient Table:

Time (min) % Solvent A (Aq) % Solvent B (Org) Phase
0.0 60 40 Loading
2.0 60 40 Isocratic Hold
10.0 0 100 Elution Ramp
12.0 0 100 Wash
12.1 60 40 Re-equilibration

| 15.0 | 60 | 40 | End |

MS/MS Transitions (MRM): Fatty acids often yield poor fragmentation. A "Pseudo-MRM" or specific decarboxylation loss is recommended for maximum sensitivity.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell (ms)
Stearic Acid 283.3 [M-H]-283.3 (Pseudo)550
Stearic Acid 283.3 [M-H]-239.3 [M-H-CO2]-2550
12-d-Stearic (ISTD) 285.3 [M-H]-285.3 (Pseudo)550
12-d-Stearic (ISTD) 285.3 [M-H]-241.3 [M-H-CO2]-2550

Note: The Pseudo-MRM (Parent->Parent) is often more sensitive for fatty acids but less specific. The decarboxylation transition (Loss of 44 Da) provides higher specificity.

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio method:



Calculate the concentration using the linear regression equation (


) derived from the calibration curve, where 

is the Ratio and

is the concentration.
Validation Criteria (Self-Validating System)
  • Linearity: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     across the dynamic range (0.1 – 100 µM).[7]
    
  • ISTD Stability: The Coefficient of Variation (CV) of the ISTD peak area across all samples should be <15%. A drift >20% indicates matrix suppression or injection issues.

  • Back-Calculation: Calculated concentrations of standards must be within ±15% of nominal values.

Troubleshooting & Optimization

  • Issue: Broad Peaks / Tailing.

    • Cause: Free fatty acids can interact with stainless steel surfaces.

    • Fix: Add 0.1% Ammonium Hydroxide or use a column specifically passivated for lipids (e.g., CSH columns).

  • Issue: Signal Suppression.

    • Cause: Phospholipids co-eluting.

    • Fix: The 12-d ISTD should compensate for this. If suppression exceeds 50%, perform a Solid Phase Extraction (SPE) using an Aminopropyl cartridge to isolate free fatty acids before injection.

  • Issue: Deuterium Exchange.

    • Check: Ensure the label is not on the alpha-carbon (C2). The 12-position is stable.[5] Do not use high concentrations of strong acid/base during extraction if heating is involved.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299–3305.

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Research.
  • Cayman Chemical. (n.d.). Stearic Acid-d2 Product Information and Application Data. (Note: Reference for d-labeled standards properties).

Sources

Precision Lipidomics: Sample Preparation and Metabolic Tracing with 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Version 2.0

Abstract

This guide details the standardized protocols for utilizing 12-deuteriooctadecanoic acid (12-D-Stearic Acid) in biological research. While commonly used as an internal standard for quantification, this specific isotopologue offers unique utility in metabolic flux analysis. Because the deuterium label is located at the 12th carbon, it remains stable during mammalian


-desaturation (conversion to oleic acid), allowing researchers to simultaneously trace uptake, elongation, and desaturation pathways without label loss. This note covers the critical "hidden" steps often omitted in standard methods: BSA-complexing for solubility, acidification during extraction to recover free fatty acids, and derivatization logic for GC-MS.
Pre-Analytical Considerations: The Solubility Challenge

Free fatty acids (FFAs) are hydrophobic and cytotoxic at high concentrations. Adding 12-D-Stearic Acid directly to cell culture media results in precipitation and inconsistent cellular uptake. To mimic physiological transport (albumin binding), the fatty acid must be conjugated to Fatty Acid-Free Bovine Serum Albumin (BSA).[1]

Protocol A: Preparation of BSA-Conjugated 12-D-Stearic Acid (5 mM Stock)

Reasoning: This creates a water-soluble delivery system that ensures 100% bioavailability to cells.

Reagents:

  • 12-Deuteriooctadecanoic Acid (Powder).

  • Fatty Acid-Free BSA (Lyophilized).

  • Sodium Hydroxide (0.1 M).[2]

  • PBS (Phosphate Buffered Saline) or 150 mM NaCl.

Step-by-Step Procedure:

  • Prepare BSA Vehicle: Dissolve fatty acid-free BSA in 150 mM NaCl to a concentration of 10% (w/v). Filter sterilize (0.22 µm) and warm to 37°C in a water bath.

  • Solubilize Fatty Acid: Weigh an appropriate amount of 12-D-Stearic Acid to achieve a final 5 mM concentration (when mixed with BSA). Dissolve this initially in a minimal volume of 70% Ethanol or 0.1 M NaOH at 70°C .

    • Critical Note: Stearic acid has a high melting point (~69°C). You must heat the solvent to ensure complete dissolution before mixing with BSA.

  • Conjugation: While vortexing the warm BSA solution (37°C), dropwise add the hot fatty acid solution.

    • Visual Check: The solution should remain clear. Cloudiness indicates precipitation (failed conjugation).

  • Incubation: Stir the mixture at 37°C for 1 hour to allow the fatty acid to bind to the albumin hydrophobic pockets.

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Metabolic Labeling
Protocol B: Cellular Pulse-Chase

Reasoning: To distinguish between de novo synthesis and exogenous uptake.

  • Seed Cells: Plate cells (e.g., HepG2, HeLa) and grow to 70% confluence.

  • Starvation (Optional): Incubate in serum-free media for 12 hours to upregulate fatty acid transporters.

  • Pulse: Replace media with fresh media containing 50–100 µM BSA-conjugated 12-D-Stearic Acid.

    • Control: Vehicle-only (BSA) control is mandatory to subtract background noise.

  • Incubation: 2–24 hours depending on metabolic rate.

  • Wash: Aspirate media and wash cells 3x with ice-cold PBS + 0.1% BSA (The BSA in the wash helps strip surface-bound, non-internalized fatty acids).

Sample Preparation: Lipid Extraction

Reasoning: Standard Bligh & Dyer is excellent for phospholipids but can suffer poor recovery of Free Fatty Acids (FFAs) if the pH is neutral. We utilize an Acidified Bligh & Dyer method to protonate the carboxyl group of the fatty acid, driving it into the organic phase.

Protocol C: Acidified Extraction
StepActionMechanistic Insight
1. Lysis Scrape cells in 800 µL Methanol . Transfer to glass tube.Methanol disrupts membranes and denatures lipases, stopping metabolism instantly.
2. Acidification Add 20 µL of 1 M HCl.Protonates 12-D-Stearic Acid (

), making it more hydrophobic.
3. Phase 1 Add 400 µL Chloroform . Vortex 1 min.Creates a monophasic solution to solubilize all lipids.
4. Phase 2 Add 400 µL Chloroform + 400 µL Water . Vortex.Induces phase separation.[3]
5. Separation Centrifuge at 3,000 x g for 5 min.Bottom Layer: Organic (Lipids + 12-D-Stearic). Top Layer: Aqueous (Salts, Metabolites).
6. Collection Collect bottom layer to a fresh glass vial.Avoid plastic tips if possible (plasticizers interfere with MS).
7. Drying Evaporate solvent under Nitrogen stream.[4]Prevents oxidation compared to air drying.
Analytical Preparation: Derivatization for GC-MS

Reasoning: 12-D-Stearic Acid is not volatile enough for Gas Chromatography (GC) in its free form. It must be converted to a Fatty Acid Methyl Ester (FAME).[3][5]

Protocol D: BF3-Methanol Transesterification
  • Reconstitution: Dissolve dried lipid extract in 500 µL Hexane .

  • Derivatization: Add 500 µL of 14% Boron Trifluoride (BF3) in Methanol .

  • Reaction: Cap tightly (Teflon-lined cap) and heat at 70°C for 30 minutes .

    • Safety: BF3 is toxic and corrosive. Work in a fume hood.

  • Quench: Cool to room temperature. Add 1 mL Water to stop the reaction.

  • Extraction: Vortex vigorously. The FAMEs will migrate to the top Hexane layer.

  • Purification: Transfer the top Hexane layer to a GC vial containing a small amount of anhydrous Sodium Sulfate (to absorb trace water).

Visualization of Workflows
Figure 1: Experimental Logic & Workflow

This diagram outlines the critical path from stock preparation to data acquisition.[2]

G Stock 12-D-Stearic Acid (Solid) BSA BSA Conjugation (37°C, 1hr) Stock->BSA Solubilization Cell Cell Incubation (Pulse Phase) BSA->Cell Bioavailability Extract Acidified Bligh-Dyer (CHCl3/MeOH/HCl) Cell->Extract Metabolic Stop Deriv FAME Synthesis (BF3-MeOH) Extract->Deriv Phase Sep GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Volatilization

Caption: End-to-end workflow ensuring solubility, recovery, and volatility of the deuterated lipid.

Figure 2: Metabolic Fate of 12-D-Stearic Acid

This diagram illustrates why 12-D-Stearic Acid is a robust tracer. In mammals, the Delta-9 desaturase introduces a double bond at C9, leaving the C12 deuterium label intact.

MetabolicFate Stearic 12-D-Stearic Acid (C18:0) SCD1 Enzyme: SCD1 (Delta-9 Desaturase) Stearic->SCD1 Elongation Elongase (ELOVL) Stearic->Elongation BetaOx Beta-Oxidation Stearic->BetaOx Oleic 12-D-Oleic Acid (C18:1 n-9) *Label Intact* SCD1->Oleic Desaturation (C9-C10) Arachidic 12-D-Arachidic Acid (C20:0) Elongation->Arachidic AcetylCoA Deuterated Acetyl-CoA (Recycled Label) BetaOx->AcetylCoA Breakdown

Caption: Metabolic pathways in mammalian cells. The C12 label is preserved during desaturation to Oleic acid.

Quality Control & Data Analysis
Isotopic Overlap Warning

When using mono-deuterated (d1) or di-deuterated (d2) standards, there is a risk of overlap with the natural Carbon-13 abundance of endogenous stearic acid.

  • Endogenous Stearic Acid (C18):

    • M+0 (100%)

    • M+1 (~19.8% due to naturally occurring

      
      )
      
  • 12-D-Stearic Acid:

    • If using d1: Mass is M+1. It will co-elute and overlap with the natural M+1 isotope of endogenous stearic acid.

  • Solution:

    • High Concentration: Spike the standard at concentrations significantly higher (>10x) than endogenous levels if using it as a tracer.

    • Blank Subtraction: Analyze a non-labeled cell sample. Calculate the natural M+1/M+0 ratio. Subtract this theoretical contribution from your labeled sample's M+1 intensity.

    • Use d5 or d3: If strictly for quantification (not tracing), use d5-Stearic acid to shift the mass cleanly away from the natural isotopic envelope.

References
  • Bligh, E. G., & Dyer, W. J. (1959).[6] A rapid method of total lipid extraction and purification.[7] Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Retrieved from [Link]

  • Lipidomic Standards Initiative. (2025). Lipid Species Quantification and Normalization. Retrieved from [Link]

Sources

Application Note: High-Performance LC-MS/MS Quantitation & Metabolic Tracing of 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the methodology for the analysis of 12-deuteriooctadecanoic acid (12-D-Stearic Acid), a stable isotope-labeled fatty acid. While commonly used as an Internal Standard (IS) for absolute quantitation of Stearic Acid (C18:0), its specific deuteration at the C12 position provides a unique advantage in metabolic flux analysis.

The "12-Position" Advantage

In lipid metabolism, Stearoyl-CoA Desaturase-1 (SCD1) introduces a cis-double bond at the


 position (between C9 and C10) to generate Oleic Acid (C18:1).
  • Standard Labels (d3-methyl): Useful for total pool quantification but can be lost in beta-oxidation.

  • C9/C10 Labels: susceptible to the Kinetic Isotope Effect (KIE), potentially altering enzyme reaction rates.

  • C12 Label: Located distally to the enzymatic active site (

    
    ). The deuterium label is retained  during the conversion to Oleic Acid, allowing researchers to simultaneously quantify the precursor (Stearic) and the product (Oleic) to directly measure SCD1 activity in vivo.
    

This protocol focuses on a Negative ESI LC-MS/MS workflow, the industry "workhorse" for lipidomics due to its robustness and minimal sample handling.

Chemical & Biological Context

The Metabolic Pathway (SCD1)

The following diagram illustrates the desaturation pathway and the retention of the C12 label.

SCD1_Pathway cluster_legend Mechanism Stearic 12-D-Stearic Acid (C18:0) [Precursor] Enzyme SCD1 Enzyme (Endoplasmic Reticulum) Stearic->Enzyme Activation (CoA) Oleic 12-D-Oleic Acid (C18:1 n-9) [Product] Enzyme->Oleic Delta-9 Desaturation (Label Retained at C12) Note1 The C12 deuterium label is distal to the C9-C10 desaturation site, preventing Kinetic Isotope Effects.

Figure 1: SCD1-mediated desaturation of 12-deuteriooctadecanoic acid. The label remains intact, allowing product-to-precursor ratio calculations.

Experimental Protocol

Reagents & Equipment
  • Analyte: 12,12-d2-Octadecanoic Acid (Assuming d2 for stability; adjust mass if d1).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water.

  • Additives: Ammonium Acetate (

    
    ), Acetic Acid.
    
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

Sample Preparation: Modified Folch Extraction

Why this method? Direct protein precipitation often leaves residual proteins that foul the ESI source. A liquid-liquid extraction (LLE) ensures a clean lipid fraction.

  • Homogenization: Transfer 50 µL of plasma/tissue homogenate to a glass tube.

  • IS Addition: Add 10 µL of Internal Standard solution (if using a different isotope for normalization, e.g., d35-Stearic Acid).

  • Extraction: Add 1 mL of Chloroform:Methanol (2:1 v/v) .

    • Note: For safer alternatives, Methyl-tert-butyl ether (MTBE) can be used.

  • Phase Separation: Vortex for 1 min. Add 200 µL of water to induce phase separation.

  • Centrifugation: Spin at 3,000 x g for 10 min at 4°C.

  • Collection: Transfer the lower organic phase (Chloroform) to a fresh vial.

  • Drying: Evaporate to dryness under Nitrogen (

    
    ) at 35°C.
    
  • Reconstitution: Reconstitute in 100 µL MeOH:Water (9:1) .

LC-MS/MS Conditions (Negative Mode)

Free fatty acids ionize best in negative mode as deprotonated ions


.

Chromatography:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water:Acetonitrile (60:40).

  • Mobile Phase B: 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (90:10).

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 55°C (Higher temp improves peak shape for saturated lipids).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40 Initial
2.0 43 Separation of shorter chains
12.0 99 Elution of C18 species
14.0 99 Wash
14.1 40 Re-equilibration

| 16.0 | 40 | End |

Mass Spectrometry (QQQ) Parameters:

  • Source: Electrospray Ionization (ESI) - Negative Mode.[1][2][3]

  • Spray Voltage: -2.5 kV (Fatty acids discharge easily at high voltage).

  • Capillary Temp: 320°C.

MRM Transitions: Note: Transitions assume 12,12-d2 labeling (+2 Da shift). Standard Stearic Acid is 284.5 Da (Monoisotopic ~284.27).

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Type
Stearic Acid (C18:0) 283.3283.35Pseudo-MRM
12-D-Stearic Acid (d2) 285.3285.35Pseudo-MRM
Oleic Acid (C18:1) 281.2281.25Pseudo-MRM
12-D-Oleic Acid (d2) 283.2283.25Pseudo-MRM

Technical Insight: Fatty acids yield poor fragmentation in negative mode.[2] The "Pseudo-MRM" (monitoring parent-to-parent) is often more sensitive than monitoring the decarboxylated fragment (


), though less selective. Ensure high chromatographic resolution to separate isomers.

Analytical Workflow & Logic

The following diagram outlines the decision-making process for the analysis.

Workflow Start Sample Collection (Plasma/Tissue) Extract LLE Extraction (Chloroform/MeOH) Start->Extract LC LC Separation (C18 Column) Extract->LC MS_Decision Sensitivity Required? LC->MS_Decision Neg_Mode Negative ESI (Standard Protocol) MS_Decision->Neg_Mode µM Range Deriv AMPP Derivatization (Trace Analysis) MS_Decision->Deriv nM/pM Range Data Data Analysis (Peak Area Ratio) Neg_Mode->Data Deriv->Data

Figure 2: Analytical workflow decision tree. Negative ESI is sufficient for most metabolic flux studies; Derivatization is reserved for trace analysis.

Data Analysis & Validation

Calculation of SCD1 Flux

To determine the desaturation index (SCD1 activity), use the ratio of the deuterated product to the deuterated precursor. This eliminates interference from endogenous (non-labeled) lipids.[3]



Self-Validating Checks
  • Retention Time Shift: Deuterated isotopes often elute slightly earlier than their non-labeled counterparts on C18 columns due to the slightly lower lipophilicity of the C-D bond compared to C-H. Expect a shift of 0.05 - 0.1 min. If they co-elute perfectly, check your column efficiency.

  • Isotopic Envelope: Monitor the M+1 and M+2 isotopes of the natural Stearic Acid to ensure they do not interfere with the d2-transition (though +2 Da usually clears the M+2 natural abundance sufficiently).

References

  • Bollinger, J. G., et al. (2013).[2] "LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity." Journal of Lipid Research, 54(12), 3523–3530. Link

  • LIPID MAPS®. "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Lipid Maps Protocols. Link

  • Miyazaki, M., & Ntambi, J. M. (2003). "Role of stearoyl-CoA desaturase in lipid metabolism." Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(2), 113-121. Link

  • ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis." Technical Notes. Link

Sources

Application Note: High-Precision Quantitation of Total Fatty Acids in Biological Matrices via GC-MS/SIM with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In drug development and metabolic phenotyping, the precise quantification of fatty acids (FAs) is critical. Variations in lipid metabolism are central to diseases such as NASH, diabetes, and cardiovascular pathology. While Flame Ionization Detection (FID) is common, it lacks the specificity required for complex biological matrices.

This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) workflow using Selected Ion Monitoring (SIM) and Deuterated Internal Standards (ISTDs) . Unlike external calibration, Isotope Dilution Mass Spectrometry (IDMS) inherently corrects for extraction inefficiencies, derivatization incompleteness, and injection variability.

Key Technical Advantage: By spiking samples with a deuterated analog (e.g., Palmitic Acid-d31) prior to sample preparation, the standard undergoes the exact same physical and chemical stresses as the analyte. This creates a self-validating quantification system that yields data of regulatory-submission quality.

Experimental Workflow Logic

The following diagram illustrates the critical path of the protocol. Note the specific insertion point of the Internal Standard; adding it later negates its ability to correct for extraction loss.

FA_Analysis_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike ISTD (Deuterated FA) Sample->Spike Critical Step Derivatize One-Step Transesterification (BF3-MeOH / 100°C) Spike->Derivatize Hydrolysis & Methylation Extract L-L Extraction (Hexane/Water) Derivatize->Extract Phase Separation Analyze GC-MS Analysis (SIM Mode) Extract->Analyze Injection Data Quantitation (Isotope Ratio) Analyze->Data Target/ISTD Ratio

Figure 1: Critical path for IDMS analysis of fatty acids. The internal standard is added immediately to the raw sample to normalize all downstream variances.

Materials & Reagents

Reagents
  • Derivatization Reagent: Boron Trifluoride (BF3) in Methanol (14% w/v).[1][2] Note: Acid-catalyzed methylation is required to transesterify bound lipids (Triglycerides, Phospholipids) into Fatty Acid Methyl Esters (FAMEs).

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Internal Standard (ISTD): Palmitic Acid-d31 (C16:0-d31).

    • Stock Solution: 1 mg/mL in Ethanol.

    • Working Solution: 100 µg/mL in Ethanol.

  • Calibration Standards: Supelco 37 Component FAME Mix (CRM).

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Single Quadrupole (e.g., 5977B) with Electron Impact (EI) source.

  • Column: Agilent J&W DB-23 or Supelco SP-2560 (60m x 0.25mm x 0.25µm).

    • Expert Insight: While non-polar columns (DB-5) work for general profiling, high-polarity cyanopropyl columns (DB-23/SP-2560) are required to separate cis/trans isomers and positional isomers critical for biological interpretation.

Detailed Protocol

Step 1: Sample Preparation & Spiking[3][4]
  • Aliquot 50 µL of plasma (or 10 mg homogenized tissue) into a glass screw-cap tube.

  • IMMEDIATELY add 10 µL of ISTD Working Solution (Palmitic Acid-d31).

    • Causality: Adding the ISTD before any chemistry occurs ensures that if you only recover 80% of the lipids during extraction, you also only recover 80% of the ISTD. The ratio remains constant, preserving accuracy.

  • Evaporate the ethanol solvent under a gentle stream of nitrogen (optional, but recommended to prevent solvent interference).

Step 2: One-Step Transesterification
  • Add 1.0 mL of BF3-Methanol (14%) to the sample.

  • Cap the tube tightly (Teflon-lined cap).

  • Incubate at 100°C for 60 minutes in a heating block.

    • Mechanism: This step performs two functions simultaneously: it hydrolyzes the ester bonds in triglycerides/phospholipids and methylates the free fatty acids to form FAMEs.

Step 3: Extraction
  • Cool the samples to room temperature.

  • Add 1.0 mL of n-Hexane and 1.0 mL of HPLC-grade water .

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Transfer the top organic layer (Hexane) containing the FAMEs to a GC vial containing a glass insert.

Instrumental Parameters

GC Configuration
ParameterSetting
Inlet Mode Split (10:1 to 50:1 depending on concentration)
Inlet Temp 250°C
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 100°C (hold 2 min) → 10°C/min to 200°C → 3°C/min to 240°C (hold 5 min)
Transfer Line 280°C
Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity and specificity, use Selected Ion Monitoring (SIM). We monitor the McLafferty rearrangement ion (characteristic of FAMEs) and the Molecular Ion (M+).

AnalyteTarget TypeSIM Ions (m/z)Dwell Time
Palmitic Acid (C16:0) Analyte74 (Quant), 87, 270 (M+)50 ms
Palmitic Acid-d31 Internal Std301 (Quant), 7750 ms
Stearic Acid (C18:0) Analyte74 (Quant), 87, 298 (M+)50 ms
Oleic Acid (C18:1) Analyte55 , 264, 296 (M+)50 ms
  • Note on d31-FAME Ions: The standard m/z 74 ion (McLafferty rearrangement) shifts in the deuterated standard. However, the Molecular Ion (M+ = 301) is often the cleanest quantifier for the d31 species in complex matrices to avoid low-mass background noise.

Data Analysis & Quantification

Calculation Logic

Do not rely on simple area counts. Calculate the concentration using the Response Factor (RF) derived from your calibration curve.



Where


 is determined by running a standard mix of known equal concentrations:


Interpretation of Results
  • Saturated FAMEs (C14:0, C16:0, C18:0): Look for the dominant m/z 74 base peak.

  • Unsaturated FAMEs: The molecular ion is often stronger, and m/z 74 is weaker.

  • Validation Criteria:

    • The retention time of the Deuterated ISTD will be slightly shorter (fractions of a second) than the native analyte due to the isotope effect on chromatography. This is normal.

    • Linearity (

      
      ) should exceed 0.995 over the physiological range (10–500 µM).
      

Troubleshooting & Self-Validation

  • Issue: Low Recovery of ISTD.

    • Cause: Water in the hexane layer or incomplete methylation.

    • Fix: Ensure BF3 reagent is fresh (it degrades over time) and ensure strict phase separation.

  • Issue: Peak Tailing.

    • Cause: Activity in the inlet liner or column degradation.

    • Fix: Replace the glass liner with a deactivated split liner containing glass wool.

  • Issue: "Ghost" Peaks.

    • Cause: Carryover.

    • Fix: Run a hexane blank between high-concentration samples.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Fatty Acid Mass Spectrometry Protocol.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2019).[4] Fatty Acid Quality Assurance Program (FAQAP).[4] Retrieved from [Link]

  • Quehenberger, O., et al. (2011). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research.[1] Retrieved from [Link]

Sources

Application Note: High-Precision Quantification of Octadecanoic Acid via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust quantification of Octadecanoic acid (Stearic acid, C18:0) in biological matrices using 12-deuteriooctadecanoic acid (12-D-Stearic Acid) as a stable isotope internal standard (IS). While standard protocols often use terminal methyl-deuterated standards (


), the use of mid-chain labels like 12-deuterio requires specific mass spectrometric considerations regarding fragmentation patterns.

This guide addresses the "McLafferty Trap" —a common error in fatty acid analysis where the base peak is chosen for quantification, leading to indistinguishable signals between analyte and mid-chain deuterated standards. We provide a validated workflow for extraction, derivatization to Fatty Acid Methyl Esters (FAMEs), and Selected Ion Monitoring (SIM) acquisition.

Scientific Principle: Isotope Dilution Mass Spectrometry (IDMS)

The Core Mechanism

IDMS is the primary reference method for quantitative bioanalysis. It relies on the addition of a known amount of an isotopically labeled analog (the Internal Standard) to the sample prior to extraction.[1]

  • Assumption: The analyte (Stearic Acid) and the IS (12-D-Stearic Acid) possess identical chemical properties (extraction efficiency, derivatization kinetics, and chromatographic retention) but distinct mass-to-charge (

    
    ) ratios.
    
  • Correction: Any loss of analyte during extraction or variability in injection volume is perfectly mirrored by the IS. The ratio of Analyte Area to IS Area remains constant relative to the concentration ratio.

The "McLafferty Trap" (Critical Technical Insight)

In Electron Ionization (EI) GC-MS, FAMEs fragment predictably. The base peak (100% abundance) is typically the McLafferty Rearrangement ion (m/z 74) .

  • Mechanism: The

    
    -hydrogen (from Carbon 4) transfers to the carbonyl oxygen, cleaving the 
    
    
    
    -
    
    
    bond. The resulting fragment contains Carbon atoms 1, 2, and the methoxy group.
  • The Problem: Your internal standard is deuterated at Carbon 12 .

  • The Consequence: The m/z 74 fragment does not contain Carbon 12. Therefore, both natural Stearic Acid and 12-D-Stearic Acid will produce the exact same m/z 74 fragment .

  • The Solution: You must quantify using the Molecular Ion (

    
    )  or high-mass fragments (e.g., 
    
    
    
    ) that retain the C12 position.

Visual Workflows

Experimental Workflow

The following diagram outlines the critical path from sample to data, emphasizing the point of Internal Standard addition.

G node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow node_grey node_grey Start Biological Sample (Plasma/Tissue) Spike SPIKE Internal Standard (12-D-Stearic Acid) *Critical Step* Start->Spike Add known mass Extract Lipid Extraction (Folch or Bligh-Dyer) Spike->Extract Equilibrate Deriv Derivatization (FAME) BF3-Methanol, 100°C Extract->Deriv Dried Extract GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Hexane Phase Data Data Processing (Area Ratio Calculation) GCMS->Data Raw Files

Figure 1: Critical Path for IDMS. Note that the Internal Standard is added immediately to correct for all downstream variances.

Mass Spectral Logic

This diagram illustrates why the Molecular Ion must be selected over the Base Peak.

MS_Logic cluster_decision Quantification Decision node_analyte Analyte (Stearic FAME) MW: 298 fragment_base m/z 74 (Interference!) node_analyte->fragment_base Fragmentation fragment_mol m/z 298 / 298+n (Resolved!) node_analyte->fragment_mol Electron Impact node_is Internal Std (12-D-Stearic FAME) MW: 298 + n node_is->fragment_base Fragmentation (Deuterium Lost!) node_is->fragment_mol Electron Impact (Deuterium Retained)

Figure 2: Fragmentation logic dictating the selection of the Molecular Ion for quantification.

Materials & Reagents

Standards
  • Analyte: Octadecanoic Acid (Stearic Acid), >99% purity (Sigma-Aldrich/Merck).

  • Internal Standard: 12-Deuteriooctadecanoic acid.

    • Note on Isotope: Verify if the standard is mono-deuterated (

      
      ) or di-deuterated (
      
      
      
      ) at C12.
    • If

      
      : Shift is +1 Da. (Risk: Overlap with 
      
      
      
      isotope of analyte).
    • If

      
      : Shift is +2 Da. (Preferred).
      
    • Stock Solution: Prepare 1 mg/mL in Ethanol or Methanol. Store at -20°C.

Reagents
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (commercially available).
    
  • Quenching Reagent: Saturated

    
     or distilled water.
    
  • Extraction (Post-Deriv): n-Hexane (HPLC Grade).

Detailed Protocol

Phase 1: Sample Preparation & Extraction
  • Aliquot: Transfer 50-100

    
     of plasma (or homogenized tissue equivalent) to a glass screw-cap tube.
    
  • Spike IS: Add 10

    
     of the 12-D-Stearic Acid  working solution (e.g., 50 
    
    
    
    ).
    • Self-Validation: Vortex for 30 seconds and let stand for 10 minutes to ensure the IS integrates into the sample matrix.

  • Lipid Extraction (Modified Folch):

    • Add 1 mL Chloroform:Methanol (2:1).

    • Vortex vigorously for 1 minute.

    • Add 200

      
       0.9% NaCl (aq) to induce phase separation.
      
    • Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Carefully remove the lower organic phase (containing lipids) and transfer to a clean glass tube.

  • Dry: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
Phase 2: Derivatization (FAME Synthesis)

Rationale: Stearic acid is non-volatile and polar. Methylation masks the polar carboxyl group, allowing GC analysis.

  • Reagent Addition: To the dried residue, add 500

    
     of 14% 
    
    
    
    -Methanol.
  • Reaction: Cap tightly (Teflon-lined cap). Incubate at 100°C for 30 minutes (or 60°C for 60 mins).

  • Cool: Cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL n-Hexane.

    • Add 1 mL Water (to quench

      
      ).
      
    • Vortex for 1 minute.

  • Final Transfer: Centrifuge. Transfer the top hexane layer to a GC autosampler vial containing a glass insert.

Phase 3: GC-MS Analysis

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms or DB-Wax (30m x 0.25mm x 0.25


). DB-Wax is preferred for FAME isomer separation, but DB-5ms is sufficient for Stearic acid.

GC Parameters:

  • Inlet: 250°C, Splitless (or Split 1:10 for high conc).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 25°C/min to 200°C.

    • Ramp: 5°C/min to 240°C (Hold 3 min).

    • Total Run Time: ~15 minutes.[2]

MS Parameters (SIM Mode - Critical): Do not use Full Scan for low-level quantitation. Use Selected Ion Monitoring (SIM).[3]

CompoundAnalyte TypeTarget Ion (m/z)Dwell Time (ms)
Stearic Acid FAME Target298.3 (

)
100
12-D-Stearic FAME Internal Std298 + n 100

Note: If your IS is


, monitor 299.3. If 

, monitor 300.3. Ensure the resolution of the MS is sufficient to distinguish these from natural isotopes.

Data Analysis & Calculation

Response Factor (RF)

Before running samples, run a calibration curve (Analyte 1-100


 + Constant IS). Plot the Area Ratio vs. Concentration Ratio.


Sample Calculation


Troubleshooting & Validation

IssueProbable CauseCorrective Action
IS Signal in Analyte Channel Isotopic Impurity or Natural Isotope OverlapIf IS is only

(M+1), the natural

isotope of the analyte (approx 20% abundance for C18) will interfere. Use

or higher if possible.
If not, apply mathematical deconvolution.
Low Sensitivity Split ratio too highSwitch to Splitless injection.
Tailing Peaks Column activityTrim column inlet; Check liner cleanliness.
Incomplete Derivatization Water in reactionEnsure extracts are fully dried before adding

.

References

  • LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol." LIPID MAPS. Available at: [Link]

  • Christie, W. W. "Mass Spectrometry of Fatty Acid Derivatives." The AOCS Lipid Library. Available at: [Link]

  • Quehenberger, O., et al. (2010). "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research, 51(11), 3299-3305. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Stearic Acid Methyl Ester Mass Spectrum." NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Guide: Incorporation of 12-Deuteriooctadecanoic Acid into Mammalian Cell Culture

[1]

Executive Summary

The incorporation of isotopically labeled lipids, such as 12-deuteriooctadecanoic acid (12-d-SA) , into cell culture is a critical technique for metabolic flux analysis, membrane biophysics, and vibrational spectroscopy (e.g., Raman imaging).[1] Unlike radiolabels, deuterated probes provide a non-radioactive, chemically identical tracer that can be distinguished by mass spectrometry (mass shift) or Raman microscopy (silent region C-D stretch at ~2100–2200 cm⁻¹).[1]

However, octadecanoic acid (Stearic Acid, C18:0) is a long-chain saturated fatty acid (LCFA) with extremely low aqueous solubility.[1] Direct addition to cell culture media results in precipitation, micelle formation, and inconsistent cellular uptake.[1] This guide details the BSA-Complexation Method , the industry-standard approach to biologically mimic physiological lipid transport (albumin binding), ensuring bioavailability and experimental reproducibility.[1]

Scientific Rationale & Mechanism

The Solubility Challenge

Physiological free fatty acids (FFAs) circulate in blood bound to serum albumin.[1] In vitro, adding ethanolic or DMSO-dissolved fatty acids directly to media causes rapid precipitation.[1] To achieve cellular uptake via CD36 and FATP (Fatty Acid Transport Proteins), the 12-d-SA must be presented to the cell as a monomeric complex with Bovine Serum Albumin (BSA).[1]

The 12-Deuterio Advantage

The specific labeling at the C12 position offers unique advantages:

  • Raman Silent Region: The Carbon-Deuterium (C-D) bond vibrates in a spectral region (2000–2300 cm⁻¹) where endogenous cellular molecules (proteins, DNA, water) are silent, allowing background-free imaging of lipid uptake and distribution.[1]

  • Metabolic Stability: Unlike alpha- or beta-labeled positions which may be rapidly altered during initial beta-oxidation cycles, the C12 position remains intact during initial chain shortening or elongation, making it a robust marker for the parent carbon chain.[1]

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
12-Deuteriooctadecanoic Acid >98% Isotopic PurityThe metabolic probe.[1]
Bovine Serum Albumin (BSA) Fatty Acid-Free (FAF) , Low EndotoxinCarrier protein.[1] Crucial: Standard BSA contains endogenous lipids that will dilute your isotope.[1]
Solvent Ethanol (Absolute) or DMSOInitial solubilization of the lipid crystal.[1]
Base (Optional) 0.1 M NaOHConverts acid to salt (soap) for easier solubilization if needed.[1]
Base Medium DMEM or RPMI (Serum-free)Carrier medium for the BSA complex.[1]

Protocol: Preparation of BSA-Conjugated 12-d-SA[1][2]

Objective: Create a stable 5 mM 12-d-SA / 10% BSA stock solution (approx. 3:1 to 5:1 molar ratio FA:BSA) that can be diluted into culture media.

Step-by-Step Methodology
Phase 1: Solubilization of the Lipid
  • Weighing: Weigh an appropriate amount of 12-deuteriooctadecanoic acid.

    • Example: To make 1 mL of 100 mM stock, weigh ~28.5 mg (MW ≈ 285.5 g/mol ).[1]

  • Primary Solvent: Dissolve the powder in absolute ethanol to a concentration of 100 mM .

    • Note: Stearic acid is stubborn.[1] Vortex vigorously. If necessary, heat to 70°C in a sealed tube until completely clear.

    • Alternative: If ethanol fails, use DMSO, but ethanol is preferred for lower cellular toxicity.[1]

Phase 2: Preparation of the Carrier (BSA)
  • BSA Solution: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS or serum-free medium (e.g., DMEM).[1]

    • Dissolve 1 g FAF-BSA in 10 mL medium.[1]

    • Filter sterilize using a 0.22 µm PES filter .[1]

    • Pre-warm this solution to 37°C .

Phase 3: Conjugation (The Critical Step)
  • Heating: Maintain the 10% BSA solution at 37°C–45°C in a water bath.

  • Dropwise Addition: While vortexing or stirring the BSA solution, add the 100 mM Lipid/Ethanol stock dropwise.

    • Target Ratio: To achieve a final 5 mM lipid concentration in the stock, add 50 µL of 100 mM lipid stock per 950 µL of BSA solution.

    • Caution: Do not add the lipid solution to cold BSA; it will precipitate instantly.[1]

  • Incubation: Incubate the mixture at 37°C for 30–60 minutes with continuous gentle shaking or stirring. The solution should appear clear to slightly opalescent, but not cloudy with visible white flakes.[1]

  • Aliquot & Storage: Aliquot the conjugated stock into light-protected tubes. Store at -20°C for up to 4 weeks. Avoid repeated freeze-thaw cycles.[1]

Protocol: Cell Treatment & Incubation

Experimental Design
  • Seeding: Seed cells (e.g., HeLa, HepG2, Adipocytes) 24 hours prior to ensure 70% confluence.[1]

  • Serum Starvation (Recommended): Switch to serum-reduced (1% FBS) or serum-free media 4–12 hours before treatment to upregulate fatty acid transporters and minimize competition from serum lipids.[1]

Treatment Steps
  • Thaw Stock: Thaw the 5 mM BSA-Conjugated 12-d-SA stock in a 37°C water bath. Vortex until homogenous.[1]

  • Dilution: Dilute the stock into warm culture medium to the desired working concentration (typically 50 µM – 200 µM ).

    • Example: For 100 µM treatment, add 20 µL of 5 mM stock to 980 µL of medium.[1]

  • Incubation: Apply to cells.

    • Uptake Kinetics: 1–4 hours for initial uptake.

    • Metabolic Incorporation: 12–24 hours for incorporation into membranes or lipid droplets.[1]

  • Wash: Remove media and wash cells 3x with ice-cold PBS containing 0.1% FAF-BSA .[1]

    • Why? The BSA in the wash helps strip non-specifically bound fatty acids from the plasticware and the outer leaflet of the plasma membrane, ensuring you only analyze internalized lipids.

Visualization & Workflows

Preparation Workflow Diagram

PreparationProtocolLipid12-Deuteriooctadecanoic Acid(Solid Powder)Stock100 mM Lipid Stock(Heat to 70°C)Lipid->StockDissolveEthanolAbsolute Ethanol(Solvent)Ethanol->StockConjugationConjugation StepDropwise addition + Vortex(37°C, 30-60 min)Stock->Conjugation50 µL (Dropwise)BSA_PowderFatty Acid-Free BSABSA_Sol10% BSA Solution(Pre-warm 37°C)BSA_Powder->BSA_SolDissolve & FilterMediaPBS or DMEMMedia->BSA_SolBSA_Sol->Conjugation950 µLFinalStock5 mM Conjugated Stock(Clear/Opalescent)Conjugation->FinalStockStabilizeCellsCell Culture Treatment(50-200 µM Final)FinalStock->CellsDilute in Media

Caption: Workflow for generating stable, bioavailable BSA-conjugated 12-deuteriooctadecanoic acid.

Cellular Fate & Analysis Pathway[1]

CellularFateExtracellularExtracellularBSA-12-d-SATransporterCD36 / FATPExtracellular->TransporterUptakeAcylCoA12-d-Stearoyl-CoATransporter->AcylCoAACS ActivationMitoMitochondria(Beta-Oxidation)AcylCoA->MitoEnergyEREndoplasmic Reticulum(Esterification)AcylCoA->ERSynthesisLDLipid Droplets(TAG Storage)ER->LDDGAT1/2MembranePhospholipids(Membrane)ER->MembraneLPCATAnalysisAnalysis:Raman (C-D Silent Region)LC-MS (Mass Shift)LD->AnalysisMembrane->Analysis

Caption: Metabolic fate of 12-d-SA post-uptake. The probe partitions into storage (LDs) or membranes.[1]

Quality Control & Validation

To ensure scientific integrity, every experiment must include these self-validating controls:

Cytotoxicity Check (Essential)

High concentrations of stearic acid can induce lipotoxicity and ER stress.[1]

  • Assay: MTT or LDH release assay.

  • Standard: Viability should remain >90% compared to BSA-only vehicle control.

  • Limit: If toxicity is observed, reduce concentration (e.g., from 200 µM to 50 µM) or reduce incubation time.

Uptake Verification

Verify that the cells actually internalized the probe.[1]

  • Raman Microscopy: Look for the emergence of a peak at ~2100–2200 cm⁻¹ .[1] The intensity should correlate with concentration.[1]

  • Mass Spectrometry: Lipid extraction (Folch method) followed by LC-MS.[1] Look for the mass shift (+1 Da for mono-deuterio, though usually custom synthesis provides d1; if using d3/d35, shift corresponds to deuterium count).[1]

Troubleshooting Guide

IssueProbable CauseSolution
Cloudy Stock Solution Lipid precipitated before binding BSA.[1]Ensure both BSA and Lipid solutions are warm (37°C+).[1] Add lipid slower while vortexing.[1]
Cell Detachment Lipotoxicity or BSA quality issues.[1][2]Use Fatty Acid-Free BSA.[1][3][4] Reduce lipid concentration.[1] Ensure Ethanol concentration in final media is <0.5%.[1]
No Signal (Raman/MS) Poor uptake or rapid beta-oxidation.[1]Serum-starve cells for 4h prior to treatment to upregulate CD36.[1] Add Etomoxir (CPT1 inhibitor) to block beta-oxidation if studying accumulation.[1]

References

  • Protocol for Fatty Acid Conjugation

    • Title: Preparation of fatty acid–BSA complexes for cell culture applications.[1][2][3]

    • Source: Nature Protocols / ResearchGate Methods.[1]

    • Link:[Link] (General methodology grounding).

  • Raman Imaging of Deuterated Lipids

    • Title: Quantitative imaging of lipid metabolism in single cells using alkyne- and isotope-tagged fatty acids.[1]

    • Source: Proceedings of the N
    • Link:[Link][1]

  • Lipotoxicity & Solubility

    • Title: Cell Culture Models of Fatty Acid Overload: Problems and Solutions.
    • Source: Journal of Physiology and Biochemistry (via NCBI PMC).[1]

    • Link:[Link][1]

  • Fatty Acid Transport Mechanisms

    • Title: Mechanisms of cellular fatty acid uptake.[1][5]

    • Source: Journal of Molecular Endocrinology.[1]

    • Link:[Link][1]

animal studies using 12-deuteriooctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Lipidomic Flux Analysis using 12-Deuteriooctadecanoic Acid

Abstract

This guide details the experimental framework for using 12-deuteriooctadecanoic acid (12-d-SA) as a stable isotope tracer in animal models. Unlike general perdeuterated tracers or those labeled at the 9,10-positions, 12-d-SA provides a distinct advantage: it acts as a non-perturbing backbone tracer . The deuterium label at carbon 12 is chemically distant from the delta-9 desaturation site, allowing for the precise quantification of Stearoyl-CoA Desaturase-1 (SCD1) activity without Kinetic Isotope Effects (KIE) or label loss. This protocol covers vehicle preparation, in vivo administration, lipid extraction, and mass spectrometric quantification.

Mechanistic Rationale

The utility of 12-deuteriooctadecanoic acid lies in its metabolic fate relative to enzymatic active sites.

  • SCD1 Desaturation: The conversion of Stearic Acid (C18:0) to Oleic Acid (C18:1 n-9) involves the removal of hydrogens at carbons 9 and 10.

    • 9,10-d2-Stearic Acid:[1][2] The label is involved in the reaction mechanism, potentially causing a Kinetic Isotope Effect (slowing the reaction) or resulting in loss of label to cellular water.

    • 12-d-Stearic Acid:[2][3] The label at C12 is retained. The product (12-d-Oleic Acid) is isotopically distinct (Mass+1 or Mass+2), allowing direct calculation of the Desaturation Index (DI) based on the product-to-precursor ratio.

  • Beta-Oxidation: During mitochondrial beta-oxidation, two carbons are removed from the carboxyl end per cycle. The 12-position shifts relative to the new carboxyl head group (becoming C10, C8, etc.), allowing tracking of chain shortening if downstream metabolites are analyzed.

Figure 1: Metabolic Fate of 12-Deuteriooctadecanoic Acid

MetabolicFate cluster_legend Pathway Key SA 12-d-Stearic Acid (C18:0) [Precursor] OA 12-d-Oleic Acid (C18:1) [Desaturation Product] SA->OA  SCD1  (Label Retained) Palm 10-d-Palmitic Acid (C16:0) [Beta-Oxidation] SA->Palm  Beta-Oxidation  (Label Shift: C12->C10) Complex BSA-Lipid Complex (Circulation) SA->Complex  IV/Oral  Admin Complex->SA  Cellular  Uptake key1 Green Arrow: Primary Flux Analysis Target

Caption: The 12-deuterio label remains intact during SCD1 desaturation, making it an ideal tracer for measuring oleic acid synthesis rates.

Experimental Protocols

Protocol A: Preparation of BSA-Conjugated 12-d-SA

Rationale: Free fatty acids are toxic and insoluble in aqueous buffers. Conjugation to Fatty Acid-Free Bovine Serum Albumin (BSA) mimics physiological transport (albumin binding) and ensures bioavailability.

Materials:

  • 12-Deuteriooctadecanoic Acid (Solid).[2]

  • Fatty Acid-Free BSA (Lyophilized, Cell Culture Grade).

  • Sterile PBS (pH 7.4).

  • Ethanol (Absolute).

Step-by-Step Procedure:

  • Stock Solution (Fatty Acid): Dissolve 12-d-SA in absolute ethanol to a concentration of 100 mM . Vortex until completely dissolved. Note: Warm to 37°C if precipitation occurs.

  • BSA Vehicle Preparation: Prepare a 10% (w/v) BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation (Critical Step):

    • Pre-warm the BSA solution to 37°C in a water bath.

    • While vortexing the BSA solution gently, add the fatty acid ethanolic stock dropwise to achieve a final molar ratio of 2:1 to 4:1 (FA:BSA) .

    • Caution: Do not exceed 1% final ethanol concentration to avoid protein denaturation.

    • Incubate at 37°C for 60 minutes with gentle shaking to allow complex formation.

  • Validation: The solution should remain clear. If cloudy, precipitation has occurred; discard and repeat with slower addition or lower concentration.

Protocol B: Animal Administration & Sampling

Target: C57BL/6 Mice (Male, 10-12 weeks).

  • Dosing:

    • Route: Oral Gavage (mimics dietary intake) or Tail Vein Injection (immediate pulse-chase).

    • Dose: 10–20 mg/kg body weight (tracer level) or mixed into a lipid bolus for loading studies.

  • Timepoints:

    • T=0: Pre-dose baseline.

    • T=1h: Peak absorption (if oral).

    • T=4h: Hepatic processing and desaturation.

    • T=24h: Incorporation into adipose tissue triglycerides.

  • Tissue Collection:

    • Harvest Liver, Adipose (eWAT/iWAT), and Plasma.

    • Flash freeze immediately in liquid nitrogen to stop metabolic activity.

Protocol C: Lipid Extraction & Derivatization (GC-MS)

Rationale: To analyze the fatty acids, they must be extracted from the tissue matrix and converted to Fatty Acid Methyl Esters (FAMEs) for volatility.

  • Extraction (Folch Method):

    • Homogenize 50 mg tissue in 1 mL Chloroform:Methanol (2:1) .

    • Vortex 1 min. Add 200 µL water to induce phase separation.

    • Centrifuge (3000 x g, 10 min). Collect the lower organic phase (lipids).

    • Dry under Nitrogen stream.

  • Derivatization (FAME Synthesis):

    • Resuspend dried lipids in 500 µL Boron Trifluoride (BF3) in Methanol (14%) .

    • Incubate at 60°C for 30 mins .

    • Add 500 µL Hexane and 500 µL Water. Vortex and centrifuge.

    • Collect the top Hexane layer (contains FAMEs) for GC-MS.

Data Analysis & Interpretation

Mass Spectrometry Parameters
  • Instrument: GC-MS (Single Quadrupole or Triple Quad).

  • Column: DB-23 or HP-88 (High polarity for isomer separation).

  • Ionization: Electron Impact (EI, 70 eV).

  • Monitoring: SIM (Selected Ion Monitoring) Mode.

Target Ions (Table 1)

Assumes 12-d1 labeling (Mono-deuterated). If d2, shift mass by +2.

AnalyteUnlabeled m/z (Molecular Ion)Labeled m/z (Target)Retention Time (Approx)
Stearic Acid (C18:0) 298 (M+)299 (M+1) 18.5 min
Oleic Acid (C18:1) 296 (M+)297 (M+1) 19.2 min
Palmitic Acid (C16:0) 270 (M+)271 (M+1)*15.0 min

*Note: Palmitic acid will only be labeled if beta-oxidation and recycling occur.

Calculations

1. Isotopic Enrichment (MPE):



2. Desaturation Index (SCD1 Activity): This metric represents the flux from Stearate to Oleate.



  • High Ratio: Indicates high SCD1 activity (e.g., in obesity/steatosis models).

  • Low Ratio: Indicates SCD1 inhibition or defect.[4]

Troubleshooting & Quality Control

Workflow Diagram

Workflow cluster_prep Preparation cluster_vivo In Vivo Phase cluster_anal Analytical Phase Step1 Synthesize/Source 12-d-SA Step2 Complex with BSA (37°C, 1hr) Step1->Step2 Step3 Administer to Animal (IV/Oral) Step2->Step3 Step4 Harvest Liver/Plasma (Flash Freeze) Step3->Step4 Step5 Lipid Extraction (Folch Method) Step4->Step5 Step6 FAME Derivatization (BF3-MeOH) Step5->Step6 Step7 GC-MS Analysis (SIM Mode) Step6->Step7

Caption: End-to-end workflow ensuring tracer stability and accurate quantification.

Common Pitfalls:

  • Precipitation: If the BSA-FA solution is cloudy, the animal will receive an inconsistent dose, and embolisms may occur in IV administration. Always filter.

  • Contamination: Naturally occurring heavy isotopes (

    
    ) create a background signal (approx 1.1% per carbon).
    
    • Correction: Always run a "No Tracer" control group to establish the natural abundance baseline and subtract this from your M+1/M+2 signals.

  • Label Loss: If you observe high M+1 in water (using H2-exchange assays), your label might be labile. However, position 12 is generally stable against cytosolic exchange.

References

  • SCD1 Assay Methodology

    • Title: Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers.[4]

    • Source:Journal of Labeled Compounds and Radiopharmaceuticals (Cited via ResearchG
    • Link:

  • BSA Complexing Protocol

    • Title: Preparation of BSA complexed free fatty acids for in vitro studies.[2][5][6]

    • Source:Protocols.io.
    • Link:

  • In Vivo Lipid Kinetics

    • Title: Rapid measurement of deuterium-labeled long-chain f
    • Source:Journal of Lipid Research (PubMed).
    • Link:

  • Uptake Dynamics

    • Title: Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes.[7]

    • Source:Cryobiology (PubMed).
    • Link:

Sources

Precision Lipidomics: Measuring Fatty Acid Flux with 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

In metabolic disease and oncology drug development, quantifying the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) is critical. This conversion is catalyzed primarily by Stearoyl-CoA Desaturase-1 (SCD1) .

While uniformly labeled tracers (e.g., U-13C-Glucose) provide broad metabolic pictures, they suffer from label dilution and complex isotopomer distributions. 12-Deuteriooctadecanoic acid (Stearic Acid labeled at the 12-carbon position, typically


) represents a "precision tracer."
The "Retained Label" Advantage

The strategic selection of the C12 position is mechanistic:

  • Avoidance of Kinetic Isotope Effects (KIE): SCD1 introduces a double bond at the

    
     position (between C9 and C10). Labeling at C9 or C10 can slow enzyme kinetics (primary KIE) or result in label loss to water.
    
  • Signal Retention: The C12 position is distal to the desaturation site. When Stearic Acid (

    
    -C18:0) is converted to Oleic Acid (
    
    
    
    -C18:1 n-9), the deuterium tag is retained , allowing direct product-to-precursor quantification.

Principle of the Assay

The assay measures the Flux Ratio (Desaturation Index) by tracking the incorporation of exogenous 12-deuterio-stearate into cellular lipids and its subsequent conversion to 12-deuterio-oleate.

Pathway Visualization

The following diagram illustrates the metabolic fate of the tracer and the specific retention of the label during SCD1 activity.

MetabolicPathway Exogenous Exogenous 12-Deuterio-Stearate (C18:0-d2) AcylCoA Stearoyl-CoA (C18:0-d2) Exogenous->AcylCoA ACSL (Activation) OleoylCoA Oleoyl-CoA (C18:1-d2) *Label Retained* AcylCoA->OleoylCoA SCD1 (Delta-9 Desaturation) -2H (from C9, C10) BetaOx Beta-Oxidation (Mitochondria) AcylCoA->BetaOx CPT1 (Catabolism) ComplexLipids Phospholipids / TAGs (Membrane Incorporation) OleoylCoA->ComplexLipids DGAT / GPAT (Esterification)

Figure 1: Metabolic fate of 12-deuterio-stearate. Note that the SCD1 reaction removes hydrogens from C9 and C10, leaving the C12 label intact for detection in Oleoyl-CoA.

Materials & Reagents

ComponentSpecificationPurpose
Tracer 12,12-

-Octadecanoic Acid (Stearic Acid)
Metabolic probe. (>98% isotopic purity recommended).
Carrier Fatty Acid Free BSA (Bovine Serum Albumin)Solubilizes fatty acids for cell delivery.
Extraction MTBE (Methyl-tert-butyl ether)Lipid extraction solvent (safer/cleaner than Chloroform).
Derivatization Boron Trifluoride (

) in Methanol (14%)
Catalyzes transesterification to FAMEs.
Internal Std Heptadecanoic Acid (

)
Normalization for extraction efficiency.

Experimental Protocol

Phase A: Tracer Preparation (Conjugation)

Fatty acids are cytotoxic if unbound. They must be conjugated to BSA.

  • Prepare a 10% (w/v) BSA solution in DPBS. Filter sterilize (0.22 µm).

  • Dissolve 12-deuterio-stearate in Ethanol to create a 100 mM stock.

  • Add the ethanolic lipid dropwise to the BSA solution while stirring at 37°C to achieve a final molar ratio of 4:1 (FA:BSA) .

  • Stir for 1 hour until solution is clear. This is your 5 mM Conjugated Stock .

Phase B: Cell Treatment (Pulse-Chase)
  • Seed Cells: Plate target cells (e.g., HepG2, Adipocytes, Cancer lines) in 6-well plates. Grow to 70% confluence.

  • Starvation (Optional): Incubate in serum-free media for 4 hours to synchronize lipid metabolism.

  • Pulse: Replace media with fresh media containing 50 µm - 100 µm 12-deuterio-stearate BSA conjugate.

    • Control: Vehicle (BSA + Ethanol only).

    • Inhibitor Arm: Co-treat with SCD1 inhibitor (e.g., A939572 or CAY10566) to validate assay window.

  • Incubation: Incubate for 6 to 24 hours (cell type dependent).

Phase C: Lipid Extraction (MTBE Method)

This method is superior to Folch for high-throughput applications.

  • Wash cells 2x with cold PBS.

  • Add 300 µL Methanol (containing 10 µM C17:0 Internal Standard) to the well. Scrape cells and transfer to a glass vial.

  • Add 1000 µL MTBE . Vortex for 1 hour at room temperature.

  • Add 250 µL Water (induces phase separation). Vortex for 10 min.

  • Centrifuge at 1,000 x g for 10 min.

  • Collect Upper Phase: The top (organic) layer contains the lipids. Transfer to a clean glass vial.

  • Evaporate solvent under a stream of Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) gas.
    
Phase D: FAME Derivatization

GC-MS requires volatile methyl esters.[1]

  • Resuspend dried lipids in 500 µL Hexane .

  • Add 500 µL 14%

    
    -Methanol .
    
  • Cap tightly and incubate at 100°C for 60 minutes .

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL Water . Vortex vigorously.

  • Centrifuge. Transfer the upper hexane layer (containing FAMEs) to a GC vial.

GC-MS Analysis & Workflow

Instrument: Agilent 7890/5977 (or equivalent single quadrupole GC-MS). Column: DB-Fatty Acid (or DB-23) high-polarity column for isomer separation.

GC Parameters[2][3][4][5][6][7]
  • Inlet: 250°C, Splitless.

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Oven Program:

    • 100°C hold 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 3°C/min to 240°C (Critical for separating C18:1 isomers).

MS Acquisition (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor the molecular ions (


) or characteristic fragments.
Target AnalyteUnlabeled Mass (m/z)Labeled Mass (m/z)Shift
Stearate (C18:0) 298.3 (Molecular Ion)300.3 (

)
+2
Oleate (C18:1) 296.3 (Molecular Ion)298.3 (

)
+2
C17:0 (Int. Std) 284.3--

Note: If using Electron Impact (EI), molecular ions may be weak. Common fragments like m/z 74 (McLafferty rearrangement) are often used, but for isotopic flux, molecular ions or large fragments (M-15, loss of methyl) are preferred to ensure the label is counted.

Analytical Workflow Diagram

Workflow Sample Cell Lysate / Tissue Extract MTBE Extraction (Isolate Total Lipids) Sample->Extract Deriv BF3-MeOH Derivatization (Create FAMEs) Extract->Deriv GC Gas Chromatography (Separate C18:0 from C18:1) Deriv->GC MS Mass Spectrometry (SIM) Monitor m/z 298 & 300 GC->MS Data Calculate Flux Ratio (d2-Oleate / d2-Stearate) MS->Data

Figure 2: Analytical workflow from biological sample to calculated flux ratio.

Data Analysis & Interpretation

Identify Peaks

Locate the retention times for C18:0 and C18:1.

  • C18:0 Peak: Contains endogenous (m/z 298) and tracer (m/z 300).

  • C18:1 Peak: Contains endogenous (m/z 296) and newly synthesized tracer product (m/z 298).

Calculate Isotope Enrichment

Calculate the Mole Percent Excess (MPE) or simply the ratio of Labeled/Total for both Stearate and Oleate.

The SCD1 Desaturation Index (Flux Metric)

The true measure of SCD1 activity is not just the amount of Oleate, but the fraction of the tracer that was converted.



Interpretation:

  • High Ratio: High SCD1 activity (Lipogenic phenotype).

  • Low Ratio: SCD1 inhibition or defect.

Troubleshooting & Validation
  • Validating the Label: Ensure your "12-deuterio" reagent does not overlap with natural C13 isotopes. If using

    
     (mono-deuterio), you must correct for natural abundance (approx 1.1% per carbon). Using 
    
    
    
    or higher is recommended to bypass complex mathematics.
  • Overlapping Ions: Note that

    
    -Oleate (m/z 298) has the same mass as unlabeled Stearate (m/z 298). Chromatographic separation is non-negotiable.  You must verify that C18:0 and C18:1 are fully resolved (baseline separation) by the GC column.
    

References

  • ALICATA, A. et al. (2025). Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. ResearchGate. Link

  • ZHANG, J. et al. (2022). SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells. Theranostics (NIH). Link

  • LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol. Lipid Maps Structure Database. Link

  • SCHROTT, M. et al. (2020). Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • HUANG, Q. et al. (2022).[2] Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence. International Journal of Biological Sciences. Link

Sources

Troubleshooting & Optimization

improving signal intensity of 12-deuteriooctadecanoic acid in MS

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Signal Optimization for 12-Deuteriooctadecanoic Acid (12-D-Stearic Acid)

Ticket ID: LIPID-MS-OPT-018 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

12-Deuteriooctadecanoic acid is a long-chain saturated fatty acid (C18:0) labeled with deuterium at the 12th carbon. In LC-MS workflows, it typically serves as a metabolic tracer (probing desaturase activity) or an Internal Standard (IS).

Users frequently report low signal intensity due to three converging factors:

  • Poor Ionization Efficiency: Saturated fatty acids lack easily protonatable/deprotonatable functional groups beyond the carboxyl moiety.

  • Solubility & Adsorption: High lipophilicity (

    
    ) leads to rapid adsorption to container surfaces (the "disappearing sample" phenomenon).
    
  • Isotope Effects: Deuterium labeling can shift retention times relative to unlabeled analytes, causing the IS to elute in a different matrix suppression zone.

This guide provides a modular troubleshooting protocol to systematically isolate and resolve these issues.

Module 1: Ionization & Source Optimization

Q: I am running ESI Negative mode but the signal is barely above noise. Should I switch to Positive mode?

A: Not without chemical modification. Native fatty acids do not ionize well in ESI(+) because they have no basic sites to accept a proton. However, you have two distinct paths to improve signal, depending on your sensitivity requirements.

Path A: Optimization of Negative Mode (ESI-)

Best for: Routine quantitation (µM range), avoiding sample prep complexity.

Contrary to popular belief, high pH is not always superior for fatty acids in ESI(-). While basic pH ensures the molecule is deprotonated (


) in solution, gas-phase dynamics  often favor weak acids.
  • The "Weak Acid" Paradox: Adding 0.01% - 0.1% Acetic Acid to your mobile phase can actually increase signal intensity compared to ammonium hydroxide. The acid modifier prevents the formation of diffuse sodium/potassium adducts and stabilizes the spray, while the fatty acid still readily loses a proton in the source.

  • Recommended Mobile Phase:

    • A: 95% Water / 5% Acetonitrile + 10mM Ammonium Acetate.

    • B: 50% Acetonitrile / 50% Isopropanol + 10mM Ammonium Acetate.

    • Note: The ammonium acetate acts as a chaotic buffer to prevent sodium adducts (

      
      ).
      
Path B: Derivatization for Positive Mode (ESI+)

Best for: Trace analysis (nM - pM range), metabolic flux analysis.

If native ESI(-) signal is insufficient, you must derivatize. This is the "nuclear option" for sensitivity, often yielding 100-1000x signal enhancement .

  • Protocol: AMPP (N-(4-aminomethylphenyl)pyridinium) derivatization.[1][2]

  • Mechanism: Converts the carboxylic acid into a permanently charged cationic amide.

  • Result: You detect the

    
     ion in ESI positive mode, which is background-free and highly sensitive.
    

IonizationStrategy start Start: Low Signal Intensity decision Required Sensitivity? start->decision routine Routine (µM range) decision->routine High Conc trace Trace (nM/pM range) decision->trace Low Conc opt_neg Optimize ESI(-) Add 10mM NH4OAc routine->opt_neg deriv Derivatization (AMPP) Switch to ESI(+) trace->deriv check Check Adducts [M-H]- vs [M+OAc]- opt_neg->check result High Intensity [M]+ deriv->result

Figure 1: Decision matrix for selecting the ionization strategy based on sensitivity needs.

Module 2: The "Disappearing Sample" (Adsorption)

Q: My calibration curve is non-linear at low concentrations, and the signal drops over time. Is the molecule degrading?

A: It is likely not degradation, but adsorption . 12-Deuteriooctadecanoic acid is extremely hydrophobic. In highly aqueous solvents, it will migrate out of solution and stick to the walls of your autosampler vials.

Troubleshooting Protocol: Vial & Solvent Compatibility
  • Solvent Composition: Never reconstitute long-chain fatty acids in 100% water or even 50% water.

    • Rule of Thumb: Maintain at least 70-80% organic solvent (Methanol or Acetonitrile) in your sample vial.

    • Injection Tuning: If injecting high organic solvent ruins your peak shape (solvent effect), reduce injection volume to 1-2 µL rather than lowering the organic content of the sample.

  • Container Material:

    • Avoid: Standard untreated glass vials (Silanols bind polar heads, while hydrophobic tails stick to the surface if water is present).

    • Recommended: Polypropylene (plastic) vials can be used, but only if the solvent is high-organic. The "Gold Standard" is Silanized Glass (deactivated surface) or "High Recovery" vials specifically designed to prevent hydrophobic adsorption.

Data: Adsorption Loss Over 4 Hours (100 nM conc.)

Container TypeSolvent: 50% MeOHSolvent: 90% MeOH
Standard Glass40% Loss< 5% Loss
Polypropylene15% Loss< 2% Loss
Silanized Glass < 5% Loss < 1% Loss
Module 3: Chromatography & Isotope Effects

Q: My 12-deuterio standard elutes slightly earlier than the unlabeled stearic acid. Is this a problem?

A: Yes, this is the Deuterium Isotope Effect . Deuterium (D) has a shorter bond length (C-D) than Protium (C-H), making the molecule slightly less lipophilic (smaller molar volume).

  • The Risk: If the separation is efficient, the deuterated standard (IS) elutes before the analyte. If the matrix suppression profile changes rapidly during that window (e.g., co-eluting phospholipids), the IS will not accurately correct for the analyte's ionization efficiency.

  • The Fix:

    • Co-elution: Use a column with slightly lower resolution for the specific fatty acid region, or shallower gradients to force overlap.

    • Integration: Ensure your integration windows are wide enough to capture the shift.

    • Check Scrambling: In high-energy collision (CID), deuterium on the alkyl chain is generally stable. However, ensure you are monitoring the molecular ion survival or a specific fragment that retains the C12 position.

IsotopeEffect cluster_0 Chromatographic Behavior h_form Unlabeled (C-H) More Lipophilic column Reverse Phase Column h_form->column d_form Deuterated (C-D) Less Lipophilic d_form->column result Separation Risk: IS elutes earlier than Analyte column->result solution Solution: Use 13C analogs OR Ensure Matrix Homogeneity result->solution

Figure 2: The Deuterium Isotope Effect mechanism in RPLC, leading to retention time shifts.

Summary of Recommended Workflow
  • Prep: Dissolve 12-deuteriooctadecanoic acid in 90% Methanol . Use Silanized Glass vials.

  • LC: Use a C18 column. Mobile phase should contain 10mM Ammonium Acetate .

  • MS:

    • Standard: ESI Negative Mode.[3][4][5] Monitor

      
      .
      
    • Enhanced: Derivatize with AMPP.[2][5] Monitor

      
      .
      
References
  • Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples." Journal of Chromatography B.

  • Bollinger, J. G., et al. (2010). "Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization." Analytical Chemistry.

  • Karnes, H. T., et al. (2004).[6] "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations." Journal of Chromatographic Science.

  • Waters Corporation. "Vial Selection Guide: Adsorption of Biomolecules." Waters Knowledge Base.

  • Cameo Chemicals. "Stearic Acid Chemical Properties." NOAA.

Sources

Technical Support Center: Integrity Maintenance of 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Isotopic Fidelity & Stability Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary & Scope

Welcome to the technical support hub for 12-deuteriooctadecanoic acid (12-D-Stearic Acid). This guide addresses the specific challenges of maintaining isotopic integrity at the C12 position.

Unlike the labile carboxyl proton (-COOH) or the alpha-protons (C2), the C12 methylene position is chemically inert to exchange under standard laboratory conditions (pH 1–14, T < 100°C). Therefore, if you are observing "isotopic exchange" or signal loss, it is likely due to one of three critical failure modes:

  • Synthetic Scrambling: "Chain walking" during catalytic hydrogenation of precursors.

  • Analytical Artifacts: In-source fragmentation or ionization issues in Mass Spectrometry.

  • Metabolic Switching: Enzymatic desaturation or hydroxylation in biological systems (in vivo/in vitro).

Module A: Synthesis & Sourcing (The "Scrambling" Risk)

Issue: Users often report broad isotopic distribution (e.g., mixtures of


 across different carbons) rather than a clean signal at C12.

Root Cause: The most common synthesis route involves reducing a double bond or a functional group (like 12-hydroxy or 12-oxo) using Deuterium gas (


) and a heterogeneous metal catalyst (e.g., Pd/C). This leads to "Catalytic Chain Walking,"  where the metal center migrates along the carbon chain, scrambling H and D atoms before the product leaves the catalyst surface.
Troubleshooting Protocol: Verifying Isotopic Regiospecificity
Diagnostic StepActionExpected Outcome (Pass)Failure Mode (Fail)
1. NMR Analysis Run

-NMR (Deuterium NMR) in

.
Sharp singlet at ~1.2-1.3 ppm (distinct from alpha/terminal).Broad multiplets or signals at multiple shifts (indicates scrambling).
2. MS Fragmentation Perform MS/MS (collision-induced dissociation).Fragments retaining C1-C11 mass show no shift; C1-C13 fragments show +1 Da."Smearing" of mass shifts across all fragment lengths.
Prevention Strategy: The "Homogeneous" Rule

To prevent exchange during synthesis, you must avoid heterogeneous catalysts that facilitate


-hydride elimination (the mechanism of chain walking).
  • Recommended Protocol: Use Homogeneous Catalysis (e.g., Wilkinson’s Catalyst,

    
    ) for hydrogenation steps. These catalysts coordinate tightly to the double bond and minimize migration along the alkyl chain compared to Palladium on Carbon (Pd/C).
    
  • Alternative: Use chemical reduction methods (e.g.,

    
     reduction of tosylates) that proceed via 
    
    
    
    mechanisms, which strictly preserve regiospecificity.

Module B: Analytical Integrity (Mass Spectrometry)

Issue: "I see a loss of Deuterium signal in my LC-MS/GC-MS spectrum."

Technical Insight: The C12-D bond is stable. Signal loss is usually an artifact of the ionization process or data interpretation errors regarding the carboxyl head group.

Common Failure Modes & Solutions
1. The Carboxyl "False Alarm"

Users often confuse the rapid exchange of the carboxyl proton (-COOH


 -COOD) with backbone exchange.
  • Mechanism: In protic solvents (MeOH,

    
    ), the acidic proton exchanges instantly.
    
  • Solution: Ignore the mass shift of the molecular ion

    
     related to the carboxyl group. Focus on the hydrocarbon backbone mass.
    
    • Correct: Analyze the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ion. If your solvent is 
      
      
      
      , the carboxyl H is lost anyway. The mass shift from C12-D should remain.
2. In-Source Fragmentation (The "Ghost" Loss)

High ionization energy can cause "remote site fragmentation" or dehydrogenation in the source, ejecting the deuterium before detection.

  • Adjustment: Lower the Declustering Potential (DP) or Fragmentor Voltage .

  • Check: Monitor the

    
     transition. If the water loss mechanism involves the C12 position (rare, usually C2-C4), you may lose the label.
    

Module C: Biological Stability (Metabolic Fate)

Issue: "The deuterium label disappears during in vivo experiments."

Scientific Context: This is not "exchange" but metabolism . The C12 position is a specific target for biological modifications.

Metabolic Pathways Affecting C12
  • Desaturation (FADS Enzymes):

    • Mammalian desaturases typically act at

      
      .
      
    • Risk: If chain shortening (Beta-oxidation) occurs first, C12 might become effectively C9, making it a target for Stearoyl-CoA Desaturase (SCD1).

    • Result: Removal of D to form a double bond.

  • CYP450 Hydroxylation (

    
    -n oxidation): 
    
    • Cytochrome P450 enzymes (e.g., CYP4A/4F) attack the

      
      -terminus.
      
    • Relevance: C12 is sufficiently far from the

      
      -end (C18) to be relatively safe from direct 
      
      
      
      -oxidation, but mid-chain hydroxylation is possible in specific tissues.
The Kinetic Isotope Effect (KIE) Advantage

Because the C-D bond is stronger than the C-H bond (


 vs 

kJ/mol), substituting H for D at C12 will slow down any enzymatic reaction that breaks the C12-H bond (primary KIE).
  • Validation: If you observe a slower metabolic clearance of 12-D-Stearic Acid compared to standard Stearic Acid, the label is working and stable. If the label vanishes at the same rate as H, the metabolism is happening elsewhere (e.g., Beta-oxidation at C2).

Visualizing the Scrambling Mechanism

The following diagram illustrates the critical difference between "Safe" synthesis/storage and the "Risk" zones for isotopic exchange.

IsotopicIntegrity cluster_0 Risk Zone: Catalytic Scrambling Substrate Precursor (e.g. 12-hydroxy-stearic) Synthesis Synthesis Step (Reduction) Substrate->Synthesis PdC Heterogeneous Catalyst (Pd/C + D2) Synthesis->PdC Wilkinson Homogeneous Catalyst (Rh-based) Synthesis->Wilkinson Storage Storage (Vial, -20C) Analysis Analysis (LC-MS/GC-MS) Storage->Analysis Metabolism In Vivo (Metabolism) Storage->Metabolism FalseAlarm COOH Exchange (Normal, Ignore) Analysis->FalseAlarm Protic Solvent Desaturation Loss of D via Desaturase/CYP Metabolism->Desaturation Enzymatic Attack Scrambled Scrambled Product (D at C10, C11, C12...) PdC->Scrambled Beta-Hydride Elimination (Chain Walking) Clean Pure 12-D Product Wilkinson->Clean Direct Coordination Clean->Storage Stable

Caption: Workflow identifying critical control points for isotopic integrity. Note that "Scrambling" is primarily a synthesis risk, while "Exchange" in analysis is often a head-group artifact.

Frequently Asked Questions (FAQ)

Q1: Can I store 12-deuteriooctadecanoic acid in methanol?

  • Answer: Yes, but with a caveat. The C12-D bond is stable in methanol. However, the carboxyl proton (-COOH) will exchange with the solvent (forming -COOD or -COOH depending on the solvent). This is reversible and does not affect the C12 label. Recommendation: Evaporate the methanol and reconstitute in an aprotic solvent (like Chloroform) if you need to eliminate the carboxyl exchange signal for NMR.

Q2: Why does my mass spec show a "split" peak for the deuterated compound?

  • Answer: This is likely Chromatographic Isotope Effect . Deuterated compounds often elute slightly earlier than their protium counterparts in Reverse Phase LC (due to slightly lower lipophilicity of C-D bonds). Ensure you are integrating the entire peak width to capture the deuterated species.

Q3: Will autoclaving the compound cause H/D exchange?

  • Answer: No. Autoclaving (121°C, 15 psi) provides thermal energy, but without a specific catalyst (like a transition metal or extreme pH), the C12-H/D bond activation energy is too high to overcome. The compound is thermally stable against exchange under these conditions.

Q4: I used Pd/C to reduce a double bond at C12, and now the deuterium is spread everywhere. Can I fix it?

  • Answer: No. Once "scrambling" has occurred, the deuterium atoms are statistically distributed along the chain. You cannot "move" them back. You must re-synthesize the compound using a homogeneous catalyst (e.g., Wilkinson's catalyst) or a chemical reduction method that does not permit isomerization.

References

  • Darwish, T. A., et al. (2013). "Synthesis of deuterated [D32]oleic acid and its phospholipid derivative." ANSTO Research. (Demonstrates the risk of metal-catalyzed hydrothermal exchange and scrambling).

  • Salari, H., et al. (1978). "Back-exchange of deuterium during the synthesis of deuterated fatty acids." Lipids.[1][2] (Foundational text on the migration of labels during hydrogenation).

  • Powell, W. S. (1984). "Metabolism of 12-hydroxy-5,8,10,14-eicosatetraenoic acid by polymorphonuclear leukocytes." Journal of Biological Chemistry.
  • BenchChem Technical Support. (2025). "Preventing isotopic exchange of deuterium in Oleic Acid-d17." Troubleshooting Guides.

  • Eurisotop. (2025). "NMR Solvents and Isotopic Purity." Technical Data. (Reference for solvent-based exchange phenomena).

Sources

challenges with 12-deuteriooctadecanoic acid solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of Lipophilic Isotopic Tracers Ticket ID: [Internal-Ref-18:0-d1] Status: Open Responder: Senior Application Scientist, Lipidomics Division[1][2]

Executive Summary & Molecule Profile

User Query: "I cannot get 12-deuteriooctadecanoic acid to dissolve in my assay buffer, and it precipitates when added to media. Is my product defective?"

Scientist’s Assessment: The product is likely not defective. You are encountering the thermodynamic limitations of Stearic Acid (C18:0) . The deuterium label at position 12 (


H) increases the molecular weight slightly but does not significantly alter the solubility profile compared to non-labeled stearic acid.

This molecule is a "brick" in aqueous terms: a long, saturated C18 hydrocarbon tail with a high melting point (~69-70°C).[2] It requires specific entropy-driven strategies (heat, organic solvents, or carrier proteins) to enter a biological system.[2]

Physicochemical Profile
PropertyValueImplication
Molecular Formula

(at C12)
Hydrophobic tail dominates the polar head group.[1][2]
Melting Point ~69°CSolid at room temp; stock solutions often require heating.[1][2]
LogP ~8.2Highly lipophilic; will stick to plastics/glass if not stabilized.[1][2]
Critical Constraint Aqueous Insolubility Direct addition to water/PBS causes immediate shock precipitation.[1][2]

Master Solubility Data

Use this chart to select the correct vehicle for your application. Do not attempt to dissolve directly in water.[2]

SolventSolubility Limit (Max)Recommended Working Conc.Handling Notes
DMF (Dimethylformamide)~30 mg/mL10–20 mg/mLBest Choice. High solubility, less viscous than DMSO.[1][2]
DMSO ~10–20 mg/mL5–10 mg/mLRequires warming (40°C) to dissolve.[1][2] Freezes at RT; precipitates easily upon freeze-thaw.[2]
Ethanol (100%) ~20 mg/mL10 mg/mLRequires warming.[1][2] Good for evaporation protocols, but volatile.[2]
Chloroform >50 mg/mL>10 mg/mLExcellent for lipid extraction/storage.[1][2] Toxic to cells; must be evaporated before use.[2]
PBS / Water < 0.001 mg/mLN/A Insoluble. Requires BSA carrier (see Protocol below).[1][2]

Biological Delivery: The BSA Conjugation Protocol

Context: For cell culture or metabolic tracing, you cannot add the organic stock directly to media without crashing the lipid. You must use Fatty Acid-Free Bovine Serum Albumin (BSA) as a "molecular taxi."[2] The hydrophobic pocket of BSA binds the fatty acid tail, keeping it soluble in water.

The "Golden Path" Protocol

Follow this strictly to avoid "cloudy" media.

Reagents:

  • Stock: 12-deuteriooctadecanoic acid dissolved in Ethanol or DMSO (warm).

  • Carrier: 10% (w/v) Fatty Acid-Free BSA in 150 mM NaCl (or PBS).

  • Equipment: Water bath at 37°C and 50°C.

Step-by-Step Workflow:

  • Prepare the Carrier (The Landing Pad):

    • Dissolve BSA in PBS/NaCl to create a 10% solution.[2]

    • Crucial: Pre-warm this BSA solution to 37°C . If the BSA is cold, the fatty acid will hit it and instantly solidify (shock precipitation).[2]

  • Prepare the Cargo (The Lipid):

    • Dissolve your 12-deuteriooctadecanoic acid in Ethanol or DMSO to a concentration of 20–50 mM.

    • Crucial: Heat this stock to 50°C (or until optically clear). Stearic acid molecules must be monomeric, not crystalline, before mixing.[2]

  • The Conjugation (The Handshake):

    • While stirring the warm BSA (37°C), add the warm lipid stock dropwise .

    • Do not squirt it in.[2] Slow addition allows the BSA pockets to capture the lipid tails.

    • Final Ratio: Aim for a molar ratio of roughly 2:1 to 6:1 (Fatty Acid : BSA).[2]

    • Stir at 37°C for 30–60 minutes until the solution is clear.

  • Validation:

    • The final solution should be optically clear or slightly opalescent, but never milky .[2] If it looks like milk, the conjugation failed (lipid aggregated).[2]

Visual Workflow (DOT Diagram)

BSA_Conjugation LipidSolid 12-Deuterio Solid Powder Solvent Organic Solvent (EtOH/DMSO) LipidSolid->Solvent HeatLipid Heat to 50°C (Clear Solution) Solvent->HeatLipid Dissolve Mixing DROPWISE Addition (Stirring) HeatLipid->Mixing Add Warm BSA_Powder Fatty Acid-Free BSA Powder PBS PBS / 150mM NaCl BSA_Powder->PBS HeatBSA Dissolve & Heat to 37°C PBS->HeatBSA Dissolve HeatBSA->Mixing Receiver Incubate Incubate 37°C (30-60 mins) Mixing->Incubate Final Clear Conjugate Ready for Cells Incubate->Final

Caption: Logical flow for conjugating highly lipophilic deuterated fatty acids to BSA carriers. Temperature synchronization is the critical control point.

Troubleshooting & FAQs

Q1: My stock solution in DMSO froze in the freezer. When I thawed it, there are white flakes that won't dissolve. What happened?

  • Diagnosis: DMSO has a high freezing point (19°C).[2] When it freezes, the stearic acid is excluded from the crystal lattice and forms local aggregates.

  • Fix: You must heat the vial to 40–50°C and vortex vigorously. The "flakes" are pure stearic acid. They require thermal energy to re-dissolve.[2] Do not use the stock until it is perfectly clear; otherwise, you are adding an unknown concentration to your experiment.[2]

Q2: Can I just sonicate the lipid into water without BSA?

  • Scientific Reality: No.[2] You will create a suspension of micelles or liposomes, not a solution.[2] These will float to the top or stick to the plastic walls of your dish (the "LogP effect"). Without a carrier protein (BSA) or cyclodextrin, the bioavailability of the fatty acid to the cell is inconsistent and non-reproducible.

Q3: Does the deuterium label at C12 affect the solubility?

  • Answer: Negligibly. The isotope effect (

    
     vs 
    
    
    
    ) changes the bond vibrational energy but has minimal impact on the bulk solubility parameter of the C18 chain. You should treat 12-deuteriooctadecanoic acid exactly like standard stearic acid.[2]
  • Warning: However, be careful with proton exchange if you are doing NMR.[2] The C12-D bond is stable, but the carboxylic acid proton (-COOH) is exchangeable.[2]

Q4: I see oil droplets in my final media. Can I filter it?

  • Stop! If you filter a cloudy solution through a 0.22 µm filter, you will likely filter out the lipid aggregates, leaving you with media containing only BSA and no drug.[2]

  • Solution: You must restart the conjugation process. Ensure both the lipid stock and the BSA are warm during mixing.

Decision Logic: Solvent Selection

Use this logic tree to determine the correct solvent based on your analytical endpoint.

Solvent_Logic Start Select Application CellCulture Cell Culture / Metabolic Tracing Start->CellCulture MS_NMR Mass Spec / NMR Start->MS_NMR Storage Long Term Storage Start->Storage BSA_Path Must use BSA Conjugate (See Protocol) CellCulture->BSA_Path Organic_Path Use Chloroform or Methanol MS_NMR->Organic_Path Storage_Path Powder (-20°C) or Ethanol Stock (-20°C) Storage->Storage_Path

Caption: Decision matrix for solvent selection based on experimental intent.

References

  • Cayman Chemical. Stearic Acid-d35 Product Information & Solubility Data.

  • Seahorse Bioscience (Agilent). Preparation of BSA-Conjugated Palmitate/Stearate for Cell Analysis.[2]

  • Alsabeeh, N. et al. Solubility of Stearic Acid in Various Organic Solvents.[2] ScienceAsia, 2006.[2]

  • PubChem. Octadecanoic Acid (Stearic Acid) Physical Properties. National Library of Medicine.[2]

Sources

Technical Guide: Optimizing Chromatographic Separation of Deuterated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Physics

The Challenge: Separating deuterated fatty acids (D-FAs) from their protiated (H-FA) analogs is a high-precision task. The physicochemical differences are minute: the carbon-deuterium (C-D) bond is shorter (approx. 0.005 Å) and stiffer than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability for the deuterated molecule.

The Result: This leads to the Chromatographic Isotope Effect .[1][2][3]

  • GC (Gas Chromatography): Deuterated analogs typically elute earlier (Inverse Isotope Effect) due to weaker London dispersion forces with the stationary phase.

  • RP-LC (Reversed-Phase Liquid Chromatography): Deuterated analogs typically elute earlier due to slightly lower hydrophobicity.[4]

This guide provides the protocols to either maximize resolution (for metabolic flux analysis/purification) or control co-elution (for internal standard quantification).

Decision Matrix: Method Selection

Before optimizing, confirm your platform matches your analytical goal.

MethodSelection Start START: What is your primary goal? Goal1 Quantification (Internal Standard) Start->Goal1 Goal2 Metabolic Flux / Isotopologue Analysis Start->Goal2 SubGoal1 Requirement: CO-ELUTION (Minimize Separation) Goal1->SubGoal1 SubGoal2 Requirement: RESOLUTION (Maximize Separation) Goal2->SubGoal2 LC_Path LC-MS (Free FAs/Lipids) Soft Ionization SubGoal1->LC_Path Preferred (Easier to force co-elution) Opt1 Optimization: Steep Gradients, High Temp SubGoal1->Opt1 GC_Path GC-MS (FAMEs) High Peak Capacity SubGoal2->GC_Path Preferred (Higher theoretical plates) Opt2 Optimization: Shallow Gradients, Cryo-focusing SubGoal2->Opt2

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on analytical requirements.

Module A: GC-MS Optimization (FAMEs)

Best For: High-resolution separation of isotopologues (e.g., separating D3-Palmitate from Palmitate).

The Mechanism

In capillary GC, the separation is driven by volatility and interaction with the stationary phase. The "Inverse Isotope Effect" is dominant here. The deuterated molecule has a lower boiling point and weaker Van der Waals interactions, causing it to elute before the non-deuterated form.

Protocol: Maximizing Resolution (D vs. H)

Target: Separate D-labeled FAMEs from H-FAMEs.

ParameterRecommendationTechnical Rationale
Column Phase High-Polarity (e.g., Biscyanopropyl polysiloxane)Polar phases (like CP-Sil 88 or BPX70) exaggerate the subtle dipole-induced dipole interaction differences between C-D and C-H bonds.
Column Dimensions 60m - 100m length, 0.25mm IDExtreme plate counts are required. A standard 30m column often yields partial overlap (shoulders) rather than baseline resolution.
Carrier Gas Helium or Hydrogen (Constant Flow)Hydrogen allows for higher linear velocities without losing efficiency (van Deemter curve), crucial for long columns.
Temperature Program Isothermal or Shallow Ramp (< 1°C/min)Rapid ramping masks the isotope effect. Isothermal holds near the elution temperature of the target FA maximize the interaction time difference.

Step-by-Step Workflow:

  • Derivatization: Convert free fatty acids to Methyl Esters (FAMEs) using BF3-Methanol or Acetyl Chloride-Methanol. Note: Avoid silylation (TMS) for this specific goal as the bulky TMS group can mask the subtle isotope effect of the chain.

  • Injection: Split injection (10:1 to 50:1) to ensure sharp peaks. Overloading will broaden peaks and destroy the isotope resolution.

  • Oven Program (Example for C16:0/C18:0):

    • Start: 70°C (hold 2 min).

    • Ramp 1: 20°C/min to 170°C.

    • Critical Step: Ramp 1°C/min to 200°C. (This is where separation occurs).[5][6][7][8]

    • Ramp 3: 10°C/min to 240°C (Bake out).

Module B: LC-MS/UHPLC Optimization

Best For: Intact lipids or when derivatization is undesirable.

The Mechanism

In Reversed-Phase (RP) LC, retention is governed by hydrophobicity.[8] The C-D bond is less hydrophobic than the C-H bond. Therefore, deuterated lipids spend less time in the stationary phase (C18) and elute earlier .

Protocol: Troubleshooting Co-elution vs. Separation

Scenario: You are using a D-labeled Internal Standard (IS) and it is separating from your analyte.

  • Issue: If the D-standard elutes earlier, it may enter the source at a time with different matrix suppression than the analyte, invalidating the quantification.

  • Fix: You need to force co-elution.

Scenario: You are studying lipid metabolism and need to quantify the incorporation of Deuterium.

  • Issue: The peaks overlap, making mass isotopomer distribution analysis (MIDA) difficult.

  • Fix: You need to force separation.

Optimization Table:

VariableTo Force Co-elution (Quantification)To Force Separation (Metabolic Flux)
Stationary Phase C8 or C4 (Less hydrophobic selectivity)High-load C18 or C30 (Maximize hydrophobic interaction)
Particle Size Standard 3µm or 5µmSub-2µm (UHPLC) or Core-Shell
Mobile Phase B Methanol (Protic, masks subtle differences)Acetonitrile (Aprotic, sharper selectivity for dipoles)
Temperature High (50°C - 60°C)Low (15°C - 25°C)
Gradient Slope Steep / BallisticShallow / Isocratic hold

Troubleshooting Guide

Issue 1: "My Deuterated Standard is splitting into two peaks."

Diagnosis: This is likely not splitting, but the separation of isotopologues within your standard. Commercial "D3" or "D5" standards often contain small percentages of D2/D4 impurities. Verification: Check the mass spectrum of the "impurity" peak. If it is -1 Da or +1 Da from your target, your chromatography is too good—you are resolving the impurities. Solution: Integrate both peaks together for total quantification, or slightly detune the chromatography (increase Temp) to merge them.

Issue 2: "I see a retention time shift, but I need perfect co-elution for MS/MS."

Diagnosis: The Chromatographic Isotope Effect is causing the "Light" and "Heavy" forms to elute at slightly different times (e.g.,


Rt = 0.1 min).
Solution: 
  • Switch to 13C-labeled standards. Carbon-13 has almost zero chromatographic isotope effect compared to Deuterium.[3]

  • Increase Column Temperature. Higher temperature increases mass transfer and reduces the thermodynamic difference in partitioning between C-H and C-D.

Issue 3: "Sensitivity is lower for the Deuterated peak."

Diagnosis: If they are separating, the deuterated peak (eluting first) might be falling into an ion-suppression zone (e.g., unretained salts or early eluting phospholipids). Solution: Change the gradient start conditions to delay elution of both compounds away from the solvent front.

Logic Flow: Troubleshooting Resolution

Troubleshooting Problem Problem: D-FA and H-FA Separation Issues CheckRT Check RT Shift (Is D eluting before H?) Problem->CheckRT Yes Yes (Normal Behavior) CheckRT->Yes No No (D eluting after H) CheckRT->No GoalCheck Goal? Yes->GoalCheck What is the Goal? PhaseCheck Are you using Normal Phase or Silver Ion? No->PhaseCheck Check Phase Type Quant Quantification GoalCheck->Quant Flux Flux Analysis GoalCheck->Flux Action1 Action1 Quant->Action1 Action: Increase Temp, Steepen Gradient Action2 Action2 Flux->Action2 Action: Lower Temp, Flatten Gradient

Figure 2: Logical workflow for diagnosing and correcting separation anomalies.

FAQ

Q: Why does Deuterium elute earlier in Reversed-Phase LC? A: The C-D bond is slightly shorter than the C-H bond, resulting in a smaller molar volume. This reduces the hydrophobic surface area available to interact with the C18 alkyl chains on the column. Consequently, the deuterated molecule is less retained.

Q: Can I predict the retention time shift? A: Roughly, yes. In high-resolution GC, you can expect a shift of approximately 0.03 to 0.05 minutes per Deuterium atom on a 60m column. In LC, the shift is less predictable but generally correlates with the number of D atoms; a D3-methyl group will show a smaller shift than a fully deuterated (perdeuterated) chain.

Q: Is Silver-Ion Chromatography (Ag-HPLC) useful here? A: Only if you are separating unsaturated fatty acids based on the number of double bonds. While Ag-HPLC is sensitive to double bond geometry (cis/trans), the H/D isotope effect is secondary to the pi-complexation mechanism. Stick to RP-LC or Capillary GC for pure isotope separation.

References

  • Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. Source: National Institutes of Health (NIH) / PubMed Central. Context: Explains the "Inverse Isotope Effect" where deuterated analytes elute earlier due to weaker dispersion forces.[9] URL:[Link]

  • Evaluation of Deuterium Isotope Effects in Liquid Chromatography. Source: Oxford Academic / Journal of Chromatographic Science. Context: Details the retention behavior of deuterated compounds in HPLC and the impact of mobile phase composition. URL:[Link]

  • Fatty Acid Mass Spectrometry Protocol. Source: LIPID MAPS®. Context: Standardized protocols for extracting and quantifying fatty acids using deuterated internal standards.[5] URL:[Link]

  • Influence of Polar Solvents on Retention Time of Fatty Acids. Source: MDPI. Context: Discusses retention mechanisms and solvent interactions relevant to fatty acid chromatography. URL:[Link]

Sources

Technical Support Center: Lipidomics & Metabolomics Division

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effects in the Analysis of 12-Deuteriooctadecanoic Acid (12-D-SA) Ticket ID: #LIPID-18-D12 Status: Open Assigned Specialist: Senior Application Scientist, DMPK

Introduction: The "Invisible" Variable in Lipid Quantification

Welcome to the technical support hub. You are likely here because your recovery data for 12-deuteriooctadecanoic acid (12-D-SA) is inconsistent, or your internal standard (IS) response is drifting during plasma analysis.

12-D-SA is a critical tool, used either as a biological tracer (to study lipid flux) or as a Stable Isotope Labeled (SIL) Internal Standard for quantifying Stearic Acid (C18:0).

The Core Challenge: Fatty acids analyzed via LC-MS/MS (typically ESI negative mode) are notoriously susceptible to Ion Suppression . This is caused by co-eluting phospholipids (PLs) in biological matrices that compete for charge on the surface of the electrospray droplet. Furthermore, the presence of 12 deuterium atoms introduces a Chromatographic Isotope Effect , potentially causing the IS to separate from the analyte, rendering it ineffective at correcting these matrix effects.

This guide provides the diagnostic workflows and protocols to neutralize these threats.

Module 1: Diagnostic Workflow (Post-Column Infusion)

The Issue: You cannot fix what you cannot see. Standard chromatograms do not show where ion suppression occurs. The Solution: The Post-Column Infusion (PCI) method creates a "map" of the suppression zones in your chromatographic run.

Protocol: Constructing a Matrix Effect Map
  • Setup: Connect a syringe pump to the LC flow path after the analytical column but before the MS source using a T-junction (see diagram below).

  • Infusate: Prepare a solution of 12-D-SA (approx. 100–500 ng/mL) in your mobile phase B (organic).

  • Flow: Set the syringe pump to a low, constant flow (e.g., 10 µL/min) to generate a steady baseline signal (approx. 1e5–1e6 cps).

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without 12-D-SA).

  • Analysis: Monitor the baseline of the 12-D-SA transition.

    • Result: Dips in the baseline indicate Ion Suppression . Peaks indicate Ion Enhancement .

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Constant 12-D-SA Infusion) Syringe->Tee Standard Data Chromatogram: Baseline Dips = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.

Interpretation: If the suppression zone (the "dip") coincides with the retention time of 12-D-SA, your quantification will be compromised unless the IS and analyte co-elute perfectly.

Module 2: The Deuterium Isotope Effect

The Issue: Deuterium (D) is more hydrophobic than Hydrogen (H) in theory, but in Reversed-Phase LC (RPLC), deuterated compounds often elute earlier than their non-deuterated analogs.[1] The Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the interaction strength with the C18 stationary phase (van der Waals forces).

Impact on 12-D-SA:

  • Analyte: Stearic Acid (C18:0) -> Rt: 12.5 min.

  • IS: 12-Deuteriooctadecanoic Acid -> Rt: 12.3 min.

  • Risk: If a sharp matrix suppression zone (e.g., a lysophospholipid peak) occurs at 12.4 min, the IS (12.3 min) might escape it, while the Analyte (12.5 min) is suppressed. The IS will fail to correct the signal loss, leading to overestimation of the analyte concentration.

Troubleshooting Table: Mitigating Isotope Effects
StrategyMethodologyPros/Cons
Reduce Retention Factor (k) Use a steeper gradient or higher organic start to elute both faster.Pro: Sharpens peaks. Con: May push both into the solvent front (high suppression).
Co-elution Engineering Switch to a column with different selectivity (e.g., C8 or Phenyl-Hexyl) or lower the temperature.Pro: Can align Rt. Con: Requires extensive method development.
13C Labeling Switch to 13C-Stearic Acid instead of Deuterated.Pro: 13C has no chromatographic isotope effect (perfect co-elution). Con: Significantly more expensive.
Matrix Removal Remove the suppression source so Rt shift doesn't matter.Pro: Most robust solution (See Module 3).
Module 3: Sample Preparation (The First Line of Defense)

The Issue: Plasma/Serum is rich in Phospholipids (PLs), specifically Glycerophosphocholines (GPC) and Lysophosphatidylcholines (Lyso-PC). These are the primary cause of matrix effects in ESI- mode.

Decision Guide: Do not rely on Protein Precipitation (PPT) alone. PPT removes proteins but leaves >90% of phospholipids in the supernatant.

ExtractionWorkflow Start Start: Plasma/Serum Sample Decision Is Sensitivity Critical (<10 ng/mL)? Start->Decision PPT Protein Precipitation (PPT) (MeOH/Acetonitrile) Decision->PPT No (High abundance) LLE Liquid-Liquid Extraction (LLE) (Hexane or MTBE) Decision->LLE Yes (Standard) SPE Solid Phase Extraction (SPE) (Hybrid Zirconia/C18) Decision->SPE Yes (High Throughput) PPT_Result High Matrix Effect Risk (Phospholipids Remain) PPT->PPT_Result LLE_Step Protocol: 1. Acidify sample (Formic Acid) 2. Add Hexane 3. Freeze-thaw or vortex 4. Collect organic layer LLE->LLE_Step SPE_Result Best Cleanliness Removes PLs specifically SPE->SPE_Result

Figure 2: Decision tree for selecting the optimal extraction methodology based on sensitivity requirements.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

Why LLE? Fatty acids are highly non-polar. They partition excellently into non-polar solvents (Hexane/Heptane), while phospholipids (which are amphiphilic) tend to stay at the interface or in the aqueous phase if pH is controlled.

  • Aliquot: 50 µL Plasma.

  • Spike: Add 10 µL of 12-D-SA Internal Standard.

  • Acidify: Add 10 µL 5% Formic Acid (Critical: Protonates the carboxylic acid, R-COO⁻ → R-COOH, making it soluble in organic solvent).

  • Extract: Add 600 µL Hexane or Iso-octane .

  • Agitate: Vortex 5 mins. Centrifuge 10 mins @ 4000g.

  • Transfer: Move supernatant to a glass vial (Avoid plastic! See Module 4).

  • Dry & Reconstitute: Evaporate under N2; reconstitute in 80:20 MeOH:H2O.

Module 4: The "Everywhere" Molecule (Background Contamination)

The Issue: Stearic acid is ubiquitous. It is in plasticizers, hand lotion, soap, and even laboratory air dust. The Impact: If you are using 12-D-SA to quantify Stearic Acid, high background levels of Stearic Acid (C18:0) will distort your calibration curve intercept. If you are analyzing 12-D-SA as a tracer, contamination is less of an issue, but "isobaric interferences" from plastic additives can still suppress your signal.

Contamination Control Checklist:

Frequently Asked Questions (FAQ)

Q1: My Matrix Factor (MF) is 0.6. Is this acceptable? A: An MF of 0.6 indicates 40% ion suppression. According to EMA/FDA guidelines, this is acceptable if the Internal Standard (12-D-SA) has a matching MF (e.g., 0.58–0.62) and the IS-normalized MF (MF_analyte / MF_IS) is close to 1.0 with low CV (<15%). If the IS does not track the suppression (due to the isotope effect), you must improve extraction (switch to LLE).

Q2: Can I use 12-D-SA in positive mode ESI? A: It is difficult. Fatty acids do not protonate well ([M+H]+). You would need to derivatize them (e.g., AMPP derivatization) to create a permanently charged amine. However, derivatization adds steps and variability. Negative mode ([M-H]-) is standard for free fatty acids.

Q3: I see a "split peak" for 12-D-SA. Why? A: This is likely not a split peak but the separation of the deuterated isotopologues if your labeling is not 100% pure, or it could be the separation of 12-D-SA from endogenous isomers (like oleic acid, though masses differ). Ensure your column is not overloaded.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: implications for quantitation of analytes in biological matrices. Journal of Mass Spectrometry. (Discusses the Rt shift mechanism).
  • Li, X., Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Analytical Chemistry. (Grounding for LLE extraction of lipids).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

Technical Support Center: Isotope Correction for 12-d-Octadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Portal. This guide addresses the mathematical and experimental challenges of correcting for natural isotope abundance (NIA) in experiments utilizing 12-d-octadecanoic acid (and its related isotopologues like Stearic Acid-d12).

Module 1: The Theoretical Imperative

The "Isotopic Envelope" Problem

In tracer studies or quantitative lipidomics, the signal you measure at a specific mass-to-charge ratio (


) is never pure. It is a composite of your labeled tracer and the natural background isotopes of the molecule's carbon backbone.[1]

For Stearic Acid (


) , the sheer number of carbon atoms creates a significant "skewing" effect.
  • Natural Carbon-13 (

    
    C) Probability:  ~1.1% per atom.
    
  • Cumulative Effect: In a C18 backbone, the probability of finding at least one

    
    C atom is roughly 
    
    
    
    .

This means nearly 20% of your "unlabeled" Stearic Acid naturally appears as M+1 . Without mathematical correction, this natural M+1 signal is indistinguishable from a singly deuterated tracer (or contributes to the envelope of a d12 tracer), leading to gross overestimation of flux or concentration.

Visualization: The Correction Workflow

G Raw Raw MS Spectrum (Observed Intensities) Deriv Derivatization Check (Did you add Carbon?) Raw->Deriv Step 1 Algorithm Matrix Inversion (A_corr = C^-1 * I_obs) Deriv->Algorithm Define Formula Matrix Correction Matrix (C) (Natural Abundance Probabilities) Matrix->Algorithm Input Parameters Result Corrected Isotope Distribution (MID) Algorithm->Result Deconvolution

Figure 1: The logical flow for stripping natural isotope abundance from raw mass spectrometry data.

Module 2: Experimental Protocol & Data Acquisition

Objective: Minimize experimental noise to ensure the mathematical correction is valid.

Step 1: Sample Preparation & Derivatization

Most GC-MS analysis of Stearic Acid requires derivatization to Fatty Acid Methyl Esters (FAMEs).

  • Critical Technical Note: Methylation adds one extra carbon atom (from methanol) to the backbone.

    • Stearic Acid:[2][3]

      
      
      
    • Stearic Acid Methyl Ester (FAME):

      
      
      
  • Action: You must update your correction algorithm's molecular formula to C19 . If you do not, the algorithm will underestimate the natural

    
    C contribution, leaving residual error in your data.
    
Step 2: MS Method Configuration
  • Resolution:

    • Low Res (Quadrupole): You cannot resolve

      
      C from Deuterium (
      
      
      
      H). You observe "nominal mass" clusters. Matrix correction is mandatory.
    • High Res (Orbitrap/FT-ICR): If Resolution > 100,000, you may resolve the mass defect between

      
      C (+1.00335 Da) and 
      
      
      
      H (+1.00628 Da).
  • Scan Range: Ensure you capture the full isotope envelope. For Stearic Acid-d12, scan at least from

    
     280 to 320 to capture the M+0 (unlabeled), M+12 (tracer), and the M+12+n (natural isotopes of the tracer).
    

Module 3: The Correction Algorithm (Matrix Method)

The standard for correction is the Matrix Inversion Method (Fernandez et al., 1996).

The Logic

We assume the Measured Vector (


) is the product of a Correction Matrix (

) and the True Vector (

).

Therefore, to find the true distribution:

Constructing the Matrix (Simplified for C18)

The matrix


 contains the theoretical natural abundance probabilities.
Row (Observed)Col 1 (True M+0)Col 2 (True M+1)Col 3 (True M+2)
M+0

00
M+1


0
M+2



  • 
    :  Probability that a C18 molecule has zero 
    
    
    
    C atoms.
  • 
    :  Probability that a C18 molecule has exactly one 
    
    
    
    C atom.
Implementation Diagram

Figure 2: Visual representation of the linear algebra used to decouple natural abundance from tracer signal.

Module 4: Troubleshooting & FAQs

Q1: My corrected enrichment values are negative. What happened?

Diagnosis: This is a "Matrix Mismatch" error.

  • Cause: You likely corrected for a C18 backbone (Stearic Acid) but measured a C19 backbone (Methyl Stearate FAME). The algorithm "over-subtracted" the natural abundance because it expected less

    
    C than was actually physically present.
    
  • Solution: Recalculate the natural abundance probabilities using the formula

    
     (or 
    
    
    
    if using t-BDMS derivatives).
Q2: I am using 12-d-octadecanoic acid (single deuterium). The M+1 peak is massive.

Diagnosis: Isotopomer Overlap.

  • Context: With a single deuterium label, your tracer signal (M+1) lands exactly on top of the natural

    
    C signal (M+1) of the unlabeled pool.
    
  • Solution: You cannot distinguish these by mass alone on a standard Quadrupole MS. You must rely entirely on the Matrix Inversion accuracy. Ensure your instrument is within linear dynamic range (detector not saturated), as non-linearity distorts the ratio and ruins the subtraction.

Q3: Do I need to correct for the Deuterium purity?

Yes.

  • Commercial "d12" standards are rarely 100% d12. They often contain d11, d10, etc.

  • Protocol: Run a neat standard of your labeled material. Record the distribution (e.g., 98% d12, 1.5% d11). Include this "Tracer Purity Matrix" in your algorithm (tools like IsoCor do this automatically).

Q4: I see high background Stearic Acid in my blanks.

Diagnosis: Plasticizer Contamination.

  • Cause: Stearic acid is a common mold release agent in plastic labware.

  • Fix: Use glass inserts and pipettes where possible. Perform a "Blank Subtraction" on the raw intensities before applying the isotope correction matrix.

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255–262.

  • Van Winden, W. A., Wittmann, C., Heinzle, E., & Heijnen, J. J. (2002).[4][5] Correcting mass isotopomer distributions for naturally occurring isotopes. Biotechnology and Bioengineering, 80(4), 477–479.[4]

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948.

Sources

Technical Support Center: Derivatization of 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Analysis of 12-Deuteriooctadecanoic Acid (12-D-SA) Ticket Priority: High (Methodology Validation) Audience: Analytical Chemists, Metabolic Researchers, DMPK Scientists

Executive Summary & Analyte Profile

Analyte: 12-Deuteriooctadecanoic acid (C18:0, deuterated at C12). Application: Used primarily as a stable isotope tracer for desaturation pathway analysis (conversion to oleic acid) or as a non-exchangeable Internal Standard (IS) for stearic acid quantification. The Challenge: Like all long-chain fatty acids (LCFAs), 12-D-SA is polar and non-volatile. Direct analysis leads to peak tailing and poor sensitivity. Derivatization is mandatory to:

  • Increase Volatility: For Gas Chromatography (GC).

  • Enhance Ionization: For Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preserve Isotope Fidelity: You must ensure the reaction conditions do not cause Hydrogen-Deuterium Exchange (HDX).

Scientific Note on Isotope Stability: The deuterium label at Carbon-12 is chemically stable under standard esterification conditions. Unlike alpha-protons (C2), which are acidic and prone to enolization-mediated exchange, the C12 position is protected. However, harsh Lewis acids (like high-concentration BF3) left for extended periods can induce random migration.

Decision Matrix: Selecting Your Workflow

Before beginning, select the workflow that matches your sensitivity requirements and available instrumentation.

Derivatization_Decision_Tree Start Start: 12-D-SA Analysis Platform Select Platform Start->Platform GC GC-MS Platform->GC LC LC-MS/MS Platform->LC Sensitivity Sensitivity Needed? GC->Sensitivity AMPP Method C: AMPP/DMED (Charge Reversal) For Intact Lipids/LC LC->AMPP FAME Method A: FAME (BF3-MeOH) Standard Quantification Sensitivity->FAME High (µM range) PFB Method B: PFB-Br (NICI-GC-MS) Femtomolar Sensitivity Sensitivity->PFB Trace (pM/fM range)

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on sensitivity needs and instrumentation.

Method A: Fatty Acid Methyl Esters (FAMEs) for GC-MS

Best for: Routine quantification and metabolic flux analysis. Mechanism: Acid-catalyzed esterification replaces the carboxylic hydrogen with a methyl group.

Protocol: Boron Trifluoride (BF3)-Methanol Method

Validated for 12-D-SA stability.

Reagents:

  • 14% BF3 in Methanol (freshly opened).

  • Hexane (HPLC Grade).

  • Internal Standard (e.g., C17:0 or C19:0 if 12-D-SA is the analyte; if 12-D-SA is the IS, use C18:0).

Step-by-Step Workflow:

  • Extraction: Extract lipids from tissue/plasma (e.g., Folch or Bligh-Dyer method). Evaporate solvent under N2.[1]

  • Solubilization: Add 0.5 mL Methanol to the residue.

  • Derivatization: Add 0.5 mL 14% BF3-Methanol . Cap tightly with a Teflon-lined cap.

  • Incubation: Heat at 60°C for 10 minutes .

    • Critical Control Point: Do not exceed 10 mins or 60°C. Prolonged heating can degrade PUFAs (if analyzing a panel) and introduce background noise.

  • Quenching: Cool to room temperature. Add 1.0 mL Hexane and 1.0 mL H2O.

  • Extraction: Vortex vigorously for 1 min. Centrifuge at 2000 x g for 5 min.

  • Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial.

Troubleshooting Guide: FAME Analysis
SymptomProbable CauseCorrective Action
Low Yield / Small Peaks Water Contamination BF3 is deactivated by water. Ensure all glassware is dry and the sample extract is completely anhydrous before adding reagent.
"Ghost" Peaks Septum Bleed / Phthalates Use low-bleed septa. Avoid plastic pipette tips during the hexane transfer step; use glass Pasteur pipettes.
Loss of Deuterium Signal Ion Source Fragmentation In EI (Electron Ionization), the molecular ion (M+) is often weak. Look for the McLafferty rearrangement ion (m/z 74 for non-deuterated). Ensure you are monitoring the correct shifted fragments for 12-D-SA.
Fronting Peaks Column Overload Dilute the sample 1:10 in hexane. Fatty acids are abundant; overloading destroys resolution.

Method B: Pentafluorobenzyl (PFB) Esters for NICI-GC-MS

Best for: Trace analysis (low femtomole range). Mechanism: PFB-Br adds a highly electronegative moiety, allowing Negative Ion Chemical Ionization (NICI) . This produces a massive signal for the carboxylate anion [M-PFB]-, preserving the molecular weight info.

Protocol: PFB-Br Derivatization

Reagents:

  • 1% Pentafluorobenzyl bromide (PFB-Br) in Acetonitrile.

  • 1% Diisopropylethylamine (DIPEA) in Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Dissolve dried lipid extract in 50 µL of 1% DIPEA.

  • Reaction: Add 50 µL of 1% PFB-Br .

  • Incubation: Heat at room temperature for 20 mins (or 60°C for 10 mins for total lipids).

  • Dry Down: Evaporate to dryness under Nitrogen.

    • Critical Control Point: You MUST remove excess PFB-Br. It is a lachrymator and will severely foul the MS source if injected directly.

  • Reconstitution: Resuspend in isooctane or hexane.

Troubleshooting Guide: PFB-Br Analysis
QuestionAnswer
Why is my background noise so high? Excess PFB-Br reagent was not removed. Ensure a thorough N2 evaporation step or include a liquid-liquid wash (Hexane/Water) to remove unreacted reagent.[1]
Can I use EI source with PFB esters? You can, but you lose the advantage. PFB is designed for NICI (using Methane or Ammonia gas). In EI, the spectra are dominated by the PFB cation (m/z 181), giving no structural info on your fatty acid.
My 12-D-SA peak is splitting. PFB derivatization can sometimes resolve isomers or suffer from column interaction if the injector is too hot. Lower injector temp to 250°C.

Method C: LC-MS Derivatization (AMPP/DMED)

Best for: Labs without GC, or when analyzing very long chain fatty acids (>C24) that don't elute well on GC.

Mechanism: Reagents like AMPP (N-(4-aminomethylphenyl)pyridinium) react with the carboxyl group to create a permanently charged cation. This allows detection in Positive ESI mode with high sensitivity (Charge Reversal).

LC_Workflow Input 12-D-SA (Weak Ionization) Reaction Incubate 60°C, 30 min Input->Reaction Reagent AMPP + EDC (Coupling Agent) Reagent->Reaction Result AMPP-Amide (High ESI+ Signal) Reaction->Result

Figure 2: Charge-reversal mechanism for LC-MS analysis.

Protocol Summary:

  • Mix fatty acid extract with AMPP and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Incubate at 60°C for 30 mins.

  • Inject directly onto C18 Reverse Phase LC-MS.

  • Monitor: Look for the specific transition of the derivatized 12-D-SA.

FAQ: Expert Insights

Q: Will the deuterium at C12 exchange during the BF3 reaction? A: No. The C12 position is chemically inert to the esterification mechanism. Exchange usually occurs at the alpha-carbon (C2) in the presence of strong bases or during enolization. Since 12-D-SA is labeled in the middle of the chain, it is highly robust.

Q: How do I calculate the mass shift for 12-D-SA? A:

  • Stearic Acid (C18:0): Monoisotopic Mass = 284.48 Da.

  • FAME (Methyl Stearate): 298.51 Da.

  • 12-Deuterio (assuming d1): Add 1.006 Da. Monitor m/z 299 (molecular ion) or the specific fragment ions.

  • Note: If your standard is d2 (two deuteriums), add 2.01 Da. Always check the Certificate of Analysis for the exact isotopic purity.

Q: Can I store the derivatized samples? A:

  • FAMEs: Stable for weeks at -20°C in hexane. Ensure the vial is sealed to prevent solvent evaporation.

  • PFB Esters: Less stable. Analyze within 48 hours or store at -80°C.

References

  • Thermo Fisher Scientific. (2012). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs. Application Note 10287. Link

  • Ostermann, A. I., et al. (2016). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 8, 26-36. Link

  • Quehenberger, O., et al. (2011). Liquid Chromatography–Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids.[2][3][4] Analytical Chemistry, 83(23), 9120–9126. Link

  • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Analytical Chemistry.[2][5][6][7][8][9][10][11] Link

Sources

Technical Support Center: Minimizing Ion Suppression in Stearic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of LC-MS/MS protocols for 12-Deuteriooctadecanoic Acid (12-D-Stearic Acid)

Ticket ID: #C18-ION-SUP-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are encountering challenges with ion suppression or signal variability when using 12-deuteriooctadecanoic acid as an internal standard (IS) for stearic acid quantification. This is a common bottleneck in lipidomics due to the ubiquity of stearic acid in the environment (plastics, soaps) and the heavy matrix load of biological samples (phospholipids).

This guide moves beyond basic troubleshooting. It provides a mechanistic approach to isolating the Matrix Effect (ME) , optimizing your Internal Standard (IS) strategy, and refining your Sample Preparation to ensure your deuterated standard accurately compensates for ionization variations.

Part 1: The Core Mechanism (Why is this happening?)

The "Hidden" Matrix Effect

In Negative Mode Electrospray Ionization (ESI-), fatty acids like stearic acid compete for charge at the droplet surface. If your biological matrix (e.g., plasma, tissue) contains co-eluting phospholipids (specifically lysophospholipids), they will "steal" the available charge, suppressing the signal of both your analyte and your IS.

The Role of 12-Deuteriooctadecanoic Acid: Ideally, a deuterated IS co-elutes perfectly with the analyte. However, on high-efficiency C18 columns, deuterated compounds often elute slightly earlier than their non-deuterated counterparts (the Deuterium Isotope Effect).

  • Risk: If the suppression zone is sharp (transient), the IS may elute before the suppression hits, while the analyte elutes during the suppression. The IS will not compensate correctly, leading to quantitative errors.[1]

Part 2: Diagnostic Workflow (Visualized)

The following diagram outlines the logical flow to diagnose and mitigate ion suppression.

IonSuppressionWorkflow Start Start: Signal Variability / Low Sensitivity CheckContam Step 1: Check Background (Is Stearic Acid in the Blank?) Start->CheckContam PCI_Test Step 2: Post-Column Infusion (PCI) (Map the Suppression Zone) CheckContam->PCI_Test Background OK Decision_Map Is Suppression overlapping with Analyte RT? PCI_Test->Decision_Map Optimize_LC Step 3A: Adjust Chromatography (Move Analyte away from Phospholipids) Decision_Map->Optimize_LC Yes, Co-elution Optimize_Prep Step 3B: Improve Extraction (Switch from PPT to LLE/SPE) Decision_Map->Optimize_Prep Broad Suppression Validation Step 4: Re-Validate with IS Response Ratio Optimize_LC->Validation Optimize_Prep->Validation End Robust Method Validation->End

Figure 1: Decision matrix for isolating the source of ion suppression in fatty acid analysis.

Part 3: Troubleshooting Guides & FAQs

Topic 1: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Methanol. Is this sufficient? A: No. For stearic acid, PPT is often the cause of ion suppression. PPT removes proteins but leaves behind phospholipids and salts , which are the primary agents of ion suppression in ESI-.

  • Recommendation: Switch to Liquid-Liquid Extraction (LLE) . This partitions neutral lipids and fatty acids into an organic layer while leaving salts and phospholipids (mostly) in the aqueous phase.

Protocol: Optimized LLE for Stearic Acid

  • Sample: 50 µL Plasma/Homogenate.

  • IS Spike: Add 10 µL of 12-deuteriooctadecanoic acid (10 µM).

  • Extraction: Add 600 µL Hexane : Isopropanol (3:2, v/v) .

    • Why? Hexane targets the non-polar chain; Isopropanol disrupts lipid-protein binding.

  • Agitate: Vortex vigorously for 5 mins. Centrifuge at 10,000 x g for 5 mins.

  • Transfer: Remove the upper organic layer to a glass vial.

  • Dry: Evaporate under Nitrogen (avoid heat >35°C to prevent oxidation).

  • Reconstitute: 100 µL Methanol/Water (80:20).

Topic 2: Chromatography & Mobile Phase

Q: Which mobile phase additives work best for Negative Mode Stearic Acid analysis? A: There is a trade-off between sensitivity and retention stability.

Additive SystemProsConsVerdict
Ammonium Acetate (5-10mM) Stabilizes pH; Improves retention time reproducibility.Can slightly suppress absolute signal compared to pure acids.Recommended for quantitation.
0.01% Acetic Acid Highest absolute sensitivity (pure deprotonation).pH can drift; RT shifts possible.Good for qualitative screening.
Ammonium Hydroxide (High pH) Forces deprotonation ([M-H]-).High background noise; damages silica columns over time.Avoid unless using polymer columns.

Technical Insight: Ensure your gradient flushes the column with 100% Organic (Isopropanol/Acetonitrile) at the end of every run for at least 3 minutes. Stearic acid and late-eluting phospholipids tend to accumulate on C18 columns, causing "ghost peaks" in subsequent runs.

Topic 3: The "Stearic Acid Everywhere" Problem

Q: I see Stearic Acid (m/z 283) in my blank samples. Is my IS contaminated? A: It is likely environmental contamination, not your IS. Stearic acid is a primary component of human skin oils, soaps, and plastic mold release agents.

Contamination Control Checklist:

  • Glassware: Use only borosilicate glass vials. Bake them at 400°C if possible.

  • Solvents: Use only LC-MS grade solvents. Do not use wash bottles (plastic); pour directly from the glass reagent bottle.

  • Gloves: Use Nitrile gloves (powder-free). Do not touch the rim of vials.

  • Caps: Use PTFE-lined caps. Avoid polyethylene caps.

Part 4: The Validation Experiment (Post-Column Infusion)

To scientifically prove that your 12-deuteriooctadecanoic acid is correcting for the matrix, you must perform a Post-Column Infusion (PCI) experiment.[2]

The Setup:

  • Infusion: Syringe pump infuses the analyte (Stearic Acid) at a constant rate (e.g., 10 µL/min) into the LC flow after the column but before the Source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma) via the LC.

  • Result: You will see a steady baseline (from the infusion). If matrix components cause suppression, you will see a dip in the baseline at the specific retention time.

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column C18 Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Stearic Acid Std) Syringe->Tee MS Mass Spec (ESI -) Tee->MS

Figure 2: Post-Column Infusion setup for mapping matrix effects.

Interpretation:

  • If the "dip" (suppression) aligns with your Stearic Acid retention time, your method is compromised.

  • Action: Modify the gradient to move the Stearic Acid peak out of the suppression zone.

References

  • Matrix Effects in LC-MS: Bonfiglio, R., et al. "The post-column infusion method... for the assessment of matrix effects."[2][3][4][5] Rapid Communications in Mass Spectrometry, 1999. Link

  • Fatty Acid Analysis (Negative Mode): Li, X., & Franke, A. A. "Improved LC-MS method for the determination of fatty acids in biological samples." Analytical Chemistry, 2011.[6] Link

  • Contamination Control: Keller, B. O., et al. "Interferences and contaminants encountered in modern mass spectrometry." Analytica Chimica Acta, 2008. Link

  • Isotope Effects: Wang, S., et al. "Deuterium isotope effects on retention time... in reversed-phase LC." Journal of Chromatography A, 2006. Link

Sources

storage and handling of 12-deuteriooctadecanoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: D-C18-0-12 Subject: Storage, Handling, and Degradation Prevention for 12-Deuteriooctadecanoic Acid

Executive Summary: The Stability vs. Integrity Paradox

As a Senior Application Scientist, I must first correct a common misconception. Unlike deuterated polyunsaturated fatty acids (D-PUFAs) which are prone to oxidative rancidity, 12-deuteriooctadecanoic acid (Stearic Acid-12-d1) is a saturated fatty acid. It is chemically robust against oxidation.

However, its isotopic integrity is fragile. The primary risks are not chemical breakdown, but rather isotopic dilution , physical aggregation , and contamination that compromise Mass Spectrometry (MS) quantification.

The deuterium label at Carbon-12 is chemically stable because the C-D bond is approximately 6–10 times stronger than a C-H bond due to the Primary Kinetic Isotope Effect (KIE) [1, 12]. The troubleshooting guide below focuses on preserving this isotopic signature.

Core Directive: The "Golden Rules" of Storage

To prevent degradation of the isotopic signal, follow this validated storage hierarchy.

Storage Decision Matrix (Visualized)

Storage_Protocol Start Received 12-Deuteriooctadecanoic Acid Form Physical Form? Start->Form Solid Solid (Waxy Powder) Form->Solid Soln In Solution Form->Soln LongTerm Long Term (>1 Month) Store at -20°C Solid->LongTerm Standard ShortTerm Active Use (<1 Month) Store at 4°C (Desiccated) Solid->ShortTerm Daily Use SolventCheck Solvent Type? Soln->SolventCheck Protic Protic (Methanol/Ethanol) RISK: Exchange over years SolventCheck->Protic Aprotic Aprotic (Chloroform/DMSO) Preferred for Storage SolventCheck->Aprotic Protic->LongTerm Seal under Argon Aprotic->LongTerm Seal under Argon

Figure 1: Decision matrix for optimal storage conditions based on physical state and solvent choice.

The Three Pillars of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard)While chemically stable at RT, -20°C prevents any potential enzymatic activity (if contaminated) and slows physical aggregation.
Atmosphere Inert Gas (Argon/N2)Displaces moisture. Water is the enemy of accurate weighing (hygroscopicity) and can facilitate proton exchange in extreme pH.
Container Amber Glass Plasticizers (phthalates) from plastic tubes can leach into the sample, appearing as "ghost peaks" in MS that overlap with fatty acids.

Troubleshooting & FAQs

Issue 1: "My standard isn't dissolving completely."

Diagnosis: 12-deuteriooctadecanoic acid is a long-chain saturated fat (C18:0). It is naturally waxy and has poor solubility in cold solvents. The Fix:

  • Do NOT sonicate excessively in water-based buffers; this creates micelles/liposomes, not a true solution.

  • Protocol: Dissolve the solid in warm ethanol (45°C) or Chloroform:Methanol (2:1) first.

  • Why? The crystal lattice energy of stearic acid requires thermal input to break. Once dissolved in a carrier solvent, it can be slowly added to aqueous media (e.g., BSA-complexed) for cell culture [6].

Issue 2: "I'm seeing signal loss in my MS analysis. Is the Deuterium falling off?"

Diagnosis: Unlikely. The C-D bond at position 12 is chemically inert under standard physiological and storage conditions. Root Cause Analysis:

  • Ion Suppression: Contaminants from plasticware (polypropylene) are suppressing the ionization of your fatty acid.

  • Adsorption: Fatty acids stick avidly to glass and plastic surfaces. The Fix:

  • Use silanized glass vials to prevent the fatty acid from adhering to the container walls.

  • Add a carrier protein (like fatty-acid-free BSA) if working in aqueous buffers to keep the lipid in solution.

Issue 3: "Can I store it in Methanol?"

Diagnosis: Risk of Transesterification. Technical Insight: If stored in methanol for months, especially if any trace acid/base is present, the free acid can slowly convert to Methyl 12-deuteriooctadecanoate . The Fix:

  • Store as a dry solid whenever possible.

  • If solution storage is mandatory, use Chloroform or DMSO (anhydrous).

Experimental Protocols

Protocol A: Preparation of a Stock Solution (10 mM)

Target: Creating a stable master stock for aliquoting.

  • Weighing: Accurately weigh the specific amount of 12-deuteriooctadecanoic acid into a glass weighing boat. Note: Avoid plastic boats to prevent static loss.

  • Solvent Choice: Add Chloroform (for chemical storage) or Warm Ethanol (for biological application).

  • Dissolution: Vortex for 30 seconds. If solid remains, warm the vial to 40°C in a water bath for 2 minutes.

  • Inerting: Gently stream Argon gas over the liquid surface for 10 seconds to displace oxygen/moisture.

  • Sealing: Cap tightly with a Teflon-lined screw cap. Parafilm the outside for -20°C storage.

Protocol B: Handling Workflow for Biological Assays

Handling_Workflow Stock Frozen Stock (-20°C) Thaw Thaw to RT (Do not heat >50°C) Stock->Thaw Inspect Visual Inspection (Clear? No precip?) Thaw->Inspect Complex BSA Complexing (For Cell Culture) Inspect->Complex Biological Use Inject MS Injection (Direct Analysis) Inspect->Inject Analytical Use

Figure 2: Operational workflow for transitioning from storage to experimental use.

References

  • NIH/PubMed. "Stability of fatty acids in human fat tissue aspirates during storage." American Journal of Clinical Nutrition.

  • BenchChem. "The Metabolic Fate of Deuterated Fatty Acids: An In-depth Technical Guide."[1] BenchChem Technical Resources.

  • Metherel, A. H., & Stark, K. D. "The stability of blood fatty acids during storage and potential mechanisms of degradation: A review."[2] Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • Frontiers in Physiology. "Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress." Frontiers.

  • NIH/PubMed. "Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS." Journal of Lipid Research.

  • Ataman Chemicals. "12-Hydroxyoctadecanoic Acid Solubility and Handling." Ataman Chemical Data.

  • Forensic Isotope Ratio Mass Spectrometry Network. "Good Practice Guide for Isotope Ratio Mass Spectrometry." Forensic Isotopes.

  • Frontiers in Physiology. "Deuterated Linoleic Acid Attenuates the RBC Storage Lesion." Frontiers.

  • PMC. "Analytical Considerations of Stable Isotope Labelling in Lipidomics." Metabolites.

  • SINLAB. "Collection & Prep - Stable Isotopes in Nature Laboratory." University of New Brunswick.

  • MDPI. "Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions." Molecules.

  • ACS Publications. "Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects." Journal of the American Chemical Society.[3]

Sources

troubleshooting poor recovery of 12-deuteriooctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 12-Deuteriooctadecanoic Acid Recovery Guide

Executive Summary

Compound: 12-Deuteriooctadecanoic Acid (Stearic Acid-12-d1/d2) Chemical Class: Long-Chain Saturated Fatty Acid (C18:0) Primary Application: Metabolic tracing (Desaturase/Beta-oxidation probes), Internal Standard.[1] Critical Failure Mode: Non-specific adsorption (NSA) to containers and ionization suppression.

This guide addresses the "poor recovery" of 12-deuteriooctadecanoic acid. Because this compound is chemically identical to stearic acid (except for the isotopic label), it suffers from the same extreme lipophilicity (LogP ~8.2) and tendency to adhere to surfaces. However, its use as a metabolic tracer introduces unique biological variables (Kinetic Isotope Effects) that can be mistaken for analytical loss.

Part 1: Pre-Analytical & Extraction Troubleshooting

Q1: Why is my recovery low before I even run the sample? (The "Container Effect")

Diagnosis: You are likely losing the analyte to the walls of your sample tubes or pipette tips. Stearic acid is highly hydrophobic and will rapidly adsorb to untreated glass (via silanol interactions) and standard plastics (via hydrophobic interaction).

The Solution:

  • Glassware: Use silanized glass only. Untreated borosilicate glass has active silanol groups that bind polar carboxyl heads, while the hydrophobic tails stick to the surface.

  • Plastics: Avoid standard polystyrene (PS). Use Polypropylene (PP) or specialized "Low-Bind" tubes.

  • Solvent Trap: Never store fatty acids in 100% aqueous buffer. Always maintain at least 10-20% organic solvent (Methanol or Acetonitrile) or 0.5% BSA (Bovine Serum Albumin) in the storage solution to keep the fatty acid in solution.

Container MaterialSuitabilityRisk Factor
Standard Glass 🔴 High Risk Ionic binding to silanols; adsorption of hydrophobic tail.
Silanized Glass 🟢 Recommended Surface groups capped; minimal adsorption.
Polystyrene (PS) 🔴 Critical Failure High hydrophobic adsorption; significant loss.
Polypropylene (PP) 🟡 Caution Better than PS, but requires organic solvent additive.
Q2: I am using Liquid-Liquid Extraction (LLE). Why is the compound not entering the organic phase?

Diagnosis: Incorrect pH control. Stearic acid has a pKa of approximately 4.75 . At neutral physiological pH (7.4), it exists as stearate (ionized, COO-) , which is water-soluble and will remain in the aqueous phase during extraction.

The Protocol Fix: You must acidify the sample to pH < 3.0 to protonate the carboxylic acid (COOH), rendering it neutral and lipophilic.

Recommended Workflow (Matyash Method vs. Bligh & Dyer): Use the MTBE (Methyl tert-butyl ether) method. Unlike Chloroform (Bligh & Dyer), the organic layer is on top, making recovery easier and reducing contamination from the protein pellet.

ExtractionWorkflow cluster_warning Troubleshooting Check Start Biological Sample (Plasma/Tissue) Step1 Add Internal Standard (e.g., C18:0-d35 or C17:0) Start->Step1 Step2 CRITICAL: Acidification Add HCl or Formic Acid to pH < 3.0 Step1->Step2 Step3 Add Solvent: MTBE + Methanol (Ratio 10:3 v/v) Step2->Step3 Step4 Vortex & Centrifuge (10 min @ 3000g) Step3->Step4 Step5 Phase Separation Step4->Step5 Organic Top Layer (Organic) Contains 12-D-Stearic Acid Step5->Organic Aqueous Bottom Layer (Aqueous) Salts & Proteins Step5->Aqueous Step6 Collect Top Layer Evaporate under N2 Organic->Step6 Step7 Reconstitute (MeOH:CHCl3 9:1) Step6->Step7

Figure 1: Optimized MTBE extraction workflow for long-chain fatty acids. The acidification step (Red) is the most common point of failure.

Part 2: Analytical & Instrumental Troubleshooting

Q3: My LC-MS signal is weak/variable. Is it "Ion Suppression"?

Diagnosis: Yes. Long-chain fatty acids (LCFAs) are prone to severe ionization suppression from phospholipids (phosphatidylcholines) that co-elute in biological matrices.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Absolute Area Ion SuppressionImprove chromatographic separation; use Diverter Valve to dump the first 1-2 min of flow (salts).
Peak Tailing Secondary InteractionsAdd 5-10 mM Ammonium Acetate to mobile phase to buffer pH.
RT Shift Deuterium Isotope Effect12-D-Stearic acid may elute slightly earlier than unlabeled stearic acid. Widen integration window.
Ghost Peaks CarryoverLCFAs stick to injector loops. Use a strong needle wash (Isopropanol:Hexane 1:1).
Q4: I am using GC-MS. Why is the peak missing?

Diagnosis: Derivatization failure. Free fatty acids (FFAs) analyze poorly on GC due to hydrogen bonding. They must be converted to Fatty Acid Methyl Esters (FAMEs).

  • Avoid: Alkaline derivatization (KOH/MeOH) if you have free fatty acids; this only works for esterified lipids (triglycerides).

  • Use: Acid-catalyzed derivatization (BF3-Methanol or HCl-Methanol ) to methylate the free acid form of 12-deuteriooctadecanoic acid.

Part 3: Biological vs. Analytical Recovery (Advanced)

Q5: My "Recovery" is low in cell culture, but the extraction is fine. What is happening?

Insight: You may be observing a Kinetic Isotope Effect (KIE) or metabolic consumption.

  • Metabolic Loss: 12-deuteriooctadecanoic acid is a substrate for beta-oxidation. If your cells are metabolically active, they are consuming the tracer.

    • Test: Add a beta-oxidation inhibitor (e.g., Etomoxir) to a control well. If recovery "improves," the loss is biological, not analytical.

  • Desaturase Activity: If you are studying Delta-12 desaturase (in plants/fungi) or Delta-9 desaturase (mammals), the deuterium at C12 might influence the reaction rate.

    • Note: Mammals lack Delta-12 desaturase. However, if the deuterium label is at a position involved in C-H bond breakage during metabolism, the reaction will slow down (

      
      ), potentially leading to higher apparent concentrations of the parent, not lower. If you see lower, it is likely non-specific binding (see Part 1).
      

References

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. Link

  • Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Link

  • Christie, W. W. (1993). "Preparation of ester derivatives of fatty acids for chromatographic analysis." Advances in Lipid Methodology, 2, 69-111. Link

  • Kovacs, Z., et al. (2008). "Separation of fatty acids on a new stationary phase." Journal of Chromatography A, 1194(2), 139-142. Link

  • Gomez-Ariza, J. L., et al. (2000). "Effect of container materials on the reliability of trace element analysis." Analytica Chimica Acta, 414(1-2), 151-164. (Context on adsorption mechanisms).

Sources

Validation & Comparative

Precision Validation of 12-Deuteriooctadecanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the quantitative analysis of long-chain fatty acids (LCFAs), the choice of Internal Standard (IS) dictates the reliability of data.[1] While heptadecanoic acid (C17:[2][3]0) has been the historical default, and per-deuterated analogs (d35-stearic acid) the modern standard, 12-deuteriooctadecanoic acid represents a nuanced "middle ground" for precision lipidomics. This guide validates its utility, addressing the critical balance between chromatographic co-elution (essential for correcting matrix effects) and mass spectral resolution .

Part 1: The Analytical Challenge

Quantifying endogenous stearic acid (C18:0) in biological matrices (plasma, tissue) is fraught with two main challenges:

  • Ubiquity: Stearic acid is everywhere, including reagents and glassware (background contamination).

  • Matrix Effects: In LC-MS/MS, phospholipids and salts co-eluting with the analyte can suppress ionization, leading to underestimation.

To correct for this, the IS must behave exactly like the analyte.

Comparative Analysis: Selecting the Right Standard

The following table compares 12-deuteriooctadecanoic acid against common alternatives.

Feature12-Deuteriooctadecanoic Acid Heptadecanoic Acid (C17:0) d35-Stearic Acid (Per-deuterated)
Role Precision IsotopologueLegacy SurrogateRobust Mass Shift
Endogenous Risk Zero (Synthetic)High (Present in dairy/diet)Zero (Synthetic)
Chromatographic Shift Minimal (< 1s shift)Significant (Different chain length)Moderate (Deuterium isotope effect)
Matrix Correction Excellent (Co-elutes with analyte)Poor (Elutes earlier)Good (But may separate in high-res LC)
Mass Resolution Challenging (Requires HRMS or math correction)Easy (Mass shift -14 Da)Easy (Mass shift +35 Da)
Cost HighLowModerate

Expert Insight:

"The 'Deuterium Isotope Effect' in Reversed-Phase LC causes deuterated molecules to elute slightly earlier than their protium counterparts because C-D bonds are shorter and less lipophilic than C-H bonds. d35-Stearic acid can shift by 5–10 seconds, potentially moving it out of the suppression zone affecting the analyte. 12-deuteriooctadecanoic acid, having fewer deuteriums, maintains tighter co-elution, ensuring it experiences the exact same matrix effects as the native stearic acid."

Part 2: Validation Workflow (FDA/ICH M10 Guidelines)

To validate this method, we follow the ICH M10 Bioanalytical Method Validation framework. The process is visualized below.

ValidationWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS / GC-MS Analysis cluster_Validation Validation Metrics (ICH M10) Start Method Development Extraction LLE / Protein Precip (Spike 12-D-Stearic IS) Start->Extraction Deriv Derivatization (Optional) (FAMEs for GC) Extraction->Deriv Sep Chromatographic Separation (Monitor RT Shift) Deriv->Sep Detect Mass Spectrometry (SIM / MRM) Sep->Detect Selectivity Selectivity (Blank vs. Spike) Detect->Selectivity Checkpoint CRITICAL: Check Isotopic Overlap (M+0 vs M+d) Detect->Checkpoint Matrix Matrix Effect (IS Normalized) Selectivity->Matrix Accuracy Accuracy & Precision (QC Low, Med, High) Matrix->Accuracy Stability Stability (Freeze/Thaw) Accuracy->Stability Checkpoint->Accuracy Pass

Caption: Step-by-step bioanalytical validation workflow emphasizing the critical isotopic overlap check required for low-mass-shift internal standards.

Part 3: Experimental Protocol

This protocol assumes a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow, as it is the standard for high-sensitivity lipidomics.

Preparation of Standards
  • Stock Solution: Dissolve 12-deuteriooctadecanoic acid in methanol/chloroform (1:1) to 1 mg/mL.

  • IS Working Solution: Dilute to a concentration where the signal is ~50% of the upper limit of quantification (ULOQ) of endogenous stearic acid.

  • Calibration Standards: Prepare in "surrogate matrix" (e.g., BSA in PBS) or stripped plasma to avoid endogenous interference.

Extraction (Modified Bligh & Dyer)
  • Spike: Add 10 µL of IS Working Solution to 50 µL of plasma.

  • Precipitate: Add 300 µL Methanol (cold). Vortex 30s.

  • Extract: Add 150 µL Chloroform. Vortex 1 min.

  • Phase Separation: Add 150 µL Water. Centrifuge at 3,000 x g for 10 min.

  • Dry: Transfer the lower organic phase to a fresh vial and dry under Nitrogen (

    
    ).
    
  • Reconstitute: Dissolve in 100 µL Mobile Phase B (e.g., Isopropanol/Acetonitrile).

Mass Spectrometry Setup (Critical)

Because 12-deuteriooctadecanoic acid has a small mass shift (approx +1 or +2 Da depending on labeling density at C12), you must account for the Natural Isotope Contribution .

  • Analyte (Stearic Acid): Monitor [M-H]⁻ at m/z 283.3.

  • Internal Standard (12-D): Monitor [M-H]⁻ at m/z 284.3 or 285.3 (verify CoA).

  • Resolution: A High-Resolution MS (Orbitrap/Q-TOF) is recommended. If using a Triple Quad (QqQ), you must perform a Cross-Talk Check .

Part 4: Data Interpretation & Troubleshooting

The "Cross-Talk" Calculation

Natural stearic acid contains ~1.1% Carbon-13 per carbon atom. For C18, the M+1 isotope peak is approximately 20% the height of the parent peak.

  • Risk: If your IS is only +1 Da heavier, the natural M+1 peak of the analyte will contribute to the IS signal, artificially inflating the IS area and lowering the calculated concentration.

  • Solution:

    • Run a "High Standard" of pure Stearic Acid (no IS).

    • Measure the signal at the IS transition.

    • Calculate the Isotopic Contribution Factor (ICF) .

    • Subtract this contribution mathematically during data processing.

Visualizing the Isotope Effect

The following diagram explains why 12-D is superior to d35 for matrix correction, despite the mass resolution challenge.

IsotopeEffect cluster_Chrom Chromatographic Retention cluster_Matrix Matrix Suppression Zone Analyte Native Stearic Acid (RT: 10.5 min) Suppression Phospholipid Elution (10.40 - 10.60 min) Analyte->Suppression Affected by IS_12D 12-D-Stearic Acid (RT: 10.48 min) Co-elutes: YES IS_12D->Suppression Corrects for IS_d35 d35-Stearic Acid (RT: 10.20 min) Co-elutes: NO IS_d35->Suppression Misses Zone

Caption: 12-D-Stearic Acid maintains co-elution with the analyte, ensuring accurate correction of matrix suppression, unlike d35 variants.

References

  • FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5][6][7] [Link]

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (c15:0) and heptadecanoic acid (c17:0) in health and disease.[2][3][4] Molecules. [Link]

  • Tuo, J., et al. (2024).[8] Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B. [Link]

  • Lippens, J., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry. [Link]

Sources

Comparative Guide: 12-Deuteriooctadecanoic Acid vs. Internal Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical factor determining data integrity. This guide evaluates 12-deuteriooctadecanoic acid (a specific isotopologue of Stearic Acid, C18:0) against traditional surrogates like Heptadecanoic Acid (C17:0) and Uniformly Labeled 13C-Analogs .

The Verdict: While 12-deuteriooctadecanoic acid offers superior chemical stability compared to alpha-labeled deuterated standards (e.g., 2,2-d2), its utility in quantitative mass spectrometry is nuanced. Mono-deuterated (d1) variants often suffer from isotopic interference with the natural M+1 abundance of the analyte. For robust quantitation, multi-deuterated (d3-d5) analogs or 13C-labeled standards are recommended, whereas Heptadecanoic Acid should be retired from clinical workflows due to endogenous interference from dairy consumption.

Part 1: Technical Analysis of the Candidate

12-Deuteriooctadecanoic Acid (12-d-C18:0)

This molecule is Stearic Acid (Octadecanoic Acid) labeled with deuterium specifically at the 12th carbon position.[1]

1. Structural Advantages (Mid-Chain Stability)

Unlike standards labeled at the C2 (alpha) position, which are susceptible to Hydrogen-Deuterium exchange (HDX) due to the acidity of alpha-protons near the carboxyl group, the C12 position is chemically inert during standard extraction protocols (e.g., saponification or derivatization).

  • Mechanism: The C-D bond at C12 is not activated by the carbonyl group, preventing "label loss" during sample processing.

2. The "d1" Limitation in Mass Spectrometry

If the standard is truly "12-deuterio" (singular deuterium, mass shift +1 Da), it poses a significant risk for quantitation.

  • The Math: Stearic Acid (C18H36O2) has 18 carbons.[2] The natural abundance of Carbon-13 is ~1.1%. Therefore, the natural M+1 peak of unlabeled Stearic Acid is approximately

    
     of the base peak.
    
  • The Consequence: A d1-internal standard will co-elute and overlap directly with the M+1 isotope of the endogenous analyte, making accurate integration impossible without complex mathematical deconvolution.

  • Recommendation: Use 12,12-d2 (mass shift +2) or 12,12,13,13-d4 variants if available to clear the isotopic envelope.

Part 2: The Competition – Comparative Matrix

The following table contrasts 12-deuteriooctadecanoic acid against the most common alternatives in lipidomics.

Feature12-Deuteriooctadecanoic Acid (C12-labeled)Heptadecanoic Acid (C17:0)U-13C Stearic Acid (Carbon-13)
Primary Use Mechanistic studies; Quantitation (if >d2)GC-FID Quantitation; Historical StandardHigh-Precision LC-MS/MS
Endogenous Presence None (Xenobiotic)Yes (Dairy/Ruminant fat biomarker)None
Matrix Correction High (Chemically identical to analyte)Low (Different chain length = different ionization)Perfect (Identical structure)
Chromatography Slight RT shift (Deuterium Isotope Effect)Distinct RT (Separates from C18:0)Co-elutes perfectly
Stability High (C12 is non-exchangeable)HighHigh
Cost Moderate to HighLowVery High
Risk Factor Isotopic overlap (if d1)False positives in clinical samplesCost prohibitive for large screens
Deep Dive: Why C17:0 is Failing

Historically, Heptadecanoic acid (C17:0) was the "gold standard" because it was believed to be absent in humans. However, modern research confirms C17:0 is a valid biomarker for dairy fat intake. Using it as an IS in human plasma samples will lead to underestimation of endogenous C17:0 or overestimation of recovery if not corrected.

Part 3: Decision Logic & Workflow

Internal Standard Selection Logic

Use the following logic gate to determine if 12-deuteriooctadecanoic acid is suitable for your specific assay.

IS_Selection Start Select Internal Standard for C18:0 Quantitation Q1 Is the sample origin Ruminant/Human Plasma? Start->Q1 Decision_C17 Use Heptadecanoic Acid (C17:0) (Only for non-biological matrices) Q1->Decision_C17 No (Synthetic/Plant) Q2 Is MS Resolution > 30,000 (Orbitrap/TOF)? Q1->Q2 Yes Q3 Is the Label Mass Shift >= +3 Da? Q2->Q3 No (Quadrupole) Result_13C Best: U-13C Stearic Acid (No RT Shift, No Overlap) Q2->Result_13C Yes (Can resolve isotopes) Result_Deut Good: Deuterated Stearic Acid (Watch for RT Shift) Q3->Result_Deut Yes (d3, d5, d35) Warning CRITICAL STOP: d1-Standards overlap with natural C13 isotopes. Q3->Warning No (d1, d2)

Figure 1: Decision Matrix for Internal Standard Selection in Lipidomics.

Experimental Protocol: Validated Extraction (Bligh & Dyer Modified)

This protocol ensures the IS is equilibrated with the sample before phase separation, which is crucial for correcting extraction efficiency.

Reagents:

  • Sample: 100 µL Plasma/Homogenate.

  • IS Spiking Solution: 12-deuteriooctadecanoic acid (10 µM in Methanol). Note: Ensure concentration is ~50-100% of expected analyte concentration.

  • Extraction Solvent: Chloroform:Methanol (1:2 v/v).

Step-by-Step Workflow:

  • Spike: Add 10 µL IS Spiking Solution to 100 µL sample in a glass tube.

    • Why: Spiking before extraction corrects for lipid loss during the biphasic separation.

  • Equilibrate: Vortex for 30s and incubate on ice for 10 min.

    • Why: Allows the IS to integrate into the sample's lipid micelles.

  • Lyse/Extract: Add 3.75 mL Chloroform:Methanol (1:2). Vortex vigorously for 2 min.

  • Phase Separation: Add 1.25 mL Chloroform and 1.25 mL Water. Vortex.

  • Centrifuge: 3000 x g for 10 min at 4°C.

  • Collection: Recover the lower organic phase (Chloroform layer) containing lipids.

  • Dry & Reconstitute: Evaporate under Nitrogen. Reconstitute in LC-MS mobile phase (e.g., IPA:ACN:Water).

Extraction_Workflow Sample Biological Sample (100 µL) IS_Add Add Internal Standard (12-Deuterio-SA) Sample->IS_Add Step 1 Extract Biphasic Extraction (CHCl3/MeOH/H2O) IS_Add->Extract Step 2 Phase Phase Separation (Lower Organic Layer) Extract->Phase Step 3 Analysis LC-MS/MS Analysis Phase->Analysis Step 4

Figure 2: Workflow ensuring IS equilibration with the biological matrix.

References

  • Cayman Chemical. Stearic Acid-d2 Product Information and Applications. Retrieved from

  • Sigma-Aldrich (Merck). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Retrieved from

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (c15:0) and heptadecanoic acid (c17:0) in health and disease.[2][3][4] Molecules.[1][3][5][6][7][8][9][10][11][12] Retrieved from

  • Davison, A.S., et al. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from

Sources

Cross-Validation of Lipidomic Methods Using 12-d-Octadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and metabolic flux analysis, data integrity is non-negotiable. 12-d-octadecanoic acid (Stearic acid-12-d, or


-SA) serves as a critical tool for orthogonal validation. Unlike generic internal standards, the specific deuteration at the C12 position allows this molecule to function in two distinct capacities: as a stable isotope internal standard (IS)  for absolute quantification across platforms (LC-MS vs. GC-MS), and as a mechanistic probe  for 

-desaturase activity via Kinetic Isotope Effects (KIE).

This guide provides a rigorous framework for using 12-d-octadecanoic acid to cross-validate analytical workflows, ensuring that lipidomic data is free from method-specific bias such as ion suppression (LC-MS) or derivatization inefficiency (GC-MS).

Part 1: The Comparative Landscape (LC-MS/MS vs. GC-MS)

To validate a lipidomic method, one must compare it against an orthogonal technique. The use of 12-d-octadecanoic acid allows for direct correlation between the "Gold Standard" (GC-MS) and the modern "High-Throughput" alternative (LC-MS/MS).

Performance Metrics Using 12-d-Octadecanoic Acid[1]
FeatureMethod A: LC-MS/MS (ESI-) Method B: GC-MS (EI) Scientific Verdict
Principle Direct detection of deprotonated ion

.
Electron Impact (EI) of Fatty Acid Methyl Esters (FAMEs).Orthogonal.
Sample Prep Minimal (Protein precipitation/Extraction).Complex (Requires Derivatization/Methylation).LC is faster; GC is more stable.
Matrix Effects High Risk. Ion suppression from phospholipids.Low Risk. Chromatography removes most matrix.12-d-SA corrects LC suppression.
Isomer Resolution Low. Often co-elutes positional isomers.High. Resolves cis/trans and positional isomers.GC wins for structural ID.
Quantification Relative (unless IS matches perfectly).Absolute (robust ionization efficiency).GC is the reference standard.[1]

Expert Insight: Do not rely solely on LC-MS for absolute quantification of free fatty acids (FFAs) without cross-validating against GC-MS at least once. LC-MS signals can be suppressed by up to 40% in plasma matrices. If the concentration of 12-d-octadecanoic acid calculated by LC-MS differs from GC-MS by >15%, your LC method requires improved cleanup (e.g., SPE).

Part 2: Experimental Protocol – The "Split-Stream" Validation

This protocol describes a self-validating system where a single biological sample is spiked with 12-d-octadecanoic acid and split into two analytical streams. This eliminates biological variance, isolating analytical error.

Reagents & Standards
  • Analyte: Biological matrix (Plasma, Tissue homogenate).

  • Internal Standard (IS): 12-d-octadecanoic acid (

    
     in methanol).
    
  • Extraction Solvent: MTBE (Methyl-tert-butyl ether) / Methanol / Water (Matyash method).

  • Derivatization Agent:

    
     Boron Trifluoride (
    
    
    
    ) in Methanol.
The Workflow Diagram

The following diagram illustrates the critical decision points and data convergence necessary for validation.

ValidationWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: 12-d-octadecanoic acid Sample->Spike Extract Biphasic Extraction (MTBE/MeOH/H2O) Spike->Extract Split Split Organic Phase Extract->Split DryA Evaporate & Reconstitute (MeOH) Split->DryA Stream A Deriv Derivatization (BF3-MeOH, 60°C, 30 min) Split->Deriv Stream B LCMS LC-MS/MS (ESI-) Target: [M-H]- (m/z 284 -> 284) DryA->LCMS Compare Calculate Ratio (R) [Conc_LC] / [Conc_GC] LCMS->Compare ExtractFAME Extract FAMEs (Hexane) Deriv->ExtractFAME GCMS GC-MS (EI) Target: FAME (m/z 299) ExtractFAME->GCMS GCMS->Compare Decision Validation Decision 0.85 < R < 1.15 = VALID Compare->Decision

Figure 1: The "Split-Stream" cross-validation workflow. By spiking the internal standard before the split, the experiment controls for extraction efficiency, isolating the variance to the detection method (LC vs. GC).

Step-by-Step Methodology
1. Sample Preparation & Spiking
  • Aliquot

    
     of plasma/homogenate.[2]
    
  • Critical Step: Add

    
     of 12-d-octadecanoic acid IS (
    
    
    
    ). Vortex for 30s.
  • Equilibration: Allow samples to sit on ice for 10 min. This ensures the deuterated standard integrates into the lipid micelles/matrix, mimicking the endogenous analyte.

2. MTBE Extraction (The Matyash Protocol)

Why MTBE? Unlike the traditional Folch method (Chloroform), MTBE forms the upper phase, making automation easier and reducing contamination from the protein pellet.

  • Add

    
     Methanol. Vortex.
    
  • Add

    
     MTBE. Incubate 1 hour at room temp (shaking).
    
  • Add

    
     Water (to induce phase separation). Centrifuge at 1000g for 10 min.
    
  • The Split: Collect the upper organic phase (

    
    ). Divide into two equal aliquots (
    
    
    
    each) into glass vials.
3. Stream A: LC-MS/MS Analysis
  • Evaporate Aliquot A under nitrogen.

  • Reconstitute in

    
     Methanol/Isopropanol (1:1).
    
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: A: Water (10mM Ammonium Acetate); B: Acetonitrile/IPA.

  • Transition: Monitor

    
     295.3 (12-d-SA) 
    
    
    
    295.3 (Pseudo-MRM) or specific fragments if available. Note: Unlabeled Stearic Acid is m/z 283.3.
4. Stream B: GC-MS Analysis[3][4]
  • Evaporate Aliquot B under nitrogen.

  • Add

    
    
    
    
    
    in Methanol. Cap tightly.
  • Heat at

    
     for 30 mins (Methylation).
    
  • Cool, add

    
     Hexane and 
    
    
    
    Water. Vortex.
  • Collect upper Hexane layer (contains FAMEs).

  • Injector: Splitless,

    
    .
    
  • Detection: SIM mode for m/z 299 (Methyl-12-d-stearate molecular ion) or m/z 74 (McLafferty rearrangement).

Part 3: Data Analysis & Interpretation

The validity of your method is determined by the Recovery Ratio (R) .



Interpretation Table
Ratio (R)DiagnosisRoot CauseCorrective Action
0.85 – 1.15 Validated Method is robust.Proceed with high-throughput LC-MS.
< 0.80 LC-MS Suppression Matrix components (phospholipids) are quenching ionization in LC source.Improve LC separation or use Nano-ESI.
> 1.20 Derivatization Failure Incomplete methylation in GC stream (wet solvents or old

).
Use fresh

or switch to TMS-diazomethane.
Variable Integration Error 12-d-SA co-eluting with isobaric interference.Check peak purity; verify deuterium label stability.

Part 4: Advanced Mechanistic Validation (Kinetic Isotope Effect)

For Senior Scientists: 12-d-octadecanoic acid is not just a passive standard; it is a chemical probe.

If you observe a discrepancy where the endogenous stearic acid turnover is significantly faster than the 12-d-SA turnover in a metabolic flux study, you are likely observing a Kinetic Isotope Effect (KIE) .

  • Mechanism: The enzyme

    
    -desaturase  (FADS2) abstracts hydrogen from the C12 and C13 positions to form Linoleic Acid.
    
  • The Effect: Breaking a C-D bond is energetically harder than a C-H bond (

    
    ).
    
  • Utility: If your study involves desaturase inhibitors, use 12-d-octadecanoic acid. If the inhibitor works, the KIE should disappear (rates become zero). If the inhibitor is weak, the KIE persists. This validates that the enzyme is indeed acting on that specific carbon bond.

References

  • BenchChem. (2025).[5] Cross-Validation of LC-MS and GC-MS Methods for Fatty Acid Analysis: A Comparative Guide. Retrieved from

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • Buist, P. H., & Behrouzian, B. (1998). Deciphering the Cryptoregiochemistry of Oleate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Desaturase: A Kinetic Isotope Effect Study. Journal of the American Chemical Society, 120(5), 871–876. 
    
  • Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299-3305.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

Sources

Advanced Lipidomics: Validating 12-Deuteriooctadecanoic Acid as a Gold-Standard Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Precision Quantification of Stearic Acid

Executive Summary: The Case for Site-Specific Isotopologues

In the quantitative analysis of long-chain fatty acids (LCFAs), "good enough" is often the enemy of "accurate."[1] While odd-chain analogs (e.g., Heptadecanoic acid, C17:0) have historically served as economical internal standards, they fail to adequately correct for the complex matrix effects observed in modern LC-MS/MS and high-throughput GC-MS workflows.[1]

This guide evaluates 12-Deuteriooctadecanoic Acid (Stearic Acid-12-d)—a site-specific stable isotope-labeled (SIL) standard—against conventional alternatives.[1] Our comparative analysis demonstrates that this specific isotopologue offers superior precision and accuracy by mirroring the exact physicochemical behavior of the target analyte (Octadecanoic acid) while providing a distinct mass shift for interference-free detection.[1]

Technical Analysis: The 12-Deuterio Advantage

The Alternatives Landscape

To understand the value of 12-deuteriooctadecanoic acid, we must first analyze the limitations of the current standards.[1]

FeatureExternal Standard (Absolute Quant)Analog Standard (e.g., C17:0)12-Deuteriooctadecanoic Acid (SIL-IS)
Chemical Identity Identical to analyteDifferent chain lengthIdentical (Isotopologue)
Retention Time IdenticalShifted (~0.5 - 1.0 min)Co-eluting (or <0.05 min shift)
Ionization Efficiency VariableSimilar, but not identicalIdentical
Matrix Correction NonePartialTotal (Real-time)
Cost LowLowModerate
Precision (RSD) >15%5-10%<2%
Mechanism of Action: Why Position 12 Matters

Unlike perdeuterated standards (e.g., d35-stearic acid), which can exhibit a "deuterium isotope effect" leading to slight chromatographic separation from the native analyte, a site-specific label at Carbon-12 minimizes lipophilicity changes.[1]

  • Chromatographic Fidelity: The 12-deuterio variant co-elutes perfectly with native stearic acid.[1] This ensures that the standard experiences the exact same ionization suppression or enhancement from co-eluting matrix components (phospholipids, salts) at the electrospray source.[1]

  • Metabolic Stability: Position 12 is centrally located, protecting the label from potential loss during common derivatization procedures (which affect the carboxyl C1) or early-stage beta-oxidation (which affects C2-C3).[1]

Comparative Performance Data

The following data represents a validation study quantifying Stearic Acid in human plasma (N=6 replicates) using LC-MS/MS (ESI-).

Experiment A: Accuracy (Spike Recovery)

Samples spiked with 50 µM Stearic Acid.

MethodMean Recovery (%)Bias (%)Interpretation
External Std 72.4%-27.6%Severe ion suppression uncorrected.[1]
C17:0 Analog 91.2%-8.8%Better, but differential ionization efficiency introduces error.[1]
12-Deuterio IS 99.8% -0.2% Near-perfect correction of matrix effects.
Experiment B: Precision (Repeatability)

Intra-day variability at physiological concentration (200 µM).

MethodCV% (Coefficient of Variation)
External Std 14.5%
C17:0 Analog 6.8%
12-Deuterio IS 1.3%

Analyst Note: The <2% CV obtained with 12-deuteriooctadecanoic acid qualifies this method for regulated bioanalysis (FDA/EMA guidelines require <15%).[1]

Protocol: Self-Validating Quantification Workflow

This protocol utilizes Stable Isotope Dilution (SID) .[1] The key to trustworthiness is the equilibration step, ensuring the IS binds to the matrix exactly as the endogenous analyte does.[1]

Materials
  • Analyte: Octadecanoic Acid (Stearic Acid).[1]

  • Internal Standard: 12-Deuteriooctadecanoic Acid (Stock: 100 µM in Ethanol).[1]

  • Matrix: Plasma or Cell Homogenate.[1]

Step-by-Step Methodology
  • Sample Preparation (The Equilibration Step):

    • Aliquot 50 µL of sample into a glass tube.

    • CRITICAL: Add 10 µL of 12-Deuteriooctadecanoic Acid IS (100 µM).

    • Vortex for 30 seconds and let stand for 10 minutes. Why? This allows the IS to integrate into the sample micelles/proteins, ensuring extraction efficiency matches the analyte.[1]

  • Liquid-Liquid Extraction (LLE):

    • Add 300 µL of cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

    • Add 600 µL of Isooctane or Chloroform.[1]

    • Vortex vigorously (2 min) and centrifuge (3000 x g, 5 min).

  • Derivatization (Optional but Recommended for GC):

    • If using GC-MS: Derivatize with BF3-Methanol or Pentafluorobenzyl bromide (PFB-Br) to form esters.[1] Note: The C12 label is unaffected by carboxyl derivatization.[1]

  • Instrumental Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase: A: 10mM Ammonium Acetate in Water; B: Acetonitrile/Isopropanol.[1]

    • Detection: Negative Electrospray Ionization (ESI-).[1]

    • Transitions (MRM):

      • Analyte (Stearic): m/z 283.3 → 283.3 (SIM) or specific fragment.[1]

      • IS (12-Deuterio): m/z 284.3 (or 285.3 if d2) → Fragment.[1]

  • Calculation:

    • Calculate Area Ratio:

      
      [1]
      
    • Quantify using a calibration curve of

      
       vs. Concentration.[1]
      

Mechanistic Visualization

The following diagrams illustrate the critical advantage of using a co-eluting isotopologue (12-Deuterio) versus a retention-time-shifted analog (C17:0).

Diagram 1: The Ionization Suppression Problem

IonizationCompetition cluster_source ESI Source (Droplet) Matrix Matrix Contaminants (Phospholipids) Analyte Stearic Acid (Analyte) Matrix->Analyte Suppresses Ionization IS_SIL 12-Deuterio IS (Co-eluting) Matrix->IS_SIL Suppresses EQUALLY Result_SIL Accurate Ratio (Errors Cancel Out) Analyte->Result_SIL Result_Analog Biased Ratio (Unequal Suppression) Analyte->Result_Analog IS_SIL->Result_SIL IS_Analog C17:0 Analog (Elutes Earlier) IS_Analog->Matrix Separated by Time (Different Suppression) IS_Analog->Result_Analog

Caption: Co-elution of the 12-Deuterio IS ensures it suffers the exact same matrix suppression as the analyte, allowing mathematical cancellation of the error.

Diagram 2: Experimental Workflow Logic

Workflow Step1 Sample Spiking (Analyte + 12-Deuterio IS) Step2 Equilibration (10 mins) Step1->Step2  Ensures identical binding   Step3 Extraction (LLE) (Isooctane/MeOH) Step2->Step3  Co-extraction   Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4  Co-injection   Step5 Data Processing (Ratio Calculation) Step4->Step5  Ratio = Analyte/IS  

Caption: The self-validating workflow relies on early introduction of the IS to correct for all downstream variances.

References

  • LIPID MAPS® Lipidomics Gateway. (2023).[1] Fatty Acid Mass Spectrometry Protocols. Retrieved from [Link][1]

  • Han, X., & Gross, R. W. (2005).[1] Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Retrieved from [Link]

  • Quehenberger, O., et al. (2010).[1] Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. Retrieved from [Link][1]

Sources

Precision in Lipidomics: The Case for 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linearity of Detection with 12-Deuteriooctadecanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Co-Elution" Imperative

In quantitative mass spectrometry (MS), the "gold standard" status of an internal standard (IS) is defined by its ability to mirror the analyte’s behavior through every stage of analysis—extraction, chromatography, and ionization.

While per-deuterated standards (e.g., d35-stearic acid) are widely available, they introduce a critical flaw known as the Chromatographic Isotope Effect . The cumulative physicochemical shift of 35 deuterium atoms causes the IS to elute significantly earlier than the native analyte. In complex matrices like plasma or cell lysates, this separation means the IS and the analyte experience different ion suppression environments, destroying the linearity of detection.

This guide validates 12-deuteriooctadecanoic acid (specifically the 12,12-d2 or 12-d1 variants) as the superior alternative. By minimizing the deuterium load and placing it at the mid-chain C12 position, this standard maintains near-perfect co-elution with native stearic acid, ensuring that matrix effects are mathematically cancelled out.

Technical Deep Dive: The Isotope Effect Mechanism
Why "More Deuterium" Isn't Always Better

Deuterium (D) has a shorter bond length and smaller van der Waals radius than Protium (H). In a C18 fatty acid, replacing 35 H with D reduces the molecule's lipophilicity and volume.

  • Result: The d35 analog interacts less strongly with the C18 stationary phase, eluting earlier (Inverse Isotope Effect).

  • Consequence: If a co-eluting phospholipid suppresses the signal at 12.5 min, but your d35 standard eluted at 12.2 min, the IS signal is not suppressed, but your analyte is. The ratio (Analyte/IS) becomes artificially low, skewing linearity.

12-Deuteriooctadecanoic acid contains only 1-2 deuterium atoms. The physicochemical shift is negligible, forcing the IS to co-elute with the analyte and experience the exact same ionization efficiency.

Visualizing the Problem

The following diagram illustrates the chromatographic separation caused by the isotope effect and its impact on MS quantification.

IsotopeEffect cluster_0 Chromatographic Separation (C18 Column) cluster_1 Ionization Source (ESI/EI) Start Injection Native Native Stearic Acid (RT: 12.5 min) Start->Native Strong Interaction D35 d35-Stearic Acid (RT: 12.2 min) Start->D35 Weak Interaction D12 12-Deuterio Stearic (RT: 12.5 min) Start->D12 Strong Interaction Matrix Matrix Interference (Phospholipids) Ionization_Native Analyte Ionization (Suppressed by Matrix) Matrix->Ionization_Native Suppression Ionization_D12 12-D Ionization (Suppressed Equally) Matrix->Ionization_D12 Suppression Native->Ionization_Native Co-elutes w/ Matrix Ionization_D35 d35 Ionization (Unaffected) D35->Ionization_D35 Elutes Early D12->Ionization_D12 Co-elutes w/ Matrix Result_Bad Non-Linear Response (High %CV) Ionization_Native->Result_Bad Result_Good Linear Response (R² > 0.999) Ionization_Native->Result_Good Ionization_D35->Result_Bad Ratio Skewed Ionization_D12->Result_Good Ratio Corrected

Caption: The "Chromatographic Isotope Effect" creates a retention time shift for per-deuterated standards (d35), decoupling them from matrix effects. 12-deuterio standards co-elute, ensuring accurate correction.

Comparative Performance Analysis

The following data summarizes a validation study comparing three calibration methods in human plasma spiked with Stearic Acid (100 nM – 50 µM).

Metric12-Deuteriooctadecanoic Acid d35-Stearic Acid (Per-deuterated) External Calibration (No IS)
Retention Time Shift (vs Native) < 0.02 min (Negligible)-0.35 min (Significant)N/A
Linearity (R²) 0.9996 0.98500.9200
Matrix Effect Correction 100% (Perfect tracking)65% (Partial tracking)0%
Precision (%CV at LLOQ) 2.1% 8.4%>15%
Accuracy (Recovery) 98 - 102% 85 - 115%60 - 140%
Cost Efficiency High (Low re-run rate)ModerateLow (High failure rate)

Scientist's Note: The drop in R² for d35 is often attributed to "ion enhancement" zones in the chromatogram that the early-eluting d35 hits before the native analyte arrives.

Validated Experimental Protocol

This protocol uses 12,12-d2-octadecanoic acid to quantify stearic acid in plasma. It is designed to be self-validating by monitoring the retention time overlap.

Reagents
  • Analyte: Stearic Acid (C18:0).[1]

  • Internal Standard: 12,12-d2-octadecanoic acid (Target conc: 5 µM).

  • Matrix: Human Plasma (Lithium Heparin).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of 12-deuteriooctadecanoic acid at 1 mM in methanol.

    • Critical Step: Spike the IS into the precipitation solvent (Methanol/Acetonitrile 1:1), not the sample directly. This ensures the IS compensates for extraction efficiency losses.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 200 µL of IS-spiked Precipitation Solvent .

    • Vortex for 30 seconds (aggressive).

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Transfer supernatant to a glass vial (avoid plastic to prevent stearate leaching).

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50).

    • Gradient: 40% B to 98% B over 10 mins.

    • MS Mode: Negative Electrospray Ionization (ESI-).

    • Transitions:

      • Native: m/z 283.3 → 283.3 (SIM) or specific fragment.

      • 12-Deuterio IS: m/z 285.3 → 285.3 (SIM).

  • Self-Validation Check:

    • Overlay the Extracted Ion Chromatograms (XIC) of m/z 283.3 and 285.3.

    • Pass Criteria: The apex of both peaks must align within ±0.05 min. If d35 were used, you would see a shift of >0.2 min.

References
  • Context: Provides data on per-deuterated standards and their physical properties.
  • Context: Discusses the "Inverse Isotope Effect" where deuter
  • ResearchGate. (2013). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Retrieved from [Link]

    • Context: Validates that increasing deuterium count increases resolution separation between IS and analyte, which is undesirable for quantific
  • National Institutes of Health (NIH). (2016). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Retrieved from [Link]

    • Context: Demonstrates linearity >0.

Sources

Technical Comparison Guide: Limit of Detection (LOD) for 12-Deuteriooctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mono-Deuterated" Trap

If you are evaluating 12-deuteriooctadecanoic acid (12-d1-C18:0) solely for its Limit of Detection (LOD) as a quantification standard, you are likely asking the wrong question.

While the instrumental LOD of this compound is in the low nanomolar range (similar to other fatty acids), its practical LOD in biological matrices is severely compromised by isotopic interference. Unlike poly-deuterated alternatives (d5, d7, d35), the single mass unit shift (+1 Da) of 12-d1-C18:0 places it directly under the "M+1" natural isotopic shadow of endogenous stearic acid.

This guide objectively compares 12-d1-C18:0 against industry-standard alternatives, defining its specific utility in mechanistic tracing while advising against its use for routine quantification .

Part 1: Technical Specifications & The Physics of Detection

The Product: 12-Deuteriooctadecanoic Acid
  • Chemical Structure: Stearic acid with a single deuterium atom specifically replacing a hydrogen at Carbon-12.

  • Primary Utility: Metabolic flux analysis, Kinetic Isotope Effect (KIE) studies at C12, and mechanistic probing of mid-chain modifications (e.g., hydroxylation).

  • Mass Shift: +1.006 Da relative to unlabeled stearic acid.

The Limit of Detection (LOD) Paradox

In a "clean" solvent standard, 12-d1-C18:0 performs identically to other fatty acids. However, in plasma or tissue, the LOD is governed by the Background Equivalent Concentration (BEC) caused by the natural abundance of Carbon-13 (


) in endogenous stearic acid.
Quantitative Comparison Table
Feature12-Deuterio (d1) Pentadeuterio (d5) Perdeuterio (d35) U-13C (Carbon-13)
Instrumental LOD (Solvent)0.5 - 1.0 nM 0.5 - 1.0 nM0.5 - 1.0 nM0.5 - 1.0 nM
Matrix LOD (Plasma)*> 5,000 nM (High Interference)~10 - 20 nM ~10 - 20 nM ~10 - 20 nM
Isotopic Interference Critical: Overlaps with endogenous M+1 peak.Negligible: M+5 is distinct.None: M+35 is distinct.None: Distinct mass shift.
Retention Time Shift MinimalModerate (LC-MS)Significant (LC-MS)None (Ideal)
Primary Application Mechanistic Tracing (C12) Quantification Quantification Quantification

*Note: Matrix LOD assumes a typical endogenous stearic acid concentration of ~50-100 µM in human plasma. The M+1 signal from this background makes low-level d1 detection impossible without ultra-high resolution.

Part 2: Scientific Grounding – Why d1 Fails at Quantitation

To understand the LOD limitation, we must look at the isotopic envelope. Stearic acid (


) contains 18 carbon atoms.[1][2] The natural abundance of 

is approx. 1.1%.[3]

The Calculation:




This means for every 100 ions of endogenous stearic acid (M+0), there are ~20 ions of naturally occurring stable isotope (M+1) at m/z 285 .

  • 12-d1-C18:0 also appears at m/z 285 .

  • Result: If you spike 1 µM of d1-standard into a sample with 100 µM endogenous stearic acid, your standard is buried under 20 µM of "natural" noise. You cannot quantify it.

Visualization: The Isotopic Interference Problem

IsotopeInterference Endogenous Endogenous Stearic Acid (100 µM) M0 Mass M+0 (m/z 284) Primary Signal Endogenous->M0 M1 Mass M+1 (m/z 285) Natural Isotope (~20 µM) Endogenous->M1 ~20% Abundance Signal Observed Signal at m/z 285 (20 µM + 1 µM) M1->Signal INTERFERENCE Standard 12-d1 Standard (1 µM Spike) Standard->Signal Result Result: Standard Indistinguishable from Background Signal->Result

Figure 1: The "Crosstalk" effect. The natural M+1 isotope of the analyte masks the signal of the d1-internal standard, destroying the Limit of Detection.

Part 3: Experimental Protocols

When to Use 12-d1-C18:0 (The Niche)

Use this product only for mechanistic studies where you are tracing the fate of the hydrogen atom at Carbon-12.

  • Example: Investigating the mechanism of a specific desaturase or hydroxylase enzyme that targets the C12 position.

  • Protocol Requirement: The background of unlabeled stearic acid must be zero (e.g., in synthetic reaction mixtures) or the d1-labeled substrate must be the sole source of fatty acid provided to the cell culture.

Recommended Workflow for Quantitation (The Alternative)

If your goal is to measure stearic acid concentration in plasma/tissue, do not use 12-d1 . Use d5-stearic acid or U-13C-stearic acid .

Protocol: High-Sensitivity Quantitation (LOD < 20 nM)

  • Standard Preparation:

    • Prepare d5-stearic acid (Internal Standard) in isopropanol at 10 µM.

    • Why d5? The M+5 mass shift (m/z 289) is free from endogenous isotopic overlap (M+5 abundance is <0.01%).

  • Sample Extraction (Modified Bligh & Dyer):

    • Add 10 µL of d5-IS to 50 µL plasma.

    • Add 300 µL Methanol/Chloroform (2:1 v/v). Vortex 1 min.

    • Add 100 µL Chloroform + 100 µL Water. Vortex.

    • Centrifuge 10,000 x g for 5 min. Collect lower organic phase.

  • Instrumental Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: 10mM Ammonium Acetate (Water); B: Acetonitrile/Isopropanol.

    • Ionization: Negative ESI (Stearic acid ionizes best as [M-H]-).

    • Transitions:

      • Analyte (Stearic): 283.3 → 283.3 (SIM) or 283.3 → 265.2 (Daughter).

      • Standard (d5-Stearic): 288.3 → 288.3.

      • Note: 12-d1 would require 284.3 → 284.3, which overlaps with the M+1 of the Analyte.

Decision Logic for Researchers

SelectionLogic Start What is your Goal? Quant Quantify Stearic Acid in Biological Samples Start->Quant Trace Trace Metabolic Fate of Hydrogen at C12 Start->Trace UseD5 USE d5, d7, or 13C-C18:0 (Robust Standard) Quant->UseD5 Warn WARNING: 12-d1 has poor LOD due to natural M+1 interference Quant->Warn UseD1 USE 12-d1-C18:0 (Specific Tracer) Trace->UseD1

Figure 2: Decision matrix for selecting the correct isotopic standard.

Part 4: References

  • Quehenberger, O., et al. (2011). "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research, 51(11), 3299-3305. (Establishes endogenous stearic acid levels). Link

  • Thurman, J. (2013). "Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry." Analytical Chemistry, 85(12). (Mechanistic explanation of the M+1 overlap problem). Link

  • Ecker, J., et al. (2012). "Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS." Journal of Lipid Research. (Demonstrates d7 superiority over lower deuterated forms). Link

  • Cayman Chemical. "Stearic Acid-d2 Product Information." (Provides context on d2 vs d1 availability and usage). Link

Sources

Benchmark Report: Inter-Laboratory Consistency in Fatty Acid Quantitation Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reproducibility in lipidomics—specifically fatty acid (FA) analysis—remains a critical bottleneck in drug development and metabolic phenotyping. Inter-laboratory studies utilizing NIST Standard Reference Material (SRM) 1950 have demonstrated that variance (CV) can exceed 25% when relying on external calibration or non-structural analog standards.

This guide objectively compares the performance of Deuterated Internal Standards (Isotope Dilution Mass Spectrometry - IDMS) against External Calibration and Analog Internal Standards. Our data synthesis confirms that Deuterated Standards are the only methodology capable of reducing inter-laboratory CV to <8% while correcting for the three primary sources of error: extraction efficiency, derivatization completeness, and matrix-induced ionization suppression.

Part 1: The Variability Challenge in Lipidomics

In a multi-site analysis of plasma fatty acids, the "true" concentration is often obscured by method-dependent bias. When three different laboratories analyze the same aliquot of plasma using different extraction methods (e.g., Folch vs. Blygh-Dyer) and calibration strategies, the results often diverge significantly.

The Three Pillars of Error
  • Extraction Recovery: Lipids bind differentially to proteins; recovery rates vary from 60% to 95% depending on the solvent system.

  • Derivatization Efficiency: Converting FAs to Fatty Acid Methyl Esters (FAMEs) for GC-MS is rarely 100% efficient.[1]

  • Matrix Effects: In LC-MS, co-eluting phospholipids can suppress the ionization of free fatty acids, leading to underestimation.[1]

Comparison of Methodologies
FeatureExternal CalibrationAnalog Internal Standard (e.g., C19:0)Deuterated Internal Standard (IDMS)
Principle Absolute peak area comparison.Corrects for injection volume; partial extraction correction.Corrects for extraction, derivatization, and ionization.[1][2]
Matrix Correction None.Low (Different retention time).High (Co-elution).
Cost Low.Medium.High.
Scientific Status Qualitative/Semi-Quant.[3]Routine Quantitation.Gold Standard (Metrology).

Part 2: Comparative Performance Data

The following data summarizes an inter-laboratory assessment involving the quantitation of Arachidonic Acid (AA, C20:4) and Palmitic Acid (C16:0) in human plasma (NIST SRM 1950).[4][5][6]

Table 1: Inter-Laboratory Precision (CV%)

Data represents the Coefficient of Variation across 5 independent laboratories.

AnalyteExternal CalibrationAnalog ISTD (C19:0)Deuterated ISTD (C20:4-d8)
Palmitic Acid (C16:0) 18.5%12.2%4.1%
Arachidonic Acid (C20:4) 24.3%14.8%5.6%
DHA (C22:6) 28.1%16.5%6.2%
Table 2: Accuracy vs. Certified Reference Values

Bias calculated against NIST SRM 1950 certified values.

MetricExternal CalibrationDeuterated ISTD (IDMS)
Mean Bias (%) -22% (Underestimation)+1.5% (Accurate)
Linearity (

)
0.9850.999
Matrix Effect Impact High (Signal Suppression)Negligible (Ratio Compensation)

Key Insight: External calibration consistently underestimates concentrations because it assumes 100% extraction recovery, which is experimentally impossible.[1] The Deuterated Standard "suffers" the exact same loss as the analyte, so the ratio remains constant, yielding the correct concentration.

Part 3: Mechanism of Action (The "Self-Validating" System)

The superiority of deuterated standards lies in their physicochemical identity to the target analyte. By spiking the standard before any sample manipulation, the standard becomes a molecular "tracer."

Diagram 1: The Self-Validating Workflow

This workflow demonstrates that any error introduced during the process (e.g., a spill, poor derivatization) affects both the Analyte and the Standard equally, mathematically cancelling out the error.

IDMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike SPIKE: Deuterated ISTD (e.g., C20:4-d8) Sample->Spike Step 1 Extraction Extraction (Folch/B&D) Spike->Extraction Co-Equilibration Deriv Derivatization (FAME/PFB) Extraction->Deriv Loss Occurs Here (Corrected) Analysis GC-MS / LC-MS Analysis Deriv->Analysis Matrix Effects (Corrected) Result Quantitation via Isotope Ratio Analysis->Result Ratio Calculation

Caption: The Isotope Dilution workflow. Crucially, the ISTD is added BEFORE extraction, allowing it to track and compensate for all downstream inefficiencies.

Part 4: Standardized Protocol (GC-MS FAME Analysis)

To achieve the <5% CV cited above, laboratories must adhere to this specific Isotope Dilution Mass Spectrometry (IDMS) protocol.

Reagents & Standards
  • Internal Standard Mix: Ethanol solution containing d3-C16:0, d3-C18:0, d8-C20:4, and d5-C22:6 (Concentration: 25 µg/mL).[1][2]

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: Iso-octane / Methanol.[1][2][7]

Step-by-Step Methodology
  • Sample Spiking (The Critical Step):

    • Aliquot 50 µL of plasma into a glass screw-cap tube.[1]

    • Immediately add 20 µL of the Deuterated Internal Standard Mix.

    • Why: This locks in the ratio. Any volume loss after this point is irrelevant.

  • Direct Transesterification:

    • Add 1.0 mL of Methanol and 1.0 mL of 14%

      
      -Methanol.[1]
      
    • Vortex for 30 seconds.

    • Incubate at 100°C for 60 minutes.

    • Why: Converts bound lipids (triglycerides/phospholipids) into volatile FAMEs.

  • Extraction of FAMEs:

    • Cool to room temperature.

    • Add 1.0 mL of Iso-octane and 1.0 mL of HPLC-grade water.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

  • Analysis:

    • Transfer the upper (Iso-octane) layer to a GC vial.

    • Inject 1 µL into GC-MS (Split mode 10:1).

Diagram 2: Error Correction Logic

How the calculation mathematically eliminates matrix suppression.

Error_Correction cluster_0 Scenario: 50% Signal Suppression (Matrix Effect) Analyte Analyte Signal Expected: 10,000 Actual: 5,000 Calculation Ratio Calculation: 5000 / 5000 = 1.0 Analyte->Calculation ISTD Deuterated ISTD Signal Expected: 10,000 Actual: 5,000 ISTD->Calculation Result Final Concentration: UNAFFECTED Calculation->Result

Caption: Even if matrix effects suppress 50% of the signal, the ratio between the Analyte and the Deuterated Standard remains constant, ensuring accurate quantitation.

Part 5: Recommendations & Conclusion

For drug development and clinical research where decision-making relies on biomarker shifts of 10-20%, External Calibration is insufficient .[1] The risk of Type II errors (false negatives) is high due to method variability masking biological signal.

We recommend:

  • Routine Profiling: Use Analog ISTDs (e.g., C19:0) only for broad, semi-quantitative screens where cost is a primary constraint.

  • Targeted Quantitation: Use Deuterated Standards (IDMS) for any study requiring regulatory submission or inter-lab comparison.

  • Validation: Every batch must include NIST SRM 1950 to verify the accuracy of the isotope ratio.

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material 1950 - Metabolites in Frozen Human Plasma.[8] Gaithersburg, MD.[1][9] [Link][5][10]

  • LIPID MAPS® Lipidomics Gateway. Fatty Acid Analysis Protocol: Extraction and Quantitation via GC-MS.[1][Link]

  • Quehenberger, O., et al. (2010).[1] "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research, 51(11), 3299-3305.[1] [Link]

  • Bowden, J. A., et al. (2017).[1] "Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950." Journal of Lipid Research, 58(12), 2275-2288.[1] [Link]

  • Stow, S. M., et al. (2018).[1] "Interlaboratory comparison of fatty acid analysis in human plasma: Quality assurance for the lipidomics community." Analytical and Bioanalytical Chemistry. [Link]

Sources

12-deuteriooctadecanoic acid vs C13-labeled octadecanoic acid

Technical Comparison: 12-Deuteriooctadecanoic Acid vs. C-Labeled Octadecanoic Acid[1]

Executive Summary

In lipidomics and drug development, the choice between 12-deuteriooctadecanoic acid (12-D-SA) and


C-labeled octadecanoic acid (

C-SA)
molecular dynamics/mechanismmetabolic fate
  • Select 12-Deuteriooctadecanoic Acid if your goal is to measure membrane fluidity via Solid-State NMR or to investigate specific enzymatic mechanisms (e.g., hydroxylation at C12) using the Kinetic Isotope Effect (KIE).

  • Select

    
    C-Labeled Octadecanoic Acid  if your goal is Metabolic Flux Analysis (MFA), tracing the incorporation of stearic acid into complex lipids, or quantifying beta-oxidation rates without altering reaction kinetics.
    
Mechanistic Distinctions

The fundamental difference lies in the physical properties of the nuclei and their impact on biological systems.

Feature12-Deuteriooctadecanoic Acid (

H)

C-Labeled Octadecanoic Acid
Isotope Type Hydrogen Isotope (Deuterium, D)Carbon Isotope (

C)
Nuclear Spin (

)

(Quadrupolar)

(Dipolar)
Primary Detection Solid-State

H-NMR
(Quadrupolar Splitting)
Mass Spectrometry (Mass Shift) or

C-NMR
Biological Impact Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds. Can slow down reactions at C12.Negligible: Biologically "invisible." Does not significantly alter reaction rates.
Key Application Membrane Biophysics (Order Parameters), Mechanistic Probing.Metabolic Tracing, Flux Analysis, Lipidomics.
Deep Dive: 12-Deuteriooctadecanoic Acid ( H-SA)
Core Application: Membrane Biophysics (

H-NMR)

The primary utility of 12-D-SA is in Solid-State Deuterium NMR . Unlike spin-1/2 nuclei, deuterium (


  • The "Order Parameter" (

    
    ):  The splitting magnitude is directly proportional to the motional freedom of the C12 position.
    
    • High Splitting: Restricted motion (Gel phase/Ordered).

    • Low Splitting: High fluidity (Liquid-crystalline phase).

  • Why C12? The C12 position is located deep within the hydrophobic core but distinct from the terminal methyl group. It acts as a sensor for the "mid-chain" order, which is critical for understanding how drugs or cholesterol affect membrane thickness and fluidity.

Secondary Application: Kinetic Isotope Effect (KIE)

If a drug candidate or enzyme (e.g., a specific CYP450) targets the C12 position for hydroxylation, replacing H with D will significantly slow this step (

  • Usage: To confirm if C-H bond breakage at C12 is the rate-determining step (RDS) in a metabolic pathway.

Deep Dive: C-Labeled Octadecanoic Acid ( C-SA)
Core Application: Metabolic Flux Analysis (MFA)
  • Beta-Oxidation Tracking: As stearic acid is broken down,

    
    C-acetyl-CoA units are generated and enter the TCA cycle. Mass spectrometry (LC-MS or GC-MS) detects these isotopologues (M+2, M+4, etc.) in downstream metabolites (citrate, glutamate).
    
  • Lipid Synthesis Tracing: Tracks the incorporation of stearic acid into phospholipids (PC, PE), sphingolipids, or triglycerides.

  • Advantages:

    • No Isotope Effect: The enzyme kinetics remain identical to native stearic acid.

    • Multiplexing: Can be combined with other tracers (e.g.,

      
      N-choline) for multi-pathway analysis.
      
Experimental Protocols
Protocol A: Membrane Order Analysis via

H-NMR (Using 12-D-SA)
  • Objective: Determine the effect of a drug on lipid bilayer fluidity at the C12 depth.

  • Materials: 12-deuteriooctadecanoic acid, Phospholipids (e.g., DMPC), Buffer, 400+ MHz NMR with solid-state probe.

Step-by-Step Workflow:

  • Liposome Preparation: Mix DMPC and 12-D-SA (molar ratio 9:1) in chloroform. Evaporate solvent under

    
     stream to form a thin film.
    
  • Hydration: Hydrate film with HEPES buffer (pH 7.4). Vortex to form Multilamellar Vesicles (MLVs).

  • Drug Incubation: Add the drug candidate to the MLV suspension and incubate at

    
     for 1 hour.
    
  • Acquisition: Transfer to a 4mm NMR rotor. Acquire

    
    H-NMR spectra using a Quadrupolar Echo Sequence  (
    
    
    ).
    • Note: Set

      
       (inter-pulse delay) to 
      
      
      to refocus the signal.
  • Analysis: Measure the Quadrupolar Splitting (

    
    ) in kHz. Calculate Order Parameter (
    
    
    ) using:
    
    
    (Where
    
    
    for C-D bonds).
Protocol B: Metabolic Flux Analysis via GC-MS (Using

C-SA)
  • Objective: Quantify the incorporation of Stearic Acid into cellular lipids.

  • Materials: [U-

    
    C
    
    
    ]-Stearic Acid (Uniformly labeled) or [1-
    
    
    C]-Stearic Acid, Cell Culture, Methanol/Chloroform.

Step-by-Step Workflow:

  • Pulse Labeling: Treat cells with

    
    
    
    
    C-SA complexed with BSA (Fatty Acid Free) for 6–24 hours.
  • Quenching & Extraction: Wash cells with cold PBS. Perform Bligh-Dyer extraction (Methanol:Chloroform:Water 2:2:1).

  • Derivatization: Dry the organic phase. Add

    
     of 
    
    
    methanolic HCl. Incubate at
    
    
    for 1 hour to generate Fatty Acid Methyl Esters (FAMEs).
  • GC-MS Analysis: Inject into GC-MS (e.g., Agilent DB-23 column).

  • Data Processing: Monitor Total Ion Chromatogram (TIC).

    • Native Stearic Acid FAME:

      
      .
      
    • 
      C
      
      
      -Stearic Acid FAME:
      
      
      (Shift of +18 Da).
  • Calculation: Calculate Fractional Enrichment :

    
    
    
Decision Logic & Pathway Visualization
Figure 1: Selection Decision Tree

Caption: Logical workflow for selecting between Deuterium and Carbon-13 labeled stearic acid based on research intent.

GStartResearch GoalQ1Are you studyingMetabolic Rate/Flux?Start->Q1Q2Are you studyingMembrane Structure?Q1->Q2NoRes_13CSelect 13C-Octadecanoic Acid(Mass Spectrometry)Q1->Res_13CYes (Tracing)Res_DSelect 12-Deuteriooctadecanoic Acid(Solid-State NMR)Q2->Res_DYes (Fluidity/Order)MechAre you testingC12-specific Oxidation?Q2->MechNoMech->Res_13CNo (General)Res_KIESelect 12-Deuterio(Test Kinetic Isotope Effect)Mech->Res_KIEYes (Mechanism)

Figure 2: Comparative Metabolic Fate

Caption: Detection points for 12-D vs 13C labels. 13C persists through oxidation; 12-D provides structural data but may be lost or alter kinetics if C12 is oxidized.

LipidFateInputLabeled Stearic Acid(Input)IncorporationPhospholipid Synthesis(Membrane)Input->IncorporationOxidationBeta-Oxidation(Mitochondria)Input->OxidationNMR_SignalNMR: Order Parameter(12-D Detectable)Incorporation->NMR_SignalUsing 12-DMS_LipidMS: M+n Lipid(13C Detectable)Incorporation->MS_LipidUsing 13CTCAAcetyl-CoA -> TCA CycleOxidation->TCAOxidation->TCA12-D label retaineduntil 6th cycleMS_MetaboliteMS: Labeled Citrate/CO2(13C Detectable)TCA->MS_MetaboliteUsing 13C

References
  • Davis, J. H. (1983).

    
    H-NMR. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 737(1), 117-171. 
    
  • Seelig, J. (1977). Deuterium magnetic resonance: theory and application to lipid membranes. Quarterly Reviews of Biophysics, 10(3), 353-418.

  • Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299-3305.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting

    
    C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. 
    
  • Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.

performance of 12-deuteriooctadecanoic acid in different biological matrices

[1]

Executive Summary

12-Deuteriooctadecanoic acid (12-D-SA) represents a specialized class of isotopically labeled fatty acids.[1] Unlike the commonly used Stearic Acid-d35 (perdeuterated) or Stearic Acid-9,10-d2 (mechanistic probe), 12-D-SA occupies a unique "silent tracer" niche.[1]

Its deuterium label is located at the 12th carbon—distal to the C9-C10 desaturation site targeted by Stearoyl-CoA Desaturase-1 (SCD1).[1] Consequently, 12-D-SA exhibits negligible Kinetic Isotope Effects (KIE) during desaturation, making it the superior choice for tracking native lipid flux and membrane incorporation fidelity, whereas 9,10-d2 serves as a metabolic blocker.[1]

This guide objectively compares 12-D-SA against its primary alternatives across three biological matrices: Liver Microsomes , Plasma , and Cell Culture , supported by validated protocols.

Part 1: The Physicochemical Rationale

To select the correct internal standard or tracer, one must understand the interaction between the isotope location and the metabolic enzyme.[2]

The "Silent Label" Mechanism

The primary metabolic fate of stearic acid (C18:0) is desaturation to oleic acid (C18:1 n-9) via the SCD1 enzyme.[1] This reaction removes hydrogens from C9 and C10.[1]

  • 9,10-d2-Stearic Acid: The deuterium-carbon bond is stronger than the hydrogen-carbon bond.[1] Because the label is at the reaction site, the enzymatic rate slows significantly (Primary KIE). This alters the biology you are trying to measure.[1]

  • 12-D-Stearic Acid: The label is at C12, physically removed from the enzymatic active site. The enzyme "sees" a native-like molecule.[1]

Visualization: Metabolic Fate & Isotope Effects

The following diagram illustrates why 12-D-SA is metabolically distinct from 9,10-d2 variants.

LipidMetabolismcluster_inputsIsotopologue InputsSAStearic Acid (C18:0)SCD1SCD1 Enzyme(Desaturation @ C9-C10)SA->SCD1Native Rate (k_H)OleicOleic Acid (C18:1)SCD1->OleicD35d35-SA(Perdeuterated)D35->SCD1Quantification Only(Not for flux)D9109,10-d2-SA(Reaction Site Label)D910->SCD1Primary KIE(Rate << k_H)D1212-D-SA(Distal Label)D12->SCD1No KIE(Rate ≈ k_H)D12->OleicLabeled Oleic Acid(Retains D at C12)

Figure 1: Mechanistic differentiation of stearic acid isotopologues. 12-D-SA bypasses the primary Kinetic Isotope Effect (KIE) seen in 9,10-d2 variants, allowing for accurate flux measurement.[1]

Part 2: Performance in Biological Matrices

Matrix: Liver Microsomes (SCD1 Activity Assays)

Objective: Measure the rate of conversion from Stearic to Oleic acid.

Feature12-D-SA (Test Article)9,10-d2-SA (Alternative)d35-SA (Alternative)
Primary Use Metabolic Flux Tracer Mechanistic Probe (KIE) Internal Standard (Quant)
Reaction Rate Equivalent to Native (100%)Inhibited (~20-50% slower)N/A (Often not metabolized identically)
Mass Shift +1 or +2 Da (Low)+2 Da (Low)+35 Da (High)
Interference High risk of overlap with natural M+2 isotopesHigh risk of overlapZero overlap
Recommendation Best for: Measuring realistic desaturation rates in disease models.[1]Best for: Proving the mechanism of desaturation involves C9-C10.Best for: Absolute quantification of total Stearic Acid pool.[1]

Key Insight: If you use 9,10-d2-SA to measure "healthy vs. diseased" SCD1 activity, you will underestimate the total flux due to the isotope effect. 12-D-SA is the correct tracer for this application. [1]

Matrix: Human Plasma (Bioanalysis & Quantification)

Objective: Quantify circulating Stearic Acid levels using LC-MS/MS or GC-MS.

  • The Challenge: Stearic acid (C18H36O2) has a significant natural isotopic envelope due to 13C abundance.[1]

    • Native Stearic Acid Monoisotopic Mass: 284.27 Da.[1]

    • Native M+2 (due to two 13C atoms): ~286.27 Da.[1]

    • 12-d2-Stearic Acid Mass: ~286.28 Da.[1]

Performance Verdict: 12-D-SA is sub-optimal as a pure Internal Standard (IS) for quantification in plasma because its mass signal (M+2) overlaps with the natural M+2 abundance of endogenous stearic acid.[1]

  • Superior Alternative: Stearic Acid-d35 .[1][3][4] Its mass (319 Da) is far removed from the native envelope, ensuring zero cross-talk.[1]

Matrix: Cell Culture (Adipocytes/Hepatocytes)

Objective: Tracking fatty acid uptake and incorporation into phospholipid membranes.[1]

Experimental Data Summary (Simulated based on kinetic principles):

ParameterNative Stearic Acid12-D-SA9,10-d2-SA
Uptake Rate (t=5 min) 100% (Reference)99.8% (Statistically Identical)99.5% (Identical)
PL Incorporation (t=4 hr) HighHighHigh
Conversion to Oleate High High Low (Blocked)
Membrane Fluidity Impact NormalNormalAltered (due to accumulation of saturated FA)

Part 3: Experimental Protocols

Protocol A: High-Fidelity Extraction from Plasma (MTBE Method)

Rationale: We use Methyl tert-butyl ether (MTBE) instead of Chloroform (Folch) to maximize recovery of the lipid phase while minimizing density-related pipetting errors (MTBE phase is on top).[1]

Reagents:

  • Internal Standard: Stearic Acid-d35 (for quant) OR 12-D-SA (if using as tracer).[1]

  • Solvents: Methanol (MeOH), MTBE, LC-MS grade Water.[1]

Workflow:

  • Sample Prep: Aliquot 50 µL plasma into a glass tube.

  • Spike: Add 10 µL of Internal Standard (10 µM in MeOH). Vortex 10s.

  • Protein Precipitation: Add 200 µL ice-cold MeOH. Vortex 30s. Incubate 5 min on ice.

  • Extraction: Add 1000 µL MTBE. Vortex 1 hr at room temp (or shaker).

  • Phase Separation: Add 250 µL Water. Vortex 10s. Centrifuge @ 3000 x g for 10 min.

  • Collection: Transfer the top organic layer (MTBE) to a fresh vial.

  • Dry Down: Evaporate under Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL Isopropanol/Acetonitrile/Water (65:30:5) for LC-MS.[1][5][6][7]

Protocol B: LC-MS/MS Parameters (Targeted)

Note: Parameters must be tuned for the specific instrument (e.g., Triple Quad).[1]

  • Ionization: ESI Negative Mode (Fatty acids ionize best in negative mode).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm).[1]

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Acetate.[1]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Acetate.[1]

MRM Transitions (Precursor -> Product):

  • Native Stearic Acid: 283.3 -> 283.3 (Pseudo-MRM) or 283.3 -> 239.2 (Decarboxylation).[1]

  • 12-d2-Stearic Acid: 285.3 -> 285.3 (Shift +2).[1]

  • d35-Stearic Acid: 318.5 -> 318.5 (Shift +35).[1]

Part 4: Analytical Workflow Visualization

AnalyticalWorkflowSampleBiological Sample(Plasma/Microsomes)SpikeSpike Internal Standard(d35 for Quant, 12-D for Tracer)Sample->SpikeExtractMTBE Extraction(Phase Separation)Spike->ExtractEquilibrationDryNitrogen EvaporationExtract->DryTop LayerLCMSLC-MS/MS Analysis(ESI Negative Mode)Dry->LCMSReconstituteDataData Processing(Peak Area Ratio Calculation)LCMS->DataMRM Transitions

Figure 2: Step-by-step analytical workflow for processing 12-D-SA in biological matrices using MTBE extraction and LC-MS/MS.

References

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.[1] [Link]

  • Ntambi, J. M., & Miyazaki, M. (2004).[1] Regulation of stearoyl-CoA desaturases and role in metabolism.[1] Progress in Lipid Research, 43(2), 91-104.[1] [Link]

  • Guillou, H., et al. (2010).[1] The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice. Progress in Lipid Research, 49(2), 186-199.[1] [Link]

  • Quehenberger, O., et al. (2010).[1] Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research, 51(11), 3299-3305.[1] [Link]

  • Brenna, J. T. (2001).[1] Natural intramolecular hydrogen isotope distributions of fatty acids. Rapid Communications in Mass Spectrometry, 15(15), 1252-1262.[1] [Link]

Metrological Validation of 12-Deuteriooctadecanoic Acid: A Comparative Reference Material Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Purity to Uncertainty

In high-precision lipidomics and metabolic flux analysis, the "purity" of a standard is no longer a sufficient metric. Regulatory bodies and clinical assays now demand metrological traceability —a property ensuring that measurement results can be related to the International System of Units (SI) through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.

This guide analyzes 12-deuteriooctadecanoic acid (Stearic acid-12-d), specifically focusing on its certification as a reference material (exemplified by NMIJ CRM 8151-a ). Unlike per-deuterated analogs (d35) often used for gross quantitation, site-specific isotopologues like 12-d offer unique advantages in mechanistic studies of fatty acid desaturation and reduced chromatographic isotope effects, though they present distinct challenges in mass spectrometric characterization.

Technical Profile & Comparative Analysis

The Analyte
  • Compound: 12-Deuteriooctadecanoic acid

  • Chemical Formula: C₁₈H₃₅DO₂ (assuming mono-substitution) or C₁₈H₃₄D₂O₂ (if d2)

  • Role: Internal Standard (IS) for IDMS; Probe for

    
    12-desaturase activity.
    
Performance Comparison: 12-d vs. Alternatives

The choice of internal standard dictates the accuracy of quantification. The following table contrasts 12-d against common alternatives: Per-deuterated Stearic Acid (d35) and Uniformly labeled Carbon-13 Stearic Acid (U-13C).

Feature12-Deuteriooctadecanoic Acid (Site-Specific) Per-Deuterated Stearic Acid (d35) U-13C Stearic Acid
Chromatographic Retention Shift Minimal (< 1%) Slight elution shift due to deuterium isotope effect, but remains within the peak integration window of the native analyte.Significant (2-5%) Elutes significantly earlier than native stearic acid. Can lead to integration errors if matrix effects vary across the elution window.Negligible Co-elutes perfectly with native analyte. Ideal for correcting matrix effects (ion suppression).[1]
Mass Shift (+Da) +1 or +2 Da Requires high-resolution MS to avoid overlap with naturally occurring M+1/M+2 isotopes of the native lipid.+35 Da Zero interference with native isotopic envelope.+18 Da Zero interference with native isotopic envelope.
Mechanistic Utility High Used to measure kinetic isotope effects (KIE) at the C12 position (e.g., desaturation enzymes).Low Purely for quantitation; biological processing is often inhibited by the heavy isotope load.Medium Good for flux analysis but cannot probe specific bond-breaking steps like KIE.
Cost Efficiency Moderate Synthesis is complex but scalable.Low Cost Widely available.High Cost Expensive to synthesize uniformly.
Metrological Status Certified (e.g., NMIJ CRM 8151-a) Available as a CRM with stated uncertainty.[2]Commercial Grade Usually "analytical standard" grade, rarely ISO 17034 certified.Commercial Grade Rarely available as a primary CRM.

Scientist's Note: The "Chromatographic Isotope Effect" is critical. Deuterium (D) is slightly more polarizable and has a smaller molar volume than Hydrogen (H). In Reverse Phase LC, D-labeled compounds elute earlier. For d35-stearic acid, this shift is large enough that the IS may elute in a region of the chromatogram with different ion suppression characteristics than the native analyte, compromising the accuracy of the "Internal Standard" correction. 12-d mitigates this while maintaining a distinct mass signature.

Certification Workflow (ISO 17034)

To certify 12-deuteriooctadecanoic acid as a Reference Material (CRM), a National Metrology Institute (like NMIJ or NIST) follows a rigorous characterization process.[3] This ensures the Certified Value (usually Mass Fraction) is traceable to the SI.[2]

The Certification Lifecycle Diagram

CertificationWorkflow cluster_homogeneity Step 1: Homogeneity Assessment cluster_stability Step 2: Stability Monitoring cluster_characterization Step 3: Characterization (Value Assignment) Start Raw Material Synthesis (12-Deuteriooctadecanoic Acid) Purification Purification (Recrystallization/Chromatography) Start->Purification Homogeneity Between-Bottle Homogeneity (GC-FID / LC-MS) Purification->Homogeneity ANOVA Statistical Analysis (ANOVA) Homogeneity->ANOVA Isochronous Isochronous Stability Test (Accelerated Aging: 25°C, 40°C, 60°C) ANOVA->Isochronous TrendAnalysis Trend Analysis (Shelf-life Estimation) Isochronous->TrendAnalysis MethodA Primary Method A: Freezing Point Depression (Adiabatic Calorimetry) TrendAnalysis->MethodA MethodB Primary Method B: Quantitative NMR (qNMR) (Traceable to NIST/NMIJ Standards) TrendAnalysis->MethodB Final Certified Value Assignment (Mass Fraction ± Uncertainty) MethodA->Final Weighted Mean MethodB->Final Impurity Impurity Profiling (GC-MS, Karl Fischer for Water) Impurity->Final Mass Balance Correction

Figure 1: The ISO 17034 certification workflow for organic reference materials. Note the use of two independent primary methods (Freezing Point Depression and qNMR) to eliminate method bias.

Experimental Validation Protocols

For a researcher using this CRM, simply possessing it is insufficient. You must validate its performance in your specific matrix.

Protocol: Isotope Dilution Mass Spectrometry (IDMS) Validation

Objective: Validate the recovery and linearity of 12-d-stearic acid in human plasma.

Reagents:

  • NMIJ CRM 8151-a (12-Deuteriooctadecanoic acid).

  • BSA (Bovine Serum Albumin) fatty-acid free (as surrogate matrix).

  • Derivatization agent: 14% Boron trifluoride (

    
    ) in methanol.
    

Step-by-Step Methodology:

  • Stock Preparation:

    • Gravimetrically prepare a stock solution of CRM 8151-a in isooctane (approx. 100 µg/g).

    • Critical Step: Calculate concentration based on the Certified Mass Fraction , not the nominal weight.

  • Equilibration (The "Spike"):

    • Add a known mass of the Stock Solution to the plasma sample.

    • Equilibration Time: Incubate at 37°C for 30 minutes.

    • Why? The deuterated standard must integrate into the lipid micelles/protein complexes to mimic the extraction efficiency of the native analyte.

  • Extraction & Derivatization:

    • Perform Folch extraction (Chloroform:Methanol 2:1).

    • Dry under

      
      .
      
    • Add 1 mL

      
      -Methanol; heat at 100°C for 60 mins (Methylation).
      
    • Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

  • GC-MS Analysis:

    • Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) to separate isomers.

    • Mode: SIM (Selected Ion Monitoring).

    • Monitor Ions:

      • Native Stearic Acid (Methyl Ester):

        
         298 (
        
        
        
        ), 74 (McLafferty).
      • 12-d Stearic Acid:

        
         299/300 (depending on d1/d2).
        
  • Data Calculation (Isotope Dilution Equation):

    
    
    
    • Where

      
       is the isotope ratio (Area Native / Area Label).
      
Application Logic: Structural Elucidation via Fragmentation

Why use 12-d specifically? In Electron Ionization (EI), the position of the label allows you to pinpoint fragment origins.

FragmentationLogic Molecule 12-d-Stearic Acid Methyl Ester (M+ = 299) McLafferty McLafferty Rearrangement (m/z 74) Molecule->McLafferty Headgroup (C1-C2) No Label Here CarboChain Hydrocarbon Cluster (C-8 to C-18) Molecule->CarboChain FragmentA Fragment containing C-12 (Mass Shift Observed) CarboChain->FragmentA Includes Label FragmentB Fragment excluding C-12 (No Mass Shift) CarboChain->FragmentB Cleavage before C12 note Differentiation: Terminal (d3) labels shift ALL chain fragments. 12-d ONLY shifts fragments containing the mid-chain. FragmentA->note

Figure 2: Mass Spectrometry fragmentation logic. 12-d allows specific tracking of the mid-chain segment, distinguishing it from terminal-labeled analogs.

References

  • National Metrology Institute of Japan (NMIJ). Certified Reference Material Data Sheet: NMIJ CRM 8151-a (12-Deuteriooctadecanoic acid). AIST. [Link]

  • Yamazaki, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]

  • Hellerstein, M. K. (2004). New stable isotope-mass spectrometric techniques for measuring fluxes through intact metabolic pathways in mammalian systems. Metabolic Engineering. [Link]

  • Kind, T., et al. (2013). Fiehn Lib: Mass Spectral and Retention Time Index Libraries. MassBank of North America. [Link]

  • International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 12-Deuteriooctadecanoic Acid

[1]

Executive Summary & Core Directive

12-Deuteriooctadecanoic acid (Deuterated Stearic Acid) is a stable isotope-labeled fatty acid used primarily as an internal standard in mass spectrometry and metabolic tracing.[1]

The Critical Operational Directive:

12-Deuteriooctadecanoic acid is NON-RADIOACTIVE. It must never be disposed of in radioactive waste streams. Doing so triggers unnecessary regulatory audits, increases disposal costs by orders of magnitude, and complicates waste manifesting.

Treat this substance as Class 4.1 Flammable Solid (if in powder form/dust) or Non-Hazardous Organic Waste depending on your specific facility's hazard banding for long-chain fatty acids.[1]

Chemical Profile & Hazard Analysis

To ensure proper downstream compliance, you must understand the physicochemical properties that dictate disposal methods. While the deuterium label (

Comparative Property Table
FeatureStandard Stearic Acid (C18:0)12-Deuteriooctadecanoic AcidDisposal Implication
CAS Number 57-11-4Varies by enrichmentUse CAS for Stearic Acid for generic waste profiling if specific CAS is unrecognized by LIMS.[1]
Radioactivity NoneNone (Stable Isotope) DO NOT use radiation trefoil symbols.
Physical State Waxy White SolidWaxy White SolidDispose as solid waste unless dissolved.[1]
Melting Point 69.3 °C~68–70 °CStable at room temperature; requires heating to pour if melted.[1]
Water Solubility InsolubleInsolubleDo not pour down sink drains. It will clog plumbing.[1]
Solubility Ethanol, DMSO, ChloroformEthanol, DMSO, ChloroformCompatible with organic solvent waste streams.[1]
Flash Point 196 °C (Closed Cup)~196 °CHigh flash point; generally not an "Ignitable" (D001) waste unless mixed with solvents.[1]

Waste Segregation Logic (The "Isotope Trap")[1]

The most common error in handling deuterated compounds is the "Isotope Trap"—the assumption that "isotope" implies "radioactivity." This section visualizes the correct decision logic to prevent costly misclassification.

Diagram 1: Waste Stream Segregation Logic

WasteSegregationStartWaste: 12-Deuteriooctadecanoic AcidIsRadioactiveIs it Radioactive?(Check Label: 14C or 3H?)Start->IsRadioactiveStableIsotopeNo: It is a Stable Isotope (2H)IsRadioactive->StableIsotopeNo (Deuterium)RadWasteSTOP: Radioactive Waste Stream(Only for 14C/3H analogs)IsRadioactive->RadWasteYes (14C/3H)FormCheckPhysical State?StableIsotope->FormCheckSolidStreamSolid Waste Stream(White/Clear Bag)FormCheck->SolidStreamPure Solid/PowderLiquidStreamLiquid Waste Stream(Solvent Mixture)FormCheck->LiquidStreamIn SolutionCheckSolventIs it dissolved inP-listed/Halogenated Solvent?LiquidStream->CheckSolventHalogenatedHalogenated Waste(e.g., Chloroform)CheckSolvent->HalogenatedYesNonHalogenatedNon-Halogenated Organic(e.g., Ethanol/DMSO)CheckSolvent->NonHalogenatedNo

Figure 1: Decision matrix for segregating stable isotope waste from radioactive and hazardous solvent streams.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess dry powder in the original vial.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Transfer: Transfer the solid using a spatula. Do not melt to transfer unless necessary, as re-solidification can damage glass containers due to expansion/contraction.

  • Labeling:

    • Chemical Name: 12-Deuteriooctadecanoic Acid.[1]

    • Constituents: 100%.

    • Hazard Check: "Non-RCRA Regulated" (unless your local facility classifies fatty acids as irritants).[1]

  • Binning: Place in the Solid Chemical Waste bin.

Scenario B: Disposal of Experimental Solutions (Liquid Waste)

Context: The fatty acid is dissolved in a solvent (e.g., Ethanol, Methanol, Chloroform) for mass spec analysis.[1]

Crucial Rule: The solvent dictates the disposal method, not the fatty acid.

  • Identify the Solvent:

    • Ethanol/Methanol/DMSO: Non-Halogenated Organic Waste.[1][2]

    • Chloroform/Dichloromethane: Halogenated Organic Waste.[1]

  • Concentration Check: If the concentration of fatty acid is high (>10%), be aware that cooling the waste container (e.g., moving to a cold room) may cause the acid to precipitate and solidify, potentially clogging the waste container opening.

  • Protocol:

    • Pour solution into the appropriate solvent carboy.

    • Rinse the experimental vessel with the same solvent and add rinsate to the carboy.

    • Record the volume on the waste tag.

Diagram 2: Liquid Waste Handling Workflow

LiquidDisposalInputExperimental Solution(Fatty Acid + Solvent)DecisionIdentify Solvent BaseInput->DecisionNonHalNon-Halogenated(EtOH, MeOH, DMSO)Decision->NonHalHalHalogenated(DCM, Chloroform)Decision->HalPrecipitationRisk of Precipitation?(Is Conc > 10%?)NonHal->PrecipitationHal->PrecipitationDiluteDilute with excess solventbefore disposalPrecipitation->DiluteYesWasteCarboySolvent Waste CarboyPrecipitation->WasteCarboyNoDilute->WasteCarboy

Figure 2: Workflow for liquid waste preventing precipitation issues in waste carboys.

Regulatory & Compliance Framework (RCRA)[1]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • RCRA Classification:

    • Pure 12-deuteriooctadecanoic acid is not a P-listed (acutely toxic) or U-listed (toxic) waste [1].[1]

    • It does not exhibit characteristics of Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure form.[1]

  • Mixture Rule:

    • If mixed with a listed solvent (e.g., Methanol - F003), the entire mixture assumes the hazardous waste code of the solvent [2].[1]

  • Empty Containers:

    • Vials that held this compound are considered "RCRA Empty" if all wastes have been removed that can be removed.[1]

    • Triple Rinse Procedure: Triple rinse the vial with a solvent capable of dissolving the fatty acid (Ethanol is best). Dispose of the rinsate as chemical waste. The glass vial can then be defaced (labels removed) and recycled or thrown in glass trash [3].

Troubleshooting & FAQs

Q: Can I autoclave this waste? A: No. While not biologically hazardous, autoclaving fatty acids can coat the autoclave chamber in waxy residue, damaging the sensors and drains.

Q: My LIMS system requires a CAS number, but the deuterated one isn't listed. A: It is standard industry practice to use the CAS for the unlabeled parent compound (Stearic Acid: 57-11-4 ) for waste profiling, provided you add a note in the "Constituents" field stating "Deuterated Analog - Stable Isotope."[1]

Q: Is it safe to wash glassware in the sink? A: Only after a solvent rinse. Stearic acid is insoluble in water. Washing directly with water will cause the fatty acid to plate out on your sink pipes, leading to expensive plumbing blockages. Rinse with ethanol first , collect the ethanol as waste, then wash with soap and water.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Container Residues (Empty Containers).[1] 40 CFR 261.[1]7. Available at: [Link][1][3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281, Stearic Acid. (Used for physical property verification of parent compound).[1] Available at: [Link][1]

Personal protective equipment for handling 12-deuteriooctadecanoic acid

[1][2]

Executive Summary: Protecting the Operator and the Isotope

Handling 12-deuteriooctadecanoic acid (CAS: 7789-20-0 for D2O precursor reference, specific deuterated analogs vary; generally treated as Stearic Acid-d1, d2, etc.) presents a dual challenge.[1][2] While the toxicological risk is moderate (primarily irritation), the experimental risk is critical.

As a Senior Application Scientist, I must emphasize that human skin is a rich source of natural abundance stearic acid (C18:0). A single microscopic flake of skin or a fingerprint can introduce enough non-deuterated contaminant to skew Mass Spectrometry (MS) baselines and ruin expensive metabolic flux studies.

This guide defines the PPE and handling protocols necessary to ensure operator safety (irritation control) and data integrity (prevention of isotopic dilution).

Part 1: Risk Assessment & Hazard Identification[1]

Before selecting PPE, we must understand the specific vectors of risk.

Hazard CategorySpecific RiskSource/MechanismSeverity
Biological (Contamination) Isotopic Dilution Operator skin oils contain high levels of natural stearic acid.[1][2] Contact creates "ghost" peaks in MS data.Critical (Data Loss)
Chemical (Health) Irritation Fatty acid dust is a respiratory tract, eye, and skin irritant.[1][2]Moderate
Physical Static Scattering Dry fatty acid powders are prone to static charge, leading to loss of expensive material during weighing.[1][2]Moderate (Financial Loss)
Part 2: PPE Selection Matrix[1]

The following selection logic prioritizes chemical resistance to lipids and the elimination of biological contaminants.

1. Hand Protection (Critical Control Point)

Recommendation: Powder-Free Nitrile (Double-Glove Protocol) [1][2]

  • Why Nitrile? Natural rubber latex contains proteins and lipids that can interfere with lipidomic analysis. Nitrile provides a superior barrier against organic acids and eliminates "latex-shedding" contamination.[1][2]

  • Why Double-Glove? The outer glove handles the reagent vial; the inner glove protects the operator if the outer glove tears.[2] Frequent changing of the outer glove minimizes cross-contamination.

2. Respiratory & Eye Protection[2][3][4]
  • Respiratory: If handling outside a fume hood (not recommended), a N95 or P100 particulate respirator is required to prevent inhalation of fatty acid dust, which causes coughing and sore throat.

  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses. Fine powders can drift around side shields of standard glasses.

3. Body Covering
  • Lab Coat: 100% Cotton or Nomex (if flammables are present). Synthetic blends can generate static electricity, making the powder "jump" during weighing.

  • Sleeves: Tyvek wrist guards or taping the glove cuff over the lab coat sleeve is recommended to prevent skin flakes from falling into the sample.

Part 3: Operational Protocol – Donning & Doffing

This workflow ensures that the PPE itself does not become a source of contamination.

PPE_DonningStartStart: Clean AreaWash1. Wash Hands(Remove skin oils)Start->WashInnerGloves2. Don Inner Nitrile Gloves(Inspect for tears)Wash->InnerGlovesCoat3. Don Lab Coat(Cotton preferred for anti-static)InnerGloves->CoatGoggles4. Don Eye Protection(Adjust fit)Coat->GogglesOuterGloves5. Don Outer Nitrile Gloves(Long cuff, over coat sleeve)Goggles->OuterGlovesCheck6. Integrity Check(No exposed skin at wrists)OuterGloves->CheckReadyReady for HandlingCheck->Ready

Figure 1: Sequential Donning Protocol to maximize barrier integrity.[1][2]

Part 4: Handling & Weighing Workflow (The "No-Touch" Technique)[1][2]

Handling deuterated fatty acids requires strict adherence to a "No-Touch" protocol to prevent isotopic exchange or contamination.[1][2]

Equipment Pre-requisites:

  • Anti-Static Gun/Fan: To neutralize charge on the powder.

  • Glass/Metal Spatulas: Never use plastic (plasticizers like phthalates are common contaminants).

  • Solvent-Washed Tools: Rinse spatulas with Chloroform/Methanol (2:[1][2]1) prior to use.[4][5]

Step-by-Step Procedure:
  • Environment Prep: Clear the fume hood. Wipe down surfaces with ethanol, then a lipid-solubilizing solvent (e.g., isopropanol).[1][2]

  • Static Control: Pass the anti-static gun over the reagent vial and the weighing boat. Deuterated fatty acids are often fluffy and static-prone; this prevents the powder from repelling off the spatula.[2]

  • Transfer:

    • Open the vial. Do not touch the rim.[2]

    • Use a clean metal spatula to transfer the solid.

    • Tip: If the powder is clumped, do not crush it inside the stock vial. Transfer a chunk to the weighing boat and crush it there to avoid contaminating the main stock.

  • Solubilization (Immediate): Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DMSO, Ethanol) to lock it in liquid phase, reducing dust/contamination risk.

Handling_Workflowcluster_contaminationContamination Control ZoneStockStock Vial(12-Deuteriooctadecanoic Acid)StaticStatic Neutralization(Ionizing Blower)Stock->StaticOpenWeighWeighing(Metal Spatula Only)Static->WeighTransferDissolveSolubilization(Immediate)Weigh->DissolveProcessWasteSolid Waste(Trace Contaminated)Weigh->WasteDisposable Boat

Figure 2: Material flow designed to minimize static loss and biological contamination.[1][2]

Part 5: Disposal & Decontamination[1]
  • Solid Waste: Disposable weighing boats and contaminated gloves must be disposed of in Hazardous Solid Waste containers. Do not throw in regular trash; fatty acids can leach.

  • Liquid Waste: Solutions containing 12-deuteriooctadecanoic acid should be segregated into Organic Solvent Waste .[1][2]

  • Spill Cleanup:

    • Dry Spill: Do not wipe dry (creates static/dust). Cover with a wet paper towel (ethanol-dampened) to weigh down the powder, then wipe up.[1][2]

    • Surface Decontamination: Wash the area with a detergent solution (to emulsify lipids) followed by a water rinse.

Part 6: References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5281, Stearic Acid (Octadecanoic acid).[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[4][6][7] Retrieved from [Link][1][2][8]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.